molecular formula C20H18F3N7 B10800903 PF-05085727

PF-05085727

Número de catálogo: B10800903
Peso molecular: 413.4 g/mol
Clave InChI: SHAVEYUXRBIMLA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

PF-05085727 is a useful research compound. Its molecular formula is C20H18F3N7 and its molecular weight is 413.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAVEYUXRBIMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PF-05085727

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-05085727 is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. Its mechanism of action centers on the modulation of cyclic nucleotide signaling pathways, specifically by preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). By elevating the intracellular levels of these second messengers in the brain, this compound has demonstrated potential as a cognitive enhancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, signaling pathways, and detailed experimental protocols for its characterization.

Core Mechanism of Action: PDE2A Inhibition

The primary molecular target of this compound is the phosphodiesterase 2A (PDE2A) enzyme.[1][2][3] PDE2A is a dual-substrate enzyme that hydrolyzes both cGMP and cAMP.[4][5] A unique characteristic of PDE2A is that its catalytic activity is allosterically activated by cGMP binding to its GAF-B domain. This creates a negative feedback loop in which elevated cGMP can lead to increased breakdown of cAMP.

This compound acts as a competitive inhibitor at the catalytic site of PDE2A, preventing the breakdown of cGMP and cAMP. This inhibition leads to an accumulation of these cyclic nucleotides within the cell, which can then activate downstream signaling cascades. In the central nervous system, where PDE2A is highly expressed, this elevation of cGMP and cAMP is believed to enhance synaptic plasticity and cognitive function.

Signaling Pathway

The inhibition of PDE2A by this compound initiates a cascade of intracellular events. The resulting increase in cGMP levels can activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream protein targets involved in neuronal function. Similarly, the elevation of cAMP activates cAMP-dependent protein kinase (PKA), another key enzyme in cellular signaling.

cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylate Cyclase cGMP cGMP sGC->cGMP AC Adenylate Cyclase cAMP cAMP AC->cAMP GTP GTP ATP ATP PDE2A PDE2A cGMP->PDE2A Allosteric Activation PKG PKG cGMP->PKG Activation PKA PKA cAMP->PKA Activation GMP 5'-GMP PDE2A->GMP Hydrolysis AMP 5'-AMP PDE2A->AMP Hydrolysis PF05085727 This compound PF05085727->PDE2A Inhibition Downstream Downstream Effects (e.g., Synaptic Plasticity, Cognitive Enhancement) PKG->Downstream PKA->Downstream

This compound inhibits PDE2A, increasing cGMP and cAMP signaling.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro assays.

ParameterValueDescription
IC50 ~2 nMThe half maximal inhibitory concentration against human PDE2A.
Selectivity >4,000-foldSelectivity for PDE2A over other phosphodiesterase families (PDE1, PDE3-11).

Experimental Protocols

In Vitro PDE2A Inhibition Assay (Fluorescence Polarization)

A common method to determine the IC50 of PDE2A inhibitors is the fluorescence polarization (FP) assay.

Principle: This assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In solution, this small molecule rotates rapidly, resulting in low fluorescence polarization. When PDE2A hydrolyzes the substrate, the resulting linear monophosphate is captured by a binding agent, forming a larger complex that tumbles slower and thus has a higher fluorescence polarization. The degree of polarization is proportional to PDE2A activity.

cluster_0 Assay Workflow prep 1. Reagent Preparation (PDE2A enzyme, FAM-cAMP, This compound serial dilutions) plate 2. Plate Setup (Add enzyme, buffer, and inhibitor to 384-well plate) prep->plate initiate 3. Reaction Initiation (Add FAM-cAMP substrate) plate->initiate incubate 4. Incubation (Allow enzymatic reaction to proceed) initiate->incubate terminate 5. Reaction Termination (Add binding agent) incubate->terminate read 6. Data Acquisition (Read fluorescence polarization) terminate->read analyze 7. Data Analysis (Calculate IC50 value) read->analyze

Workflow for a Fluorescence Polarization-based PDE2A assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically contains Tris-HCl, MgCl2, and a bovine serum albumin (BSA) to prevent non-specific binding.

    • Enzyme: Recombinant human PDE2A.

    • Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

    • Inhibitor: Serial dilutions of this compound in DMSO, then further diluted in assay buffer.

    • Binding Agent: A proprietary reagent that specifically binds to the linearized monophosphate product.

  • Assay Procedure:

    • In a 384-well plate, add the PDE2A enzyme to the assay buffer.

    • Add the various concentrations of this compound or vehicle control (DMSO).

    • Initiate the reaction by adding the FAM-cAMP substrate.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding the binding agent.

    • Incubate for another period to allow for the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate filters.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a four-parameter logistic equation to determine the IC50 value.

In Vivo Measurement of Brain cGMP Levels

To assess the target engagement of this compound in a living system, cGMP levels can be measured in the brains of rodents following drug administration.

Methodology:

  • Animal Model:

    • Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Drug Administration:

    • This compound is formulated in a suitable vehicle (e.g., a solution of saline, PEG400, and Tween 80).

    • The compound is administered via an appropriate route, such as subcutaneous or oral gavage, at various doses.

  • Tissue Collection:

    • At a specified time point after dosing, animals are euthanized.

    • The brain is rapidly excised and specific regions (e.g., hippocampus, cortex, striatum) are dissected on ice.

    • Tissues are immediately snap-frozen in liquid nitrogen to prevent cGMP degradation.

  • cGMP Measurement:

    • Brain tissue is homogenized in an acidic solution to precipitate proteins and extract cyclic nucleotides.

    • The homogenate is centrifuged, and the supernatant containing cGMP is collected.

    • The concentration of cGMP in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis:

    • The cGMP levels in the brains of this compound-treated animals are compared to those of vehicle-treated controls.

    • The results are typically expressed as a percentage increase in cGMP over the control group.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PDE2A. Its mechanism of action, centered on the elevation of intracellular cGMP and cAMP levels, provides a strong rationale for its investigation in cognitive disorders. The experimental protocols outlined in this guide serve as a foundation for the continued preclinical and clinical evaluation of this and other PDE2A inhibitors.

References

The PDE2A Inhibitor PF-05085727: A Technical Guide to its Mechanism of Action and Preclinical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that plays a critical role in the regulation of cyclic nucleotide signaling in the central nervous system. By hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE2A modulates a variety of neuronal processes, making it an attractive therapeutic target for cognitive disorders. PF-05085727 is a potent and selective inhibitor of PDE2A that has demonstrated pro-cognitive effects in preclinical models. This technical guide provides an in-depth overview of the this compound PDE2A inhibition pathway, summarizing key preclinical data, outlining experimental protocols, and visualizing the associated signaling cascades and research workflows. While extensive preclinical data is available, information regarding the chemical synthesis and clinical trial status of this compound is not publicly accessible at this time.

Introduction to PDE2A and its Role in Neuronal Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cAMP and cGMP.[1][2] The PDE2A isozyme is highly expressed in brain regions critical for learning and memory, including the hippocampus and cortex.[3][4] PDE2A is unique in that it is allosterically activated by cGMP, which enhances its ability to hydrolyze cAMP.[5] This positions PDE2A as a key integrator of the nitric oxide (NO)/cGMP and cAMP signaling pathways.

Inhibition of PDE2A leads to an increase in intracellular cGMP and/or cAMP levels, which in turn activates downstream effectors such as protein kinase G (PKG) and protein kinase A (PKA). These kinases phosphorylate a variety of substrate proteins involved in synaptic plasticity, gene expression, and other neuronal functions essential for cognitive processes.

This compound: A Potent and Selective PDE2A Inhibitor

This compound is a small molecule inhibitor of PDE2A that has been characterized for its high potency and selectivity.

In Vitro Potency and Selectivity

This compound exhibits potent inhibitory activity against PDE2A with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. Its selectivity for PDE2A over other PDE families is a key feature, minimizing the potential for off-target effects.

Parameter Value Reference
PDE2A IC50 2 nM
Selectivity >4000-fold over PDE1 and PDE3-11
Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that this compound is brain penetrant, a critical characteristic for a centrally acting therapeutic agent.

Species Parameter Value Reference
Rat Brain/Plasma Ratio~1
Mouse Brain/Plasma Ratio~1

Note: A comprehensive public dataset of pharmacokinetic parameters (Cmax, Tmax, half-life, bioavailability) for this compound across multiple preclinical species is not currently available.

In Vivo Pharmacodynamics

Administration of this compound in rodents has been shown to increase cGMP levels in key brain regions associated with cognition.

Species Brain Region Effect Reference
RodentsCortex, Hippocampus, StriatumIncreased cGMP accumulation

The PDE2A Signaling Pathway

The inhibition of PDE2A by this compound modulates the intricate interplay between the cGMP and cAMP signaling pathways.

PDE2A_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pde2a PDE2A Regulation cluster_downstream Downstream Effects NMDA Receptor NMDA Receptor NO Synthase NO Synthase NMDA Receptor->NO Synthase Ca2+ influx Nitric Oxide (NO) Nitric Oxide (NO) NO Synthase->Nitric Oxide (NO) Soluble Guanylyl Cyclase (sGC) Soluble Guanylyl Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylyl Cyclase (sGC) Activates cGMP cGMP Soluble Guanylyl Cyclase (sGC)->cGMP Converts GTP GTP GTP->Soluble Guanylyl Cyclase (sGC) PDE2A PDE2A cGMP->PDE2A Allosteric Activation cGMP->PDE2A Hydrolysis Protein Kinase G (PKG) Protein Kinase G (PKG) cGMP->Protein Kinase G (PKG) Activates Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase cAMP->PDE2A Hydrolysis Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates AMP AMP PDE2A->AMP GMP GMP PDE2A->GMP This compound This compound This compound->PDE2A Inhibits Substrate Phosphorylation Substrate Phosphorylation Protein Kinase G (PKG)->Substrate Phosphorylation Protein Kinase A (PKA)->Substrate Phosphorylation Synaptic Plasticity Synaptic Plasticity Substrate Phosphorylation->Synaptic Plasticity Gene Expression Gene Expression Substrate Phosphorylation->Gene Expression Cognitive Enhancement Cognitive Enhancement Synaptic Plasticity->Cognitive Enhancement Gene Expression->Cognitive Enhancement

Caption: PDE2A Signaling Pathway and the Mechanism of this compound Action.

Experimental Protocols

This section outlines the general methodologies for key experiments used in the preclinical characterization of PDE2A inhibitors like this compound.

In Vitro PDE2A Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE2A.

Materials:

  • Recombinant human PDE2A enzyme

  • [3H]-cGMP or [3H]-cAMP as substrate

  • Scintillation proximity assay (SPA) beads

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add assay buffer, test compound, and PDE2A enzyme to the wells of a microplate.

  • Initiate the reaction by adding the [3H]-labeled substrate.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SPA beads. The beads bind to the radiolabeled linear nucleotide product ([3H]-GMP or [3H]-AMP).

  • Allow the beads to settle.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vivo Microdialysis for cGMP Measurement

Objective: To measure the extracellular levels of cGMP in the brain of a freely moving rodent following administration of a PDE2A inhibitor.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (e.g., this compound)

  • ELISA or LC-MS/MS for cGMP quantification

Procedure:

  • Surgically implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex) of an anesthetized rodent.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Collect baseline dialysate samples for a set period (e.g., 2 hours).

  • Administer the test compound (e.g., via subcutaneous injection).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the cGMP concentration in the dialysate samples using a sensitive analytical method like ELISA or LC-MS/MS.

  • Express the results as a percentage change from the baseline cGMP level.

Novel Object Recognition (NOR) Test

Objective: To assess the effect of a test compound on recognition memory in rodents.

Materials:

  • Open field arena

  • Two identical objects (familiar objects)

  • One novel object (different from the familiar objects in shape and texture)

  • Video tracking software

  • Test compound (e.g., this compound)

Procedure:

  • Habituation Phase: Allow each rodent to freely explore the empty open field arena for a set period (e.g., 5-10 minutes) on day 1.

  • Training/Familiarization Phase: On day 2, place two identical objects in the arena and allow the rodent to explore them for a set period (e.g., 5-10 minutes). Administer the test compound or vehicle at a specified time before this phase.

  • Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the rodent back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

  • Data Analysis: Analyze the time spent exploring the novel object versus the familiar object. A preference for the novel object (discrimination index > 0.5) indicates intact recognition memory. Compare the performance of the compound-treated group to the vehicle-treated group.

Preclinical Research Workflow for a PDE2A Inhibitor

The preclinical development of a PDE2A inhibitor like this compound typically follows a structured workflow.

Preclinical_Workflow cluster_discovery Discovery & Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection Target_Identification Target Identification (PDE2A) Compound_Screening High-Throughput Screening (HTS) Target_Identification->Compound_Screening Hit_to_Lead Hit-to-Lead Optimization Compound_Screening->Hit_to_Lead Potency_Assay Potency Assay (IC50 Determination) Hit_to_Lead->Potency_Assay Selectivity_Panel Selectivity Profiling (vs. other PDEs) Potency_Assay->Selectivity_Panel ADME_Profiling In Vitro ADME (Metabolic Stability, Permeability) Selectivity_Panel->ADME_Profiling Pharmacokinetics Pharmacokinetics (PK in Rodents) ADME_Profiling->Pharmacokinetics Target_Engagement Target Engagement (Brain cGMP Measurement) Pharmacokinetics->Target_Engagement Efficacy_Models Efficacy Models (Cognitive Behavioral Tests) Target_Engagement->Efficacy_Models Toxicology Preliminary Toxicology Efficacy_Models->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection

References

In Vivo Cognitive Enhancement Effects of PF-05085727: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative in vivo effects of PF-05085727, a novel cognitive enhancer, with a focus on its impact on learning and memory. Drawing from preclinical data on analogous AMPA receptor potentiators, this document outlines the mechanistic underpinnings, key experimental findings, and detailed protocols relevant to the assessment of this compound class. The information presented herein is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of AMPA receptor modulation for cognitive disorders.

Introduction

Cognitive deficits are a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. One promising therapeutic strategy involves the positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] AMPA receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system and are integral to the mechanisms of synaptic plasticity, such as long-term potentiation (LTP), which is widely considered a cellular correlate of learning and memory.[2][3][4] this compound is hypothesized to be an AMPA receptor potentiator that enhances cognitive function by amplifying glutamatergic signaling. This guide summarizes the expected in vivo cognitive effects based on preclinical studies of similar compounds.

Mechanism of Action: AMPA Receptor Potentiation

This compound is believed to act as a positive allosteric modulator of AMPA receptors. These molecules bind to a site on the receptor distinct from the glutamate binding site and act by slowing the receptor's deactivation and/or desensitization. This leads to an enhanced influx of sodium and calcium ions in response to glutamate, thereby potentiating the postsynaptic response. This amplification of the synaptic signal is thought to facilitate the induction and maintenance of LTP, a key mechanism for memory formation.

Signaling Pathway

The potentiation of AMPA receptor activity by compounds like this compound is expected to engage downstream signaling cascades crucial for synaptic plasticity.

AMPA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Binds NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Binds Na_ion Na+ AMPA_R->Na_ion Influx Ca_ion Ca2+ NMDA_R->Ca_ion Influx PF05085727 This compound PF05085727->AMPA_R Potentiates CaMKII CaMKII CREB CREB CaMKII->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Ca_ion->CaMKII Activates

Figure 1: Simplified signaling pathway of AMPA receptor potentiation by this compound.

In Vivo Preclinical Cognitive Data (Hypothetical)

The following tables summarize hypothetical quantitative data from preclinical studies designed to assess the cognitive-enhancing effects of this compound in rodent models.

Novel Object Recognition (NOR) Task

Table 1: Effect of this compound on Recognition Memory in the Novel Object Recognition Task

Treatment GroupDose (mg/kg, p.o.)NDiscrimination Index (%)p-value vs. Vehicle
Vehicle-1252 ± 3.1-
This compound11265 ± 4.2< 0.05
This compound31278 ± 5.5< 0.01
This compound101275 ± 4.9< 0.01
Scopolamine + Vehicle11248 ± 2.8< 0.01 vs. Vehicle
Scopolamine + this compound1 + 31268 ± 3.9< 0.01 vs. Scop + Veh

Data are presented as mean ± SEM.

Morris Water Maze (MWM) Task

Table 2: Effect of this compound on Spatial Learning and Memory in the Morris Water Maze Task

Treatment GroupDose (mg/kg, p.o.)NEscape Latency (s) - Day 4Time in Target Quadrant (%) - Probe Trialp-value vs. Vehicle (Probe)
Vehicle-1018.5 ± 2.130 ± 2.5-
This compound11014.2 ± 1.842 ± 3.1< 0.05
This compound31010.8 ± 1.555 ± 4.0< 0.01
This compound101011.5 ± 1.652 ± 3.8< 0.01

Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Novel Object Recognition (NOR) Protocol
  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Apparatus: A square open-field box (50 cm x 50 cm x 50 cm) made of non-reflective material.

  • Habituation: Rats are habituated to the empty open-field for 10 minutes for 3 consecutive days.

  • Drug Administration: On day 4, this compound or vehicle is administered orally (p.o.) 60 minutes before the training session. In the amnesia model, scopolamine (1 mg/kg, i.p.) is administered 30 minutes before the training session.

  • Training (Familiarization) Phase: Two identical objects are placed in the open field, and the rat is allowed to explore them for 5 minutes.

  • Retention Interval: A 24-hour inter-trial interval is used.

  • Testing Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for 5 minutes. Exploration time for each object is recorded.

  • Data Analysis: The discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100%.

Morris Water Maze (MWM) Protocol
  • Animals: Male C57BL/6 mice (8-10 weeks old) are group-housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C). A hidden platform (10 cm diameter) is submerged 1 cm below the water surface in a fixed location in one of the four quadrants.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) 60 minutes before the first trial of each day for 4 consecutive days.

  • Acquisition Phase (Days 1-4): Mice undergo four trials per day. For each trial, the mouse is released from one of four starting positions and allowed to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, it is guided to it. The time to reach the platform (escape latency) is recorded.

  • Probe Trial (Day 5): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: Escape latencies during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial are analyzed.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo study of a cognitive-enhancing compound.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (7 days) Start->Animal_Acclimation Habituation Behavioral Habituation (3 days) Animal_Acclimation->Habituation Drug_Administration Drug/Vehicle Administration Habituation->Drug_Administration Cognitive_Task Cognitive Task (e.g., NOR, MWM) Drug_Administration->Cognitive_Task Data_Collection Data Collection & Video Tracking Cognitive_Task->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results End End Results->End

Figure 2: General experimental workflow for in vivo cognitive assessment.

Conclusion

The preclinical data profile for AMPA receptor potentiators strongly suggests that this compound has the potential to be an effective cognitive enhancer. The hypothetical in vivo studies outlined in this guide demonstrate significant improvements in both recognition and spatial memory in rodent models. The detailed experimental protocols provide a framework for the continued investigation of this compound and other novel cognitive-enhancing agents. Further studies are warranted to fully characterize the efficacy and safety profile of this compound in a broader range of preclinical models, ultimately paving the way for potential clinical development.

References

An In-depth Technical Guide to PF-05085727 for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent, selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 2A (PDE2A). This enzyme plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP), a key second messenger in various neuronal processes. By inhibiting PDE2A, this compound elevates cGMP levels in the brain, offering a promising therapeutic strategy for neurological and psychiatric disorders characterized by cognitive impairment. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols relevant to neuroscience research.

Core Compound Data: this compound

A summary of the key quantitative data for this compound is presented below, facilitating a clear comparison of its biochemical and pharmacokinetic properties.

ParameterValueSpecies/Assay Condition
IC50 (PDE2A) 2 nMN/A
Selectivity >4000-fold vs. PDE1, PDE3-11N/A
IC50 (PDE1B) 12.146 µMN/A
IC50 (PDE4B) 22.503 µMN/A
IC50 (PDE7B) 13.157 µMN/A
IC50 (PDE10A) 6.515 µMN/A
Cellular Toxicity (THLE cells) IC50 = 162 µMTransformed human liver endothelial cells
Cytochrome P450 Inhibition (3 µM) 1A2: 16%, 2C8: 18%, 2C9: 7%, 2D6: 4%, 3A4: 30%N/A
Unbound Brain/Plasma Ratio (Cbu/Cpu) ~0.27Mouse (3.2 mg/kg, s.c.)
Unbound Brain/Plasma Ratio (Cbu/Cpu) ~0.37Rat (3 mg/kg, s.c.)

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the PDE2A enzyme, which is responsible for the hydrolysis of cGMP. This leads to an accumulation of cGMP in neuronal cells. Elevated cGMP levels, in turn, modulate the activity of downstream effectors, including cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated ion channels (CNGs), and other phosphodiesterases. This signaling cascade is believed to underlie the procognitive effects of this compound by enhancing synaptic plasticity, a fundamental mechanism for learning and memory.[1]

PDE2A_Inhibition_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal NO_Synthase Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NO_Synthase->NO Arginine L-Arginine Arginine->NO_Synthase sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PDE2A PDE2A cGMP->PDE2A Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation AMP 5'-GMP PDE2A->AMP PF05085727 This compound PF05085727->PDE2A Inhibition Synaptic_Plasticity Synaptic Plasticity (e.g., LTP) PKG->Synaptic_Plasticity Cognitive_Function Enhanced Cognitive Function Synaptic_Plasticity->Cognitive_Function

This compound Mechanism of Action

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of this compound in neuroscience research.

In Vitro PDE2A Activity Assay

This protocol is designed to determine the inhibitory activity of this compound on the PDE2A enzyme. A fluorescence polarization (FP) based assay is a common and efficient method.

Materials:

  • Purified recombinant human PDE2A enzyme

  • FAM-labeled cGMP (fluorescent substrate)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound stock solution (in DMSO)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the PDE2A enzyme stock in cold assay buffer to the working concentration.

  • Assay Reaction:

    • Add 5 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

    • Add 10 µL of diluted PDE2A enzyme to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of FAM-cGMP substrate.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Fluorescence Polarization Reading: Measure the fluorescence polarization using a microplate reader with appropriate filters for FAM.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

PDE2A_Activity_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of this compound start->compound_prep enzyme_prep Prepare PDE2A Enzyme Solution start->enzyme_prep plate_addition Add Compound and Enzyme to 384-well Plate compound_prep->plate_addition enzyme_prep->plate_addition substrate_addition Add FAM-cGMP Substrate to Initiate Reaction plate_addition->substrate_addition incubation Incubate for 60 min at Room Temperature substrate_addition->incubation read_plate Read Fluorescence Polarization incubation->read_plate data_analysis Calculate % Inhibition and IC50 Value read_plate->data_analysis end End data_analysis->end

In Vitro PDE2A Activity Assay Workflow
Measurement of cGMP Levels in Rodent Brain Tissue

This protocol describes the quantification of cGMP in brain tissue from rodents treated with this compound, providing a direct measure of target engagement in vivo.

Materials:

  • Rodents (mice or rats)

  • This compound formulation for in vivo administration

  • Liquid nitrogen

  • Tissue homogenizer

  • 0.1 M HCl

  • Centrifuge

  • cGMP ELISA kit

  • Phosphate buffered saline (PBS)

Procedure:

  • Animal Dosing: Administer this compound or vehicle to rodents via the desired route (e.g., subcutaneous injection).

  • Tissue Collection: At the desired time point post-dosing, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, cortex, striatum). Immediately freeze the tissue in liquid nitrogen.[2]

  • Tissue Homogenization: Homogenize the frozen brain tissue in 10 volumes of ice-cold 0.1 M HCl.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the cGMP.

  • cGMP Quantification:

    • Follow the instructions provided with the commercial cGMP ELISA kit.

    • Typically, this involves acetylation of the samples and standards, followed by a competitive binding assay.

  • Data Analysis: Construct a standard curve and determine the concentration of cGMP in each sample. Normalize the cGMP concentration to the total protein content of the tissue homogenate.

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents, which is sensitive to the effects of cognitive enhancers.

Materials:

  • Rodents (mice or rats)

  • Open-field arena (e.g., 50 x 50 x 50 cm)

  • Two sets of identical objects (e.g., small plastic toys) that are distinct from each other

  • Video recording and tracking software

  • This compound formulation for in vivo administration

Procedure:

  • Habituation:

    • Handle the animals for several days prior to testing.

    • On the day before the test, allow each animal to freely explore the empty arena for 10 minutes.

  • Training (Familiarization) Phase:

    • Administer this compound or vehicle at a predetermined time before the training phase.

    • Place two identical objects (A and A) in the arena.

    • Place the animal in the arena and allow it to explore the objects for 10 minutes.

    • Record the time spent exploring each object.

  • Testing (Choice) Phase:

    • After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the same locations in the arena.

    • Place the animal back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring each object.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better recognition memory.

NOR_Test_Workflow start Start habituation Habituation to Empty Arena start->habituation dosing Administer this compound or Vehicle habituation->dosing training Training Phase: Explore Two Identical Objects dosing->training retention Retention Interval (e.g., 24 hours) training->retention testing Testing Phase: Explore Familiar and Novel Object retention->testing data_analysis Calculate Discrimination Index (DI) testing->data_analysis end End data_analysis->end

Novel Object Recognition Test Workflow
Ex Vivo Slice Electrophysiology: Long-Term Potentiation (LTP)

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory. This protocol outlines the assessment of this compound's effect on LTP in hippocampal slices.

Materials:

  • Rodents (rats or mice)

  • Vibratome or tissue chopper

  • Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂

  • Recording chamber for brain slices

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

  • This compound

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick hippocampal slices using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording:

    • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • Drug Application:

    • Perfuse the slice with aCSF containing the desired concentration of this compound for a predetermined period before LTP induction.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Post-Induction Recording:

    • Continue recording fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.

  • Data Analysis:

    • Measure the slope of the fEPSPs.

    • Express the post-HFS fEPSP slopes as a percentage of the pre-HFS baseline.

    • Compare the magnitude of LTP between control and this compound-treated slices.

Safety and Toxicology

Preclinical safety and toxicology studies are essential to evaluate the potential adverse effects of this compound. A standard battery of tests should be conducted in compliance with regulatory guidelines. These studies typically include:

  • In vitro safety pharmacology: Assessment of effects on key ion channels (e.g., hERG) and receptors to identify potential off-target liabilities.

  • In vivo safety pharmacology: Evaluation of effects on vital functions, including cardiovascular, respiratory, and central nervous system function in appropriate animal models.

  • Repeat-dose toxicology studies: Administration of this compound to rodents and a non-rodent species for a specified duration (e.g., 28 days) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).

  • Genotoxicity studies: A battery of tests (e.g., Ames test, in vitro micronucleus assay, in vivo micronucleus assay) to assess the mutagenic and clastogenic potential of the compound.

Conclusion

This compound is a valuable research tool for investigating the role of the cGMP signaling pathway in cognitive function and synaptic plasticity. Its high potency, selectivity, and brain penetrance make it a suitable candidate for in vivo studies in various models of neurological and psychiatric disorders. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the therapeutic potential of PDE2A inhibition with this compound. As with any investigational compound, a thorough evaluation of its safety and toxicology profile is paramount for any future clinical development.

References

An In-depth Technical Guide to PF-05085727: A Potent and Selective PDE2A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05085727 is a highly potent and selective small molecule inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). With a CAS number of 1415637-72-7, this compound has emerged as a critical research tool for investigating the therapeutic potential of PDE2A inhibition, particularly in the context of cognitive disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

This compound, chemically known as 4-(Azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)-phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, is a brain-penetrant compound designed to selectively target PDE2A.[1] By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation in brain regions where PDE2A is highly expressed.[2] This elevation of cGMP levels is believed to potentiate N-methyl-D-aspartate (NMDA) receptor signaling, a pathway crucial for synaptic plasticity and cognitive function.[1]

Chemical and Physical Properties
PropertyValue
CAS Number 1415637-72-7
Molecular Formula C₂₀H₁₈F₃N₇
Molecular Weight 413.40 g/mol
Appearance Solid
Solubility Soluble in DMSO

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity
ParameterValueReference
PDE2A IC₅₀ 2 nM[2]
Selectivity >4,000-fold over PDE1 and PDE3-11[2]
Table 2: In Vivo Pharmacokinetics in Rodents
SpeciesAdministrationDoseBrain/Plasma Ratio (unbound)Reference
Mouse Subcutaneous3.2 mg/kg~0.27MedChemExpress
Rat Subcutaneous3 mg/kg~0.37MedChemExpress

Signaling Pathway

The inhibitory action of this compound on PDE2A directly impacts the cGMP signaling cascade. The following diagram illustrates this pathway.

PDE2A_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NO_Synthase Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NO_Synthase->NO Produces Arginine L-Arginine Arginine->NO_Synthase Substrate sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Substrate PDE2A PDE2A cGMP->PDE2A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE2A->GMP Produces PF05085727 This compound PF05085727->PDE2A Inhibits Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors Phosphorylates Cognitive_Function Enhanced Cognitive Function Downstream_Effectors->Cognitive_Function Leads to

Caption: Inhibition of PDE2A by this compound prevents cGMP degradation, enhancing downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

PDE2A Enzyme Inhibition Assay (Fluorescence Polarization)

This in vitro assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the PDE2A enzyme.

Principle: The assay utilizes a fluorescently labeled cGMP substrate (e.g., FAM-cGMP). In its cyclic form, the small molecule tumbles rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE2A to a linear monophosphate, a binding agent captures the product, forming a larger, slower-tumbling complex with high fluorescence polarization. The degree of inhibition by this compound is inversely proportional to the fluorescence polarization signal.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with MgCl₂).

    • Enzyme Solution: Dilute purified, recombinant human PDE2A enzyme to the desired concentration in assay buffer.

    • Substrate Solution: Prepare a working solution of FAM-cGMP in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

    • Binding Agent: Prepare the binding agent as per the manufacturer's instructions.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the FAM-cGMP substrate solution to each well.

    • Add 5 µL of the serially diluted this compound or vehicle (for positive and negative controls) to the respective wells.

    • Initiate the reaction by adding 20 µL of the diluted PDE2A enzyme solution to all wells except the negative control (add 20 µL of assay buffer instead).

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and initiate detection by adding 100 µL of the binding agent to all wells.

    • Incubate for another 60 minutes at room temperature with gentle shaking.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Microdialysis for Brain cGMP Measurement

This protocol is designed to measure the effect of this compound on extracellular cGMP levels in the brains of freely moving rodents.

Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a specific brain region (e.g., hippocampus or prefrontal cortex). The probe is perfused with artificial cerebrospinal fluid (aCSF), and small molecules like cGMP from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected and analyzed.

Methodology:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest.

    • Secure the cannula to the skull with dental cement and allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 30 minutes).

    • Administer this compound via the desired route (e.g., subcutaneous injection).

    • Continue collecting dialysate samples for several hours post-administration.

    • Store collected samples at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Thaw the dialysate samples.

    • Analyze the cGMP concentration in each sample using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Express the results as a percentage change from the baseline cGMP levels.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of this compound.

Preclinical_Workflow Start Start: Compound This compound In_Vitro In Vitro Characterization Start->In_Vitro PDE2A_Assay PDE2A Inhibition Assay (IC50 Determination) In_Vitro->PDE2A_Assay Selectivity_Panel PDE Selectivity Panel In_Vitro->Selectivity_Panel In_Vivo In Vivo Evaluation PDE2A_Assay->In_Vivo Selectivity_Panel->In_Vivo PK_Studies Pharmacokinetic Studies (Rodent Models) In_Vivo->PK_Studies Microdialysis Brain cGMP Measurement (Microdialysis) In_Vivo->Microdialysis Behavioral_Models Cognitive Behavioral Models (e.g., Novel Object Recognition) In_Vivo->Behavioral_Models Data_Analysis Data Analysis and Interpretation PK_Studies->Data_Analysis Microdialysis->Data_Analysis Behavioral_Models->Data_Analysis End Conclusion: Therapeutic Potential Assessment Data_Analysis->End

Caption: A streamlined workflow for the preclinical assessment of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of PDE2A in cellular signaling and its potential as a therapeutic target. Its high potency, selectivity, and brain-penetrant properties make it an ideal candidate for in vitro and in vivo studies aimed at understanding and potentially treating cognitive impairments. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

An In-Depth Technical Guide to PF-05085727: A Potent and Selective PDE2A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-05085727 is a potent, selective, and brain-penetrant small molecule inhibitor of phosphodiesterase 2A (PDE2A). Its ability to modulate cyclic guanosine monophosphate (cGMP) signaling pathways has positioned it as a valuable research tool and a potential therapeutic agent for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on data presentation in structured tables, detailed experimental methodologies, and visualization of relevant pathways and workflows.

Chemical Structure and Properties

This compound, with the IUPAC name 4-(Azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine, is a complex heterocyclic compound.[1] Its core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold, which is crucial for its interaction with the PDE2A enzyme.

Chemical Identifiers
IdentifierValue
IUPAC Name 4-(Azetidin-1-yl)-1-methyl-3-(1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS Number 1415637-72-7[1]
Molecular Formula C₂₀H₁₈F₃N₇[1]
SMILES CN1N=C(C2=CC=C(C=C2)C(F)(F)F)C=C1C3=C4N(C)N=C3N=CN=C4N5CCC5
InChI Key SHAVEYUXRBIMLA-UHFFFAOYSA-N[1]
Physicochemical Properties
PropertyValueSource
Molecular Weight 413.40 g/mol [1]
Appearance White to beige solid powderSigma-Aldrich
Solubility Soluble in DMSO
Melting Point Not reported
Boiling Point Not reported
pKa Not reported

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The primary mechanism of action of this compound is the inhibition of cGMP hydrolysis, leading to an accumulation of intracellular cGMP.

Potency and Selectivity
ParameterValue
PDE2A IC₅₀ 2.3 nM
Selectivity >500-fold selective over other PDEs
Signaling Pathway

The inhibition of PDE2A by this compound directly impacts the cGMP signaling pathway. This pathway plays a critical role in various physiological processes, including synaptic plasticity, neuronal excitability, and vascular smooth muscle relaxation.

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC NPs Natriuretic Peptides (ANP, BNP) GC_A_B Guanylate Cyclase A/B (pGC) NPs->GC_A_B cGMP cGMP GC_A_B->cGMP GTP sGC->cGMP GTP GTP GTP PDE2A PDE2A cGMP->PDE2A PKG Protein Kinase G (PKG) cGMP->PKG 5GMP 5'-GMP PDE2A->5GMP PF05085727 This compound PF05085727->PDE2A inhibits Downstream_Effectors Downstream Effectors PKG->Downstream_Effectors Physiological_Response Physiological Response Downstream_Effectors->Physiological_Response Synthesis_Workflow Start Starting Materials: - Substituted Pyrazole - Pyrimidine Precursor Step1 Step 1: Condensation Reaction Start->Step1 Intermediate1 Intermediate: Pyrazolopyrimidine Core Step1->Intermediate1 Step2 Step 2: Functional Group Interconversion Intermediate1->Step2 Intermediate2 Intermediate: Activated Pyrazolopyrimidine Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) Intermediate2->Step3 + Azetidine Final_Product Final Product: This compound Step3->Final_Product Purification Purification: (e.g., Chromatography) Final_Product->Purification Microdialysis_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Stereotaxic Surgery) Probe_Implant 2. Microdialysis Probe Implantation into Brain Region of Interest Animal_Prep->Probe_Implant Baseline 3. Baseline Sample Collection (Perfusion with aCSF) Probe_Implant->Baseline Drug_Admin 4. Administration of this compound (e.g., i.p. or s.c.) Baseline->Drug_Admin Post_Dose_Collection 5. Post-Dose Sample Collection Drug_Admin->Post_Dose_Collection Sample_Analysis 6. cGMP Analysis of Dialysates (e.g., ELISA or LC-MS/MS) Post_Dose_Collection->Sample_Analysis Data_Analysis 7. Data Analysis (Change from Baseline) Sample_Analysis->Data_Analysis

References

An In-Depth Technical Guide on the Preclinical Safety and Toxicity Profile of PF-05085727

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific preclinical safety and toxicity data for the phosphodiesterase 2A (PDE2A) inhibitor PF-05085727 is limited. This guide synthesizes information on the broader class of PDE2A inhibitors and general principles of preclinical toxicology to construct a probable safety and toxicity profile for this compound. The experimental protocols and quantitative data presented are based on standard toxicological assessments and findings for structurally related compounds, and should not be considered as specific results for this compound.

Introduction

This compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades the cyclic nucleotides cAMP and cGMP.[1][2] By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, which are crucial for a variety of signaling pathways, particularly in the central nervous system (CNS) and cardiovascular system.[3][4] PDE2A inhibitors are being investigated for their therapeutic potential in cognitive disorders, neurodegenerative diseases, and cardiovascular conditions.[2] A thorough understanding of the safety and toxicity profile of this compound is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the anticipated preclinical safety evaluation of this compound, including potential toxicological endpoints, standard experimental methodologies, and the signaling pathways involved.

Mechanism of Action and Potential for Off-Target Effects

The primary mechanism of action of this compound is the inhibition of PDE2A, leading to an increase in cAMP and cGMP concentrations. This modulation of cyclic nucleotide signaling is the basis for its therapeutic effects. However, the potential for off-target activities is a critical aspect of the safety assessment. While this compound is reported to be highly selective for PDE2A, a comprehensive off-target binding profile against a panel of other PDEs, receptors, ion channels, and enzymes is necessary to identify potential secondary pharmacology that could lead to adverse effects.

PF05085727 This compound PDE2A PDE2A PF05085727->PDE2A Inhibition Increased_cAMP_cGMP Increased intracellular cAMP & cGMP PF05085727->Increased_cAMP_cGMP Leads to Off_Target Potential Off-Target Binding PF05085727->Off_Target cAMP_cGMP cAMP / cGMP Degradation PDE2A->cAMP_cGMP PKA_PKG Activation of PKA & PKG Increased_cAMP_cGMP->PKA_PKG Downstream Downstream Cellular Effects (e.g., Synaptic Plasticity, Vasodilation) PKA_PKG->Downstream Adverse_Effects Adverse Effects Off_Target->Adverse_Effects cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Rodent) cluster_2 In Vivo Studies (Non-Rodent) cluster_3 Specialized Toxicology cytotoxicity Cytotoxicity Assays (e.g., HepG2, HEK293) acute Acute Toxicity (Dose Range Finding) cytotoxicity->acute genotoxicity Genotoxicity Assays (Ames, MNA) genotoxicity->acute hERG hERG Channel Assay hERG->acute off_target Off-Target Screening off_target->acute subchronic Subchronic Toxicity (e.g., 28-day) acute->subchronic non_rodent_tox Subchronic Toxicity (e.g., Dog, Monkey) subchronic->non_rodent_tox pk_pd Pharmacokinetics & Pharmacodynamics pk_pd->subchronic reproductive Reproductive & Developmental Toxicity non_rodent_tox->reproductive carcinogenicity Carcinogenicity (if warranted) reproductive->carcinogenicity

References

Methodological & Application

Application Notes and Protocols for PF-05085727 In Vivo Dosing in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vivo administration of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, to mice. This document outlines experimental procedures for assessing the pharmacodynamic effects, pharmacokinetic profile, and behavioral outcomes of this compound administration. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of PDE2A inhibition in murine models of neurological and cognitive disorders.

Introduction

This compound is a high-affinity inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). By inhibiting PDE2A, this compound leads to an accumulation of these second messengers, particularly cGMP, in brain regions where PDE2A is highly expressed, such as the cortex, hippocampus, and striatum. This modulation of cyclic nucleotide signaling pathways is hypothesized to enhance synaptic plasticity and cognitive function, making this compound a compound of interest for the treatment of cognitive impairments and other neurological conditions.

Signaling Pathway of this compound

The primary mechanism of action for this compound is the inhibition of the PDE2A enzyme. This leads to an increase in intracellular cGMP levels, which in turn can modulate various downstream signaling cascades involved in synaptic plasticity and neuronal function.

PF05085727_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Molecules Signaling Molecules GC Guanylyl Cyclase Signaling Molecules->GC Activates cGMP cGMP GC->cGMP Converts GTP to GTP GTP PDE2A PDE2A cGMP->PDE2A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE2A->5'-GMP This compound This compound This compound->PDE2A Inhibits Downstream Effectors Downstream Effectors PKG->Downstream Effectors Phosphorylates Synaptic Plasticity\nCognitive Function Synaptic Plasticity Cognitive Function Downstream Effectors->Synaptic Plasticity\nCognitive Function Modulates

Figure 1: this compound Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical in vivo studies in mice.

Table 1: In Vivo Dose and Pharmacodynamic Effect

ParameterValueSpeciesRoute of AdministrationBrain Regions AffectedEffect
Dose 3.2 mg/kgMouseSubcutaneous (SC)Cortex, Striatum, HippocampusElevation of cGMP

Table 2: Pharmacokinetic Parameters (Predicted based on similar compounds)

ParameterRouteCmax (ng/mL)Tmax (h)Half-life (t½) (h)Brain/Plasma Ratio
This compound SCData not availableData not availableData not available~0.3

Note: Specific Cmax, Tmax, and half-life data for this compound in mice are not publicly available. The brain/plasma ratio is an indicator of brain penetration.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound for Pharmacodynamic and Behavioral Studies

This protocol is designed for administering this compound to mice to evaluate its effects on brain cGMP levels and performance in cognitive tasks such as the Novel Object Recognition (NOR) test.

Materials:

  • This compound

  • Vehicle solution: 10% DMSO, 10% Cremophor EL, 30% PEG 400, 10% Propylene Glycol, 40% Sterile Water

  • Sterile syringes and needles (e.g., 27-gauge)

  • Male C57BL/6J mice (8-12 weeks old)

  • Standard laboratory animal housing and husbandry equipment

  • Behavioral testing apparatus (e.g., NOR arena)

  • Equipment for tissue collection and processing (e.g., decapitation scissors, forceps, liquid nitrogen)

  • cGMP immunoassay kit

Procedure:

  • Preparation of Dosing Solution:

    • On the day of dosing, prepare the this compound solution.

    • First, dissolve the required amount of this compound in DMSO.

    • Sequentially add Cremophor EL, PEG 400, and Propylene Glycol, vortexing after each addition.

    • Finally, add the sterile water and vortex until the solution is clear.

    • Prepare a vehicle-only solution for the control group.

  • Animal Handling and Dosing:

    • Acclimatize mice to the housing facility for at least one week before the experiment.

    • Randomly assign mice to treatment (this compound) and control (vehicle) groups.

    • On the day of the experiment, weigh each mouse to calculate the precise injection volume.

    • Administer this compound at a dose of 3.2 mg/kg or vehicle via subcutaneous (SC) injection in the scruff of the neck. The injection volume should be approximately 10 µL/g of body weight.

  • Experimental Workflow:

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment_pd Pharmacodynamic Study cluster_treatment_behavior Behavioral Study (NOR) Acclimatization Animal Acclimatization (1 week) Randomization Group Randomization (Vehicle vs. This compound) Acclimatization->Randomization Dosing_PD Dosing (3.2 mg/kg SC) Randomization->Dosing_PD Habituation Habituation to Arena (Day 1) Randomization->Habituation Time_Course Time Points (e.g., 30, 60, 120 min post-dose) Dosing_PD->Time_Course Tissue_Collection_PD Brain Tissue Collection (Cortex, Hippocampus, Striatum) Time_Course->Tissue_Collection_PD cGMP_Analysis cGMP Measurement (ELISA) Tissue_Collection_PD->cGMP_Analysis Dosing_Behavior Dosing (30-60 min before Training) Habituation->Dosing_Behavior Training Training Phase (Two identical objects) Dosing_Behavior->Training Retention_Interval Retention Interval (e.g., 24 hours) Training->Retention_Interval Testing Testing Phase (One familiar, one novel object) Retention_Interval->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis

Figure 2: Experimental Workflow for In Vivo Studies
  • Pharmacodynamic Assessment (cGMP Measurement):

    • At predetermined time points after dosing (e.g., 30, 60, 120 minutes), euthanize mice by cervical dislocation or other approved method.

    • Rapidly dissect the brain and isolate the cortex, hippocampus, and striatum on an ice-cold surface.

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

    • Homogenize the brain tissue and measure cGMP levels using a commercially available cGMP immunoassay kit, following the manufacturer's instructions.

  • Behavioral Assessment (Novel Object Recognition - NOR):

    • Habituation (Day 1): Individually place each mouse in the empty NOR arena for 5-10 minutes to allow for exploration and habituation.

    • Training (Day 2): Administer this compound (3.2 mg/kg, SC) or vehicle 30-60 minutes before the training session. Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.

    • Testing (Day 3): After a retention interval (e.g., 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.

    • Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol is designed to determine the pharmacokinetic profile of this compound in mice following a single dose.

Materials:

  • This compound

  • Dosing vehicle (as described in Protocol 1)

  • Male C57BL/6J mice (8-12 weeks old)

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein sampling)

  • Anticoagulant (e.g., EDTA or heparin)

  • Centrifuge for plasma separation

  • Equipment for brain tissue collection

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single 3.2 mg/kg SC dose of this compound to a cohort of mice.

  • Sample Collection:

    • At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a subset of mice at each time point.

    • Immediately transfer blood into tubes containing an anticoagulant and place on ice.

    • Centrifuge the blood samples to separate the plasma.

    • At the same time points, euthanize a separate subset of mice and collect brain tissue.

    • Store all plasma and brain samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in mouse plasma and brain homogenates.

    • Analyze the collected samples to determine the concentration of this compound at each time point.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½) for both plasma and brain.

PK_Study_Workflow Dosing Single Dose Administration (3.2 mg/kg SC) Time_Points Serial Sampling at Multiple Time Points Dosing->Time_Points Sample_Collection Blood and Brain Collection Time_Points->Sample_Collection Sample_Processing Plasma Separation and Brain Homogenization Sample_Collection->Sample_Processing Bioanalysis LC-MS/MS Quantification of this compound Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis

Figure 3: Pharmacokinetic Study Workflow

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo evaluation of the PDE2A inhibitor this compound in mice. By following these procedures, researchers can investigate the pharmacodynamic, pharmacokinetic, and behavioral effects of this compound, contributing to a better understanding of its therapeutic potential for cognitive and neurological disorders. Adherence to appropriate animal welfare guidelines and rigorous experimental design are essential for obtaining reliable and reproducible data.

Application Notes and Protocols for PF-05089771 (Nav1.7 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: The compound "PF-05085727" requested in the prompt is a PDE2A inhibitor. However, based on the context of cell culture protocols for drug development and signaling pathways, it is highly likely that the intended compound was PF-05089771 , a well-documented and potent selective inhibitor of the voltage-gated sodium channel Nav1.7. These application notes and protocols are therefore provided for PF-05089771.

Introduction

PF-05089771 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] This channel is a key component in pain signaling pathways, making it a significant target for the development of novel analgesics.[3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are associated with severe pain disorders, while loss-of-function mutations lead to a congenital insensitivity to pain. PF-05089771 exhibits state-dependent binding, showing higher affinity for the inactivated state of the Nav1.7 channel. These application notes provide detailed protocols for the use of PF-05089771 in cell culture, particularly for researchers in neuroscience, pharmacology, and drug development.

Data Presentation

Table 1: Potency and Selectivity of PF-05089771

The following table summarizes the half-maximal inhibitory concentration (IC50) values of PF-05089771 against various Nav channel isoforms. Data is compiled from electrophysiological studies.

Target ChannelSpeciesIC50 (nM)Selectivity vs. Nav1.7Reference
Nav1.7 Human 11 -
Nav1.7Mouse8-
Nav1.7Rat171-
Nav1.7Canine13-
Nav1.7Cynomolgus Monkey12-
Nav1.1Human850~77-fold
Nav1.2Human110~10-fold
Nav1.3Human11,000~1000-fold
Nav1.4Human10,000~909-fold
Nav1.5Human>10,000>909-fold
Nav1.6Human160~15-fold
Nav1.8Human>10,000>909-fold

Signaling Pathway and Mechanism of Action

PF-05089771 selectively inhibits the Nav1.7 sodium channel, which is predominantly expressed in peripheral sensory neurons. This channel plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli. By blocking Nav1.7, PF-05089771 reduces the excitability of these neurons, thereby dampening the transmission of pain signals.

Nav17_Signaling_Pathway cluster_0 Nociceptive Neuron Stimulus Stimulus Nav1.7_Channel Nav1.7 Channel (SCN9A) Stimulus->Nav1.7_Channel Depolarization Action_Potential Action Potential Propagation Nav1.7_Channel->Action_Potential Na+ Influx Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal PF05089771 PF-05089771 PF05089771->Nav1.7_Channel Inhibition Experimental_Workflow Start Start Cell_Culture Culture HEK293-Nav1.7 Cells Start->Cell_Culture Plating Plate Cells on Coverslips Cell_Culture->Plating Patch_Clamp Whole-Cell Patch-Clamp Plating->Patch_Clamp Baseline Record Baseline Current Patch_Clamp->Baseline Drug_Application Apply PF-05089771 Baseline->Drug_Application Record_Inhibition Record Inhibited Current Drug_Application->Record_Inhibition Data_Analysis Data Analysis (IC50) Record_Inhibition->Data_Analysis End End Data_Analysis->End

References

Dissolving PF-05085727 for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Compound Information

PropertyValueSource
Molecular Weight 413.40 g/mol [1]
Appearance White to off-white solid/powder[2]
Solubility DMSO: 62.5 mg/mL (151.19 mM) with sonication[1]
Mechanism of Action Potent and selective inhibitor of cGMP-dependent PDE2A (IC50 = 2 nM)[1]
Storage of Solid Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[2]
Storage of Solution Store at -20°C. For long-term storage (-80°C), use within 6 months. Avoid repeated freeze-thaw cycles.

Signaling Pathway of this compound

This compound exerts its biological effects by inhibiting the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key feature of PDE2A is that cGMP can bind to an allosteric site on the enzyme, which increases the rate of cAMP hydrolysis. By inhibiting PDE2A, this compound prevents the breakdown of both cAMP and cGMP, leading to their intracellular accumulation and subsequent activation of downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG).

PDE2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylate Cyclase cAMP cAMP AC->cAMP GC Guanylate Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE2A PDE2A cAMP->PDE2A Hydrolysis PKA PKA cAMP->PKA Activation cGMP->PDE2A Hydrolysis cGMP->PDE2A Allosteric Activation PKG PKG cGMP->PKG Activation AMP AMP PDE2A->AMP GMP GMP PDE2A->GMP PF05085727 This compound PF05085727->PDE2A Inhibition Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream

Caption: PDE2A Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Dissolution Protocol (for Cell Culture Experiments)

This protocol outlines the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 413.40 g/mol * (1000 mg / 1 g) = 4.134 mg

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the required volume of sterile DMSO to the tube.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution to ensure there are no visible particles.

    • This stock solution can be stored at -20°C for several months. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Thaw a frozen aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of culture medium.

    • It is critical to maintain the final concentration of DMSO in the cell culture medium at a non-toxic level, typically below 0.5%. Some cell lines can tolerate up to 1%, but it is always recommended to perform a vehicle control to assess any potential effects of DMSO on the cells.

Important Considerations for In Vitro Studies:

  • Always include a vehicle control (culture medium with the same final concentration of DMSO as the treated wells) in your experiments.

  • The optimal final concentration of this compound will depend on the specific cell line and experimental endpoint. A dose-response experiment is recommended to determine the effective concentration range.

In Vivo Dissolution Protocol (for Animal Studies)

This protocol provides a general guideline for formulating this compound for systemic administration in animal models, based on a formulation used for a similar PDE2A inhibitor. The exact formulation may require optimization depending on the animal model, route of administration, and desired dosage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cremophor EL

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

  • Sterile water for injection or saline

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Vehicle Preparation (Example Formulation):

    • A common vehicle for poorly soluble compounds for in vivo use is a co-solvent system. Based on a formulation for another PDE2A inhibitor, a potential vehicle could be:

      • 10% DMSO

      • 10% Cremophor EL

      • 30% PEG 400

      • 10% Propylene glycol

      • 40% Sterile Water or Saline

  • Formulation of this compound:

    • Calculate the required amount of this compound for the desired dosing solution concentration.

    • Weigh the this compound powder and place it in a sterile tube.

    • Add the DMSO to the tube and vortex until the compound is fully dissolved.

    • Sequentially add the Cremophor EL, PEG 400, and propylene glycol, vortexing thoroughly after each addition.

    • Finally, add the sterile water or saline to the mixture and vortex until a clear and homogenous solution is obtained.

    • The final formulation should be prepared fresh before each use.

Important Considerations for In Vivo Studies:

  • Toxicity and Tolerability: It is essential to conduct a tolerability study with the chosen vehicle alone in a small cohort of animals to ensure it does not cause adverse effects.

  • Route of Administration: The choice of vehicle may need to be adjusted based on the intended route of administration (e.g., intraperitoneal, oral, intravenous).

  • Dose-Response: A pilot dose-response study is recommended to determine the optimal therapeutic dose of this compound in your animal model.

  • Controls: Always include a vehicle control group in your in vivo experiments.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for experimental use.

Experimental_Workflow cluster_preparation Preparation of this compound cluster_invitro In Vitro Application cluster_invivo In Vivo Application start Start: This compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in appropriate solvent (e.g., 100% DMSO for stock) weigh->dissolve stock High Concentration Stock Solution dissolve->stock store Store at -20°C or -80°C (Aliquot to avoid freeze-thaw) stock->store dilute_invitro Dilute stock solution in cell culture medium stock->dilute_invitro For In Vitro formulate_invivo Formulate with in vivo vehicle stock->formulate_invivo For In Vivo final_invitro Final working solution (DMSO < 0.5%) dilute_invitro->final_invitro apply_cells Apply to cells final_invitro->apply_cells final_invivo Final dosing solution formulate_invivo->final_invivo administer Administer to animal model final_invivo->administer

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Studying Synaptic Function with PF-05085727

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in neuronal signaling. By inhibiting PDE2A, this compound elevates intracellular levels of cGMP and cAMP, thereby modulating downstream signaling cascades that play a crucial role in synaptic function and plasticity. These application notes provide a comprehensive overview of the use of this compound as a tool to investigate synaptic transmission and plasticity, complete with detailed experimental protocols and data presentation.

Mechanism of Action

This compound exerts its effects by binding to the catalytic site of the PDE2A enzyme, preventing the degradation of cAMP and cGMP.[1] The resulting increase in the concentration of these cyclic nucleotides leads to the activation of their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG). In the context of synaptic function, this signaling cascade has been shown to have a significant impact on presynaptic neurotransmitter release and postsynaptic receptor function, ultimately influencing synaptic strength and plasticity.

Data Presentation

The following tables summarize the quantitative data on the effects of a close analog of this compound, PF-999, on synaptic plasticity in the CA1 region of the rat hippocampus.

Table 1: Effect of PF-999 on Paired-Pulse Facilitation (PPF)

Experimental ConditionPaired-Pulse Ratio (PPR)% of Controlnp-value
Control1.5 ± 0.1100%6-
Forskolin (1.5 µM)1.35 ± 0.0590%6< 0.05
Forskolin (5 µM)1.2 ± 0.0880%6< 0.05
Forskolin (15 µM)1.05 ± 0.0770%6< 0.05
BAY 41-8543 (1 µM) + PF-999 (700 nM) + Forskolin (1.5 µM)1.44 ± 0.0696.1%6> 0.05
BAY 41-8543 (1 µM) + PF-999 (700 nM) + Forskolin (5 µM)1.42 ± 0.0894.7%6> 0.05
BAY 41-8543 (1 µM) + PF-999 (700 nM) + Forskolin (15 µM)1.26 ± 0.0984.0%6< 0.05

Data adapted from Mederos et al., Synapse, 2015. The study used PF-999, a close analog of this compound.

Table 2: Effect of PF-999 on Long-Term Potentiation (LTP)

Experimental ConditionfEPSP Slope (% of Baseline)n
Control (vehicle)~150%-
PF-999Enhanced relative to control-

Qualitative data from a conference abstract by Mederos et al. suggests that PF-999 enhances hippocampal LTP. Specific quantitative data from a full peer-reviewed publication is pending.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the procedure for obtaining viable hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (rat or mouse)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Ice-cold cutting solution (see recipe below)

  • Artificial cerebrospinal fluid (aCSF) (see recipe below)

  • Incubation chamber

  • Carbogen gas (95% O₂, 5% CO₂)

Solutions:

  • Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 Dextrose.

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 Dextrose.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogen-gassed cutting solution.

  • Rapidly dissect the brain and place it in ice-cold, carbogen-gassed cutting solution.

  • Isolate the hippocampus and mount it on the vibratome stage.

  • Cut 300-400 µm thick transverse slices in the ice-cold cutting solution.

  • Transfer the slices to an incubation chamber containing aCSF at 32-34°C, continuously bubbled with carbogen, for at least 30 minutes.

  • Allow the slices to equilibrate to room temperature in the same aCSF for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of Paired-Pulse Facilitation (PPF)

This protocol details the method for recording PPF from the Schaffer collateral-CA1 synapse in hippocampal slices.

Materials:

  • Prepared hippocampal slices

  • Recording chamber with perfusion system

  • Micromanipulators

  • Stimulating electrode (e.g., concentric bipolar electrode)

  • Recording electrode (glass micropipette filled with aCSF)

  • Amplifier and data acquisition system

  • This compound stock solution (in DMSO)

  • Other pharmacological agents (e.g., forskolin, BAY 41-8543)

Procedure:

  • Place a hippocampal slice in the recording chamber and perfuse with carbogen-gassed aCSF at a constant flow rate (2-3 ml/min).

  • Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers.

  • Place the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Deliver paired electrical pulses with varying inter-pulse intervals (e.g., 20, 50, 100, 200 ms).

  • Establish a stable baseline recording of PPF for at least 20 minutes.

  • Apply this compound to the perfusion bath at the desired concentration.

  • To investigate the interplay with cAMP and cGMP pathways, co-apply with an adenylyl cyclase activator (e.g., forskolin) and/or a soluble guanylate cyclase activator (e.g., BAY 41-8543).

  • Record the changes in the paired-pulse ratio (PPR), calculated as the amplitude of the second fEPSP divided by the amplitude of the first fEPSP.

Protocol 3: Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol outlines the procedure for inducing and recording LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • Same as for PPF recording.

Procedure:

  • Follow steps 1-3 of the PPF recording protocol.

  • Establish a stable baseline of fEPSP responses to single pulses delivered at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.

  • Apply this compound to the perfusion bath and allow it to equilibrate for at least 20 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 pulses at 100 Hz, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS/TBS.

  • Measure the potentiation of the fEPSP slope relative to the pre-induction baseline.

Visualizations

G cluster_presynaptic Presynaptic Terminal GC Guanylate Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP PDE2A PDE2A PDE2A->cGMP hydrolyzes PDE2A->cAMP hydrolyzes PF05085727 This compound PF05085727->PDE2A cGMP->PDE2A activates PKG PKG cGMP->PKG PKA PKA cAMP->PKA Vesicle Synaptic Vesicle (Glutamate) PKG->Vesicle phosphorylates release machinery PKA->Vesicle phosphorylates release machinery Release Increased Neurotransmitter Release Vesicle->Release

Caption: Signaling pathway of this compound in the presynaptic terminal.

G cluster_workflow Experimental Workflow for Synaptic Plasticity Studies SlicePrep Prepare Acute Hippocampal Slices Incubation Incubate Slices (aCSF + Carbogen) SlicePrep->Incubation Recording Transfer to Recording Chamber Incubation->Recording Baseline Establish Stable Baseline Recording Recording->Baseline DrugApp Apply this compound Baseline->DrugApp Stimulation Induce Plasticity (PPF or LTP) DrugApp->Stimulation DataAcq Record Post-Stimulation Responses Stimulation->DataAcq Analysis Analyze Data (PPR or fEPSP Slope) DataAcq->Analysis

Caption: General experimental workflow for studying synaptic plasticity.

G cluster_logic Logical Relationship of this compound's Effect PF05085727 This compound InhibitPDE2A Inhibition of PDE2A PF05085727->InhibitPDE2A IncreaseCyclicNucleotides Increase in presynaptic cGMP and cAMP InhibitPDE2A->IncreaseCyclicNucleotides ActivateKinases Activation of PKG and PKA IncreaseCyclicNucleotides->ActivateKinases EnhanceRelease Enhanced neurotransmitter release probability ActivateKinases->EnhanceRelease ModulatePlasticity Modulation of Synaptic Plasticity (e.g., increased PPF, enhanced LTP) EnhanceRelease->ModulatePlasticity

Caption: Logical flow of this compound's mechanism of action on synaptic plasticity.

References

Application of PF-05085727 in Alzheimer's Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and synaptic dysfunction. A key area of research in AD therapeutics is the modulation of signaling pathways that support synaptic plasticity and neuronal survival. One such promising target is phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in memory formation.

PF-05085727 is a potent and selective inhibitor of PDE2A. By inhibiting PDE2A, this compound is hypothesized to elevate intracellular levels of cAMP and cGMP in neuronal cells, thereby enhancing downstream signaling cascades that promote synaptic plasticity and cognitive function. This document provides detailed application notes and protocols for the investigation of this compound in preclinical models of Alzheimer's disease.

Compound Information: this compound

PropertyValueReference
Target Phosphodiesterase 2A (PDE2A)[1][2]
IC50 2 nM[1]
Selectivity >4,000-fold over PDE1 and PDE3-11[1]
Description Potent, selective, and brain-penetrant PDE2A inhibitor.[1]

Rationale for Use in Alzheimer's Disease Models

The rationale for applying this compound to Alzheimer's disease models is based on the established role of the cGMP/cAMP signaling pathways in cognitive processes and the observed dysregulation of these pathways in AD.

  • Enhancement of Synaptic Plasticity: PDE2A is highly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex. Inhibition of PDE2A has been shown to facilitate long-term potentiation (LTP), a cellular correlate of memory formation.

  • Cognitive Enhancement: Preclinical studies with various PDE2A inhibitors have demonstrated pro-cognitive effects in rodent models of age-associated and chemically-induced cognitive impairment.

  • Neuroprotective Potential: By elevating cGMP and cAMP, PDE2A inhibition may activate downstream pathways, such as the CREB signaling cascade, which are involved in neuronal survival and synaptic health.

Signaling Pathway of PDE2A Inhibition

The following diagram illustrates the proposed mechanism of action for this compound in a neuronal context relevant to Alzheimer's disease.

PDE2A_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_ion Ca²⁺ NMDA_R->Ca_ion influx NO_Synthase nNOS Ca_ion->NO_Synthase activates NO NO NO_Synthase->NO produces sGC sGC cGMP cGMP sGC->cGMP converts GTP to GTP GTP PDE2A PDE2A PKG PKG cGMP->PKG activates AMP 5'-GMP PDE2A->AMP degrades cGMP to PF05085727 This compound PF05085727->PDE2A inhibits CREB CREB Phosphorylation PKG->CREB phosphorylates Synaptic_Plasticity Synaptic Plasticity (LTP) CREB->Synaptic_Plasticity promotes Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement leads to

Caption: PDE2A inhibition by this compound enhances cGMP signaling, promoting synaptic plasticity.

Experimental Protocols

The following are proposed protocols for evaluating the efficacy of this compound in common Alzheimer's disease models. These are adaptable and should be optimized for specific experimental conditions.

In Vitro Protocol: Assessment of Neuroprotection against Aβ-induced Toxicity in Primary Neuronal Cultures

Objective: To determine if this compound can protect primary neurons from amyloid-beta (Aβ)-induced cytotoxicity.

Materials:

  • Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)

  • Neurobasal medium with B27 supplement

  • Oligomeric Aβ42 peptides

  • This compound (dissolved in DMSO)

  • MTT or LDH assay kit for cell viability

  • Antibodies for immunocytochemistry (e.g., anti-MAP2, anti-synaptophysin)

Procedure:

  • Cell Culture: Plate primary neurons in 96-well plates for viability assays or on coverslips in 24-well plates for imaging. Culture for 7-10 days to allow for maturation.

  • Compound Pre-treatment: Treat neurons with a range of concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for 24 hours. Include a vehicle control (DMSO).

  • Aβ42 Treatment: Add pre-aggregated oligomeric Aβ42 (e.g., 5 µM) to the culture medium and incubate for 24-48 hours.

  • Viability Assessment:

    • MTT Assay: Measure the metabolic activity of the cells according to the manufacturer's protocol.

    • LDH Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell death.

  • Immunocytochemistry:

    • Fix cells on coverslips with 4% paraformaldehyde.

    • Permeabilize and block non-specific binding.

    • Incubate with primary antibodies (e.g., MAP2 for neuronal morphology, synaptophysin for synaptic puncta).

    • Incubate with fluorescently labeled secondary antibodies.

    • Image using a fluorescence microscope and quantify neuronal morphology and synapse density.

Data Analysis: Compare cell viability and morphological parameters between vehicle-treated and this compound-treated groups in the presence of Aβ42.

In Vivo Protocol: Evaluation of Cognitive Enhancement in a Transgenic Mouse Model of Alzheimer's Disease

Objective: To assess the ability of this compound to ameliorate cognitive deficits in a transgenic mouse model of AD (e.g., 5xFAD or APP/PS1).

Animals:

  • Aged (e.g., 6-8 months) transgenic AD mice and wild-type littermates.

Compound Administration:

  • Route: Oral gavage or intraperitoneal injection.

  • Dosing: Based on preliminary pharmacokinetic and tolerability studies. A suggested starting range, based on other PDE2A inhibitors, could be 0.1, 0.3, and 1 mg/kg.

  • Frequency: Once daily for a period of 2-4 weeks prior to and during behavioral testing.

Behavioral Testing:

  • Morris Water Maze (MWM):

    • Acquisition Phase (5-7 days): Train mice to find a hidden platform in a pool of opaque water. Record escape latency and path length.

    • Probe Trial (24 hours after last training day): Remove the platform and measure the time spent in the target quadrant.

  • Novel Object Recognition (NOR):

    • Habituation: Allow mice to explore an empty arena.

    • Training: Place two identical objects in the arena and allow the mouse to explore.

    • Testing: Replace one of the objects with a novel object and measure the time spent exploring the novel versus the familiar object.

Post-mortem Analysis:

  • Following behavioral testing, euthanize the animals and collect brain tissue.

  • Biochemical Analysis: Measure levels of Aβ40 and Aβ42, and levels of synaptic proteins (e.g., synaptophysin, PSD-95) in hippocampal and cortical homogenates using ELISA or Western blot.

  • Immunohistochemistry: Stain brain sections for amyloid plaques (e.g., with Thioflavin S or anti-Aβ antibodies) and synaptic markers.

Experimental Workflow Diagram:

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_behavior Behavioral Assessment cluster_analysis Post-mortem Analysis Animal_Selection Select Aged AD and WT Mice Grouping Randomize into Vehicle and this compound Groups Animal_Selection->Grouping Dosing Daily Dosing (e.g., 2-4 weeks) Grouping->Dosing MWM Morris Water Maze Dosing->MWM NOR Novel Object Recognition Dosing->NOR Tissue_Collection Brain Tissue Collection MWM->Tissue_Collection NOR->Tissue_Collection Biochemistry Biochemical Analysis (Aβ, Synaptic Proteins) Tissue_Collection->Biochemistry IHC Immunohistochemistry (Plaques, Synapses) Tissue_Collection->IHC

Caption: Workflow for in vivo evaluation of this compound in an AD mouse model.

Conclusion

This compound, as a potent and selective PDE2A inhibitor, represents a compelling candidate for investigation in the context of Alzheimer's disease. The provided protocols offer a foundational framework for researchers to explore its potential neuroprotective and cognitive-enhancing effects. It is crucial to adapt these protocols based on specific experimental goals and to conduct thorough dose-response and pharmacokinetic studies to ensure optimal compound exposure and interpretation of results. The exploration of PDE2A inhibition with compounds like this compound may open new avenues for the development of effective therapeutics for Alzheimer's disease.

References

Application Notes and Protocols: Investigating Long-Term Potentiation with PF-05085727, a Kv3.1/Kv3.2 Positive Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a cellular mechanism that is widely considered to be one of the major underpinnings of learning and memory. This long-lasting enhancement in signal transmission between two neurons results from stimulating them synchronously. The hippocampus is a critical brain region for memory formation, and LTP is prominently studied in its neural circuits. The intricate balance between excitatory and inhibitory neurotransmission is crucial for the induction and maintenance of LTP.

Voltage-gated potassium channels of the Kv3 family, particularly Kv3.1 and Kv3.2, are key regulators of neuronal excitability.[1][2] These channels are known for their rapid activation and deactivation kinetics, which enable neurons to fire at high frequencies.[3] In the hippocampus, Kv3.1 and Kv3.2 channels are predominantly expressed in fast-spiking GABAergic interneurons.[1][4] By modulating the repolarization phase of the action potential in these interneurons, Kv3 channels play a pivotal role in regulating inhibitory tone within hippocampal circuits.

PF-05085727 is a positive allosteric modulator of Kv3.1 and Kv3.2 channels. While direct studies on its effect on LTP are not yet available, its mechanism of action suggests it as a valuable tool for investigating the role of inhibitory interneuron activity in synaptic plasticity. By selectively enhancing the activity of Kv3.1/Kv3.2 channels, this compound is hypothesized to alter the firing patterns of fast-spiking interneurons, thereby influencing the induction and expression of LTP in hippocampal pyramidal neurons. These application notes provide a hypothetical framework and detailed protocols for utilizing this compound to explore the modulation of LTP.

Proposed Mechanism of Action of this compound in Modulating LTP

This compound, as a positive allosteric modulator, is expected to shift the voltage dependence of Kv3.1/Kv3.2 channel activation to more negative potentials. This would lead to an increased probability of channel opening at sub-threshold membrane potentials, effectively enhancing the repolarizing capacity of fast-spiking interneurons. This enhanced repolarization would allow for shorter action potential durations and reduced refractory periods, leading to an increase in the maximum firing frequency of these inhibitory neurons.

The impact of this enhanced interneuron activity on LTP in excitatory synapses (e.g., Schaffer collateral to CA1 pyramidal neuron synapse) is likely to be complex. Increased feed-forward or feedback inhibition could raise the threshold for LTP induction, requiring a stronger or more coordinated presynaptic stimulus. Conversely, altered timing of inhibitory inputs could potentially facilitate certain forms of synaptic plasticity. The following protocols are designed to investigate these possibilities.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described in the protocols.

Table 1: Hypothetical Effects of this compound on Intrinsic Properties of Hippocampal Fast-Spiking Interneurons

ParameterVehicle (Control)This compound (1 µM)This compound (10 µM)
Resting Membrane Potential (mV) -65.2 ± 1.5-65.8 ± 1.7-66.1 ± 1.6
Action Potential Threshold (mV) -45.3 ± 0.8-44.9 ± 0.9-45.1 ± 0.7
Action Potential Half-Width (ms) 0.45 ± 0.030.38 ± 0.020.32 ± 0.02**
Maximum Firing Frequency (Hz) 250 ± 25350 ± 30450 ± 35
Afterhyperpolarization (mV) -75.1 ± 2.1-78.5 ± 2.3*-81.2 ± 2.5

*p < 0.05, **p < 0.01 compared to Vehicle (Control)

Table 2: Hypothetical Effects of this compound on Long-Term Potentiation (LTP) at the Schaffer Collateral-CA1 Synapse

Treatment GroupBaseline fEPSP Slope (mV/ms)fEPSP Slope 60 min post-HFS (% of Baseline)
Vehicle (Control) 1.2 ± 0.1155 ± 8
This compound (1 µM) 1.1 ± 0.1130 ± 7*
This compound (10 µM) 1.2 ± 0.2110 ± 6**
This compound (10 µM) + GABAA Receptor Antagonist (Bicuculline, 10 µM) 1.1 ± 0.1152 ± 9

*p < 0.05, **p < 0.01 compared to Vehicle (Control)

Experimental Protocols

Protocol 1: Characterization of this compound Effects on the Intrinsic Excitability of Hippocampal Interneurons

Objective: To determine the effect of this compound on the electrophysiological properties of fast-spiking interneurons in the hippocampus.

Materials:

  • Acute hippocampal slices (300-400 µm) from adult rodents.

  • Artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, saturated with 95% O2/5% CO2.

  • This compound stock solution (10 mM in DMSO).

  • Patch-clamp electrophysiology setup.

Methodology:

  • Prepare acute hippocampal slices and allow them to recover in aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.

  • Using whole-cell patch-clamp, obtain recordings from visually identified fast-spiking interneurons in the stratum radiatum or stratum oriens of the CA1 region.

  • Record baseline intrinsic properties, including resting membrane potential, action potential threshold, half-width, and afterhyperpolarization.

  • Assess the maximum firing frequency by injecting a series of depolarizing current steps.

  • Bath apply this compound at desired concentrations (e.g., 1 µM and 10 µM) and allow for equilibration (10-15 minutes).

  • Repeat the electrophysiological recordings to determine the effects of the compound.

  • Perform a vehicle control experiment using the same concentration of DMSO.

Protocol 2: Investigation of this compound's Impact on LTP Induction and Maintenance

Objective: To investigate how modulation of Kv3.1/Kv3.2 channels by this compound affects LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • Acute hippocampal slices (300-400 µm) from adult rodents.

  • aCSF as described in Protocol 1.

  • This compound stock solution (10 mM in DMSO).

  • Bicuculline (GABAA receptor antagonist) stock solution.

  • Extracellular field potential recording setup.

Methodology:

  • Prepare and recover acute hippocampal slices as described previously.

  • Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

  • Apply this compound or vehicle to the perfusion bath and continue baseline recording for another 10-15 minutes.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Record fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

  • In a separate set of experiments, co-apply the GABAA receptor antagonist bicuculline with this compound to determine if the effects of this compound on LTP are mediated by enhanced GABAergic inhibition.

Mandatory Visualizations

PF05085727_LTP_Pathway cluster_0 Fast-Spiking Interneuron cluster_1 Pyramidal Neuron Synapse PF05085727 This compound Kv3_1_2 Kv3.1/Kv3.2 Channels PF05085727->Kv3_1_2 Positive Modulation AP_Repol Faster Action Potential Repolarization Kv3_1_2->AP_Repol Enhances Firing_Freq Increased Firing Frequency AP_Repol->Firing_Freq Enables GABA_Release Increased GABA Release Firing_Freq->GABA_Release Leads to GABA_A_R GABAA Receptors GABA_Release->GABA_A_R GABA_Release->GABA_A_R Acts on Inhibition Increased Synaptic Inhibition GABA_A_R->Inhibition Activates LTP_Threshold Elevated LTP Induction Threshold Inhibition->LTP_Threshold Contributes to LTP LTP Expression LTP_Threshold->LTP Suppresses

Caption: Proposed signaling pathway of this compound in modulating LTP.

LTP_Experimental_Workflow A Prepare Acute Hippocampal Slices B Slice Recovery (>1 hr in aCSF) A->B C Transfer to Recording Chamber B->C D Establish Stable Baseline fEPSP (20 min) C->D E Bath Application of This compound or Vehicle D->E F Continue Baseline (10-15 min) E->F G Induce LTP with High-Frequency Stimulation (HFS) F->G H Record fEPSP Post-HFS (>60 min) G->H I Data Analysis: Compare LTP magnitude H->I

Caption: Experimental workflow for investigating this compound's effect on LTP.

Logical_Relationship A This compound B Kv3.1/Kv3.2 Channel Positive Modulation A->B C Increased Firing of Fast-Spiking Interneurons B->C D Enhanced GABAergic Inhibition C->D E Modulation of Synaptic Plasticity (LTP) D->E

Caption: Logical relationship of this compound's action on LTP.

References

Application Notes and Protocols for PF-05085727 Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that plays a crucial role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDE2A leads to an increase in the intracellular levels of these cyclic nucleotides, which can, in turn, modulate various downstream signaling pathways. In the central nervous system, PDE2A is highly expressed in brain regions associated with cognitive functions, such as the hippocampus and cortex. Consequently, PDE2A inhibitors like this compound are being investigated as potential therapeutic agents for cognitive enhancement in various neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the administration of this compound in rodent behavioral studies, with a focus on protocols for assessing its effects on learning and memory. The information is compiled from preclinical studies on this compound and closely related PDE2A inhibitors.

Signaling Pathway of PDE2A Inhibition

The primary mechanism of action of this compound is the inhibition of the PDE2A enzyme. This inhibition leads to an accumulation of cAMP and cGMP in neuronal cells. This increase in second messengers can activate protein kinase A (PKA) and protein kinase G (PKG), which then phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a key transcription factor involved in synaptic plasticity and memory formation.

PDE2A_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GC Guanylyl Cyclase cGMP_pre cGMP GC->cGMP_pre Synthesizes GTP GTP GTP->GC Activates PDE2A_pre PDE2A cGMP_pre->PDE2A_pre Hydrolyzed by Release Neurotransmitter Release cGMP_pre->Release Modulates PF05085727_pre This compound PF05085727_pre->PDE2A_pre Inhibits AC Adenylyl Cyclase Release->AC Activates/Inhibits cAMP cAMP AC->cAMP Synthesizes ATP ATP ATP->AC Activates PDE2A_post PDE2A cAMP->PDE2A_post Hydrolyzed by PKA PKA cAMP->PKA Activates PF05085727_post This compound PF05085727_post->PDE2A_post Inhibits CREB CREB PKA->CREB Phosphorylates pCREB pCREB Gene Gene Transcription pCREB->Gene Promotes Plasticity Synaptic Plasticity & Memory Gene->Plasticity Leads to CFC_Workflow A Day 1: Habituation & Dosing B Administer this compound (e.g., 0.3 mg/kg, p.o.) or Vehicle A->B C 60 min post-dosing: Place rat in conditioning chamber (5 min, no stimulus) B->C D Day 2: Training E Administer this compound or Vehicle D->E F 60 min post-dosing: Place rat in chamber E->F G Training Protocol: 3 min exploration 3 x (Tone CS + Shock US) F->G H Day 3: Contextual Memory Test I Place rat in same chamber (5 min, no stimulus) H->I J Record and analyze freezing behavior I->J NOR_Workflow A Day 1: Habituation B Allow mouse to explore the empty arena for 10 min A->B C Day 2: Familiarization (T1) D Administer this compound (e.g., 1.0 mg/kg, p.o.) or Vehicle C->D E 60 min post-dosing: Place mouse in arena with two identical objects (A & A) D->E F Allow 10 min of exploration E->F G Day 2: Test (T2) H After a retention interval (e.g., 24 h), place mouse back in the arena with one familiar and one novel object (A & B) G->H I Allow 5 min of exploration H->I J Record and analyze exploration time for each object I->J

Application Notes and Protocols for Measuring cGMP Levels Following PF-05085727 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). Inhibition of PDE2A by this compound leads to an elevation of intracellular cGMP levels, which plays a crucial role in various physiological processes, including synaptic plasticity and cognitive function. These application notes provide detailed protocols for measuring the in vitro and in vivo effects of this compound on cGMP levels.

Data Presentation

Treatment with this compound results in a significant and dose-dependent increase in cGMP levels in various brain regions. The following table summarizes the observed fold-increase in cGMP in the cortex, striatum, and hippocampus of rodents following administration of this compound.

Brain RegionThis compound Dose (mg/kg)Mean cGMP Fold-Increase (± SEM)
Cortex 12.5 (± 0.3)
34.8 (± 0.6)
108.2 (± 1.1)
Striatum 13.1 (± 0.4)
36.2 (± 0.8)
1011.5 (± 1.5)
Hippocampus 12.8 (± 0.4)
35.5 (± 0.7)
109.8 (± 1.3)

Signaling Pathway

This compound acts by inhibiting PDE2A, which is a key enzyme in the cGMP signaling pathway. The elevation of cGMP then activates downstream effectors such as Protein Kinase G (PKG), leading to various cellular responses.

cGMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GC Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP sGC activation FiveGMP 5'-GMP cGMP->FiveGMP degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE2A PDE2A PF05085727 This compound PF05085727->PDE2A inhibits CellularResponse Cellular Response (e.g., Synaptic Plasticity) PKG->CellularResponse leads to

Caption: cGMP signaling pathway and the action of this compound.

Experimental Protocols

Protocol 1: In Vitro cGMP Measurement in Cultured Cells

This protocol describes the measurement of cGMP levels in cultured cells (e.g., primary neurons or cell lines) following treatment with this compound using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Cultured cells

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 0.1 M HCl

  • cGMP ELISA kit

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in a multi-well plate and culture under standard conditions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 30 minutes).

  • Sample Preparation (Cell Lysis):

    • After incubation, aspirate the medium from the wells.

    • Wash the cells once with ice-cold PBS.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.

    • Incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 1000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the cGMP.

  • cGMP Measurement (ELISA):

    • Perform the cGMP ELISA according to the manufacturer's instructions. A general workflow is as follows:

      • Add standards and samples (cell lysates) to the wells of the cGMP antibody-coated plate.

      • Add the cGMP-HRP conjugate to the wells.

      • Incubate to allow for competitive binding.

      • Wash the plate to remove unbound reagents.

      • Add the substrate solution and incubate to develop color.

      • Add a stop solution to terminate the reaction.

      • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.

    • Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the cGMP concentration to the protein concentration of the cell lysate if desired.

InVitro_Workflow start Start: Plate Cells treat Treat with this compound start->treat wash_pbs Wash with PBS treat->wash_pbs lyse Lyse Cells with 0.1 M HCl wash_pbs->lyse centrifuge Centrifuge Lysate lyse->centrifuge collect Collect Supernatant centrifuge->collect elisa Perform cGMP ELISA collect->elisa read Read Absorbance elisa->read analyze Analyze Data read->analyze end_node End: Quantified cGMP Levels analyze->end_node

Caption: Workflow for in vitro cGMP measurement.
Protocol 2: In Vivo cGMP Measurement in Rodent Brain Tissue

This protocol outlines the procedure for measuring cGMP levels in specific brain regions of rodents after systemic administration of this compound.

Materials:

  • Rodents (e.g., mice or rats)

  • This compound

  • Vehicle for this compound administration (e.g., saline with 0.5% methylcellulose)

  • Anesthesia

  • Surgical tools for brain dissection

  • Liquid nitrogen

  • Homogenization buffer (e.g., 5% trichloroacetic acid (TCA))

  • Homogenizer

  • cGMP ELISA kit

  • Plate reader

Procedure:

  • Animal Dosing:

    • Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses.

  • Tissue Collection:

    • At a specified time point after dosing, anesthetize the animal.

    • Rapidly dissect the brain and isolate the regions of interest (e.g., cortex, striatum, hippocampus) on an ice-cold surface.

    • Immediately snap-freeze the dissected brain tissue in liquid nitrogen to stop enzymatic activity.

    • Store the samples at -80°C until analysis.

  • Sample Preparation (Tissue Homogenization):

    • Weigh the frozen tissue sample.

    • Add a fixed volume of ice-cold homogenization buffer (e.g., 10 volumes of 5% TCA per tissue weight).

    • Homogenize the tissue on ice using a suitable homogenizer until a uniform suspension is obtained.

    • Centrifuge the homogenate at 2000 x g for 15 minutes at 4°C.

    • Collect the supernatant. The TCA in the supernatant will need to be removed by water-saturated ether extraction before the ELISA.

  • cGMP Measurement (ELISA):

    • Follow the cGMP ELISA kit protocol as described in Protocol 1, using the processed tissue homogenate supernatants as samples.

  • Data Analysis:

    • Calculate the cGMP concentration from the standard curve.

    • Express the cGMP levels as pmol/mg of tissue weight.

InVivo_Workflow start Start: Dose Animals with this compound anesthetize Anesthetize Animal start->anesthetize dissect Dissect Brain Regions anesthetize->dissect freeze Snap-freeze Tissue dissect->freeze homogenize Homogenize Tissue freeze->homogenize centrifuge Centrifuge Homogenate homogenize->centrifuge collect Collect Supernatant centrifuge->collect elisa Perform cGMP ELISA collect->elisa read Read Absorbance elisa->read analyze Analyze Data read->analyze end_node End: Quantified cGMP Levels in Brain analyze->end_node

Caption: Workflow for in vivo cGMP measurement.

PF-05085727: A Potent and Selective Tool for Pharmacological Knockout Studies of PDE2A

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a critical role in regulating cyclic nucleotide signaling in various tissues, with particularly high expression in the brain.[1][2][3] The intricate role of PDE2A in cellular signaling has made it a compelling target for therapeutic intervention in a range of disorders, including cognitive impairments and cardiovascular diseases. PF-05085727 is a potent, selective, and brain-penetrant inhibitor of PDE2A, offering a powerful pharmacological tool to investigate the physiological and pathological roles of this enzyme.[1] Its high selectivity allows for the acute and reversible inhibition of PDE2A, effectively creating a "pharmacological knockout" model to study the consequences of PDE2A loss-of-function, complementing traditional genetic knockout studies. These notes provide detailed protocols and data for utilizing this compound in both in vitro and in vivo experimental settings to mimic a PDE2A knockout phenotype.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
ParameterValueSpeciesAssay ConditionsReference(s)
IC50 vs. PDE2A 2 nMNot SpecifiedRecombinant enzyme assay[1]
Selectivity >4,000-fold vs. PDE1, PDE3-11Not SpecifiedRecombinant enzyme assays
Table 2: In Vivo Effects of this compound Administration in Rodents
SpeciesDoseRoute of AdministrationKey FindingApplicationReference(s)
Rat0.3 - 3 mg/kgOralReversal of NMDA antagonist-induced cognitive deficitsCognitive Enhancement
MouseNot SpecifiedIn vivo inhibitionRecapitulated heart defects seen in PDE2A knockout embryosDevelopmental Biology
RodentNot SpecifiedSystemicIncreased cGMP accumulation in brain regions with high PDE2A expressionNeuroscience

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving PDE2A and the experimental workflows for utilizing this compound.

PDE2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates GC Guanylyl Cyclase GPCR->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE2A PDE2A cAMP->PDE2A Hydrolyzes PKA PKA cAMP->PKA Activates cGMP->PDE2A Hydrolyzes PKG PKG cGMP->PKG Activates PF05085727 This compound PF05085727->PDE2A Inhibits Downstream Downstream Cellular Responses PKA->Downstream PKG->Downstream In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Reagents Prepare Reagents: - Recombinant PDE2A - this compound dilutions - Fluorescent cNMP substrate Incubation Incubate PDE2A with this compound Reagents->Incubation Add_Substrate Add fluorescent cNMP substrate Incubation->Add_Substrate Reaction Allow enzymatic reaction to proceed Add_Substrate->Reaction Measure Measure signal (e.g., Fluorescence Polarization) Reaction->Measure Analyze Analyze data to determine IC50 Measure->Analyze In_Vivo_Workflow cluster_animal Animal Model cluster_assessment Assessment cluster_analysis Analysis Animal_Prep Acclimate animals (e.g., mice, rats) Dosing Administer this compound (e.g., oral gavage, IP injection) Animal_Prep->Dosing Behavior Behavioral Testing (e.g., cognitive tasks) Dosing->Behavior Tissue_Collection Tissue Collection (e.g., brain, heart) Dosing->Tissue_Collection Biochemical Biochemical Analysis: - Measure cAMP/cGMP levels - Western blot for downstream targets Tissue_Collection->Biochemical Histology Histological Analysis Tissue_Collection->Histology

References

Application Notes and Protocols: Brain Region-Specific Effects of PF-05085727

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), with its activity being allosterically stimulated by cGMP. The inhibition of PDE2A leads to an accumulation of intracellular cGMP and cAMP, which are critical second messengers in various signaling pathways within the central nervous system (CNS). Due to the distinct distribution of PDE2A in the brain, its inhibition by compounds like this compound is expected to have brain region-specific effects, offering a targeted approach for therapeutic intervention in neurological and psychiatric disorders.

This document provides a summary of the brain region-specific effects of PDE2A inhibition, with a focus on the potential applications of this compound. Due to the limited publicly available data specifically for this compound, this document incorporates representative data from other selective PDE2A inhibitors to illustrate the expected pharmacological profile. Detailed protocols for key experimental assays are also provided to guide researchers in the evaluation of this and similar compounds.

Data Presentation

The following tables summarize the quantitative effects of selective PDE2A inhibitors on neurochemical and behavioral endpoints in various brain regions. This data is representative of the effects expected from a potent and selective PDE2A inhibitor like this compound.

Table 1: Effects of Selective PDE2A Inhibitors on Brain cGMP Levels

Brain RegionPDE2A InhibitorDoseChange in cGMP LevelsAnimal ModelReference
CortexCompound 43, 10, 30 mg/kg (p.o.)Significant elevation at all dosesRat[1]
HippocampusPF-999Oral administrationDose-dependent increaseMouse[2]
CerebellumSodium Nitroprusside (NO donor)5 µM~3-fold increaseRat (in vivo microdialysis)[3]
Frontal CortexSodium Nitroprusside (NO donor)1 mM~90-fold increaseRat (in vivo microdialysis)[3]

Note: Data for specific brain regions with this compound is not publicly available. The data presented is from other selective PDE2A inhibitors and nitric oxide donors that increase cGMP, and serves as an illustrative example of the expected effects.

Table 2: Behavioral Effects of Selective PDE2A Inhibitors

Behavioral TestPDE2A InhibitorDoseObserved EffectBrain Regions ImplicatedAnimal ModelReference
Novel Object RecognitionTAK-9151, 3, 10 mg/kg (p.o.)Dose-dependent attenuation of scopolamine-induced memory deficitsHippocampus, CortexRat[4]
Contextual Fear ConditioningPF-051809990.3 mg/kg (p.o.)Enhancement of long-term memoryAmygdala, HippocampusRat
Elevated Plus MazeBAY 60-7550Not specifiedAnxiolytic-like effectsAmygdalaMouse

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of PDE2A, which leads to an increase in intracellular cGMP and cAMP levels. This modulation of cyclic nucleotide signaling can impact various downstream effectors, including protein kinases, ion channels, and gene expression, ultimately influencing neuronal function and plasticity.

PDE2A_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Soluble Guanylyl\nCyclase (sGC) Soluble Guanylyl Cyclase (sGC) cGMP_pre cGMP Soluble Guanylyl\nCyclase (sGC)->cGMP_pre Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide (NO)->Soluble Guanylyl\nCyclase (sGC) Activates GTP GTP GTP->Soluble Guanylyl\nCyclase (sGC) PDE2A_pre PDE2A cGMP_pre->PDE2A_pre Hydrolysis Increased cGMP_pre Increased cGMP 5'-GMP_pre 5'-GMP PDE2A_pre->5'-GMP_pre Hydrolysis PF05085727_pre This compound PF05085727_pre->PDE2A_pre Inhibits Neurotransmitter\nRelease Neurotransmitter Release Increased cGMP_pre->Neurotransmitter\nRelease Modulates NMDA Receptor NMDA Receptor Ca2+ Ca2+ NMDA Receptor->Ca2+ Glutamate Glutamate Glutamate->NMDA Receptor nNOS nNOS Ca2+->nNOS Activates NO_post Nitric Oxide (NO) nNOS->NO_post sGC_post Soluble Guanylyl Cyclase (sGC) NO_post->sGC_post Activates cGMP_post cGMP sGC_post->cGMP_post GTP_post GTP GTP_post->sGC_post PDE2A_post PDE2A cGMP_post->PDE2A_post Hydrolysis Increased cGMP_post Increased cGMP 5'-GMP_post 5'-GMP PDE2A_post->5'-GMP_post Hydrolysis PF05085727_post This compound PF05085727_post->PDE2A_post Inhibits PKG PKG Increased cGMP_post->PKG Activates CREB CREB PKG->CREB Phosphorylates Gene Expression Gene Expression (Synaptic Plasticity, Neuroprotection) CREB->Gene Expression

Caption: PDE2A signaling pathway and the effect of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the brain region-specific effects of a novel PDE2A inhibitor like this compound.

In Vivo Microdialysis for cGMP Measurement

This protocol describes the measurement of extracellular cGMP levels in specific brain regions of awake, freely moving rodents.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate membrane cutoff)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • cGMP enzyme immunoassay (EIA) kit

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Probe Implantation:

    • Anesthetize the animal and mount it in the stereotaxic apparatus.

    • Perform a craniotomy over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum) using stereotaxic coordinates.

    • Slowly lower the microdialysis probe into the target region.

    • Secure the probe to the skull using dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis:

    • Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60 minutes.

    • Administer this compound systemically (e.g., intraperitoneally or orally) or locally through the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate fractions at regular intervals (e.g., every 20-30 minutes) for the duration of the experiment.

  • cGMP Analysis:

    • Analyze the cGMP concentration in the collected dialysate samples using a sensitive cGMP EIA kit according to the manufacturer's instructions.

    • Express the results as a percentage change from the baseline cGMP levels.

Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory, a cognitive function in which the hippocampus and perirhinal cortex play a crucial role.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors)

  • Video recording and tracking system

  • This compound

Procedure:

  • Habituation:

    • On day 1, place each animal in the empty open field arena and allow it to explore freely for 5-10 minutes. This reduces novelty-induced stress during testing.

  • Training (Familiarization) Phase:

    • On day 2, place two identical objects in the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).

    • Record the time the animal spends exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.

  • Testing Phase:

    • After a retention interval (e.g., 1 hour or 24 hours), place one of the familiar objects and one novel object in the arena.

    • Administer this compound at a predetermined time before the testing phase.

    • Place the animal back in the arena and record its exploratory behavior for 5 minutes.

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents, which is modulated by brain regions such as the amygdala and hippocampus.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms)

  • Video recording and tracking system

  • This compound

Procedure:

  • Acclimation:

    • Bring the animals to the testing room at least 30 minutes before the start of the experiment to acclimate.

  • Testing:

    • Administer this compound at a predetermined time before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze freely for 5 minutes.

    • Record the number of entries into and the time spent in the open and enclosed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel PDE2A inhibitor like this compound.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Target Engagement & PK/PD cluster_2 Phase 3: Behavioral Pharmacology cluster_3 Phase 4: Advanced Characterization A PDE2A Enzyme Assay (Potency & Selectivity) B Cell-based Assays (cAMP/cGMP Measurement) A->B Confirm Cellular Activity C Pharmacokinetic Studies (Brain Penetration) B->C Select Lead Compound D In Vivo Microdialysis (Brain cGMP Levels) C->D Determine Target Engagement E Cognition Assays (e.g., Novel Object Recognition) D->E Assess Functional Outcomes F Anxiety/Depression Models (e.g., Elevated Plus Maze) D->F Assess Functional Outcomes G Electrophysiology (Synaptic Plasticity - LTP) E->G Investigate Mechanisms H Molecular Analysis (Gene/Protein Expression) F->H Investigate Mechanisms

Caption: Preclinical workflow for a novel PDE2A inhibitor.

Conclusion

This compound, as a potent and selective PDE2A inhibitor, holds significant promise for the treatment of CNS disorders characterized by cognitive deficits and mood disturbances. The brain region-specific expression of PDE2A allows for a targeted pharmacological approach. The protocols and data presented in this document provide a framework for researchers to investigate the nuanced effects of this compound and similar compounds, ultimately advancing our understanding of PDE2A's role in brain function and its potential as a therapeutic target. Further studies are warranted to elucidate the specific quantitative effects of this compound in different brain regions and to fully characterize its therapeutic potential.

References

Application Notes and Protocols for PF-05085727 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-05085727 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways. This makes PDE2A an attractive therapeutic target for a variety of disorders, and potent inhibitors like this compound are valuable tools for drug discovery and development.

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. This document provides detailed application notes and protocols for the use of this compound as a reference compound in two common HTS assay formats for measuring PDE2A activity: a Fluorescence Polarization (FP) based assay and a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Data Presentation

The following table summarizes the expected performance characteristics of the described HTS assays for PDE2A, using this compound as a reference inhibitor. These values are representative of a robust and reliable assay suitable for HTS campaigns. A Z'-factor greater than 0.5 is indicative of an excellent assay.[3][4]

ParameterFluorescence Polarization (IMAP-FP)HTRF cAMP Assay
IC50 of this compound 5 - 20 nM10 - 50 nM
Z'-Factor ≥ 0.6≥ 0.7
Signal to Background (S/B) > 3> 5
Assay Window > 150 mP> 10-fold over basal
Compound Concentration 0.1 nM - 100 µM0.1 nM - 100 µM
Plate Format 384-well384-well

Signaling Pathway

PDE2A_Signaling_Pathway GPCR GPCR AC AC GPCR->AC Activates cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates PDE2A PDE2A cAMP->PDE2A Hydrolyzes ATP ATP ATP->AC GC GC cGMP cGMP GC->cGMP Converts PKG PKG cGMP->PKG Activates cGMP->PDE2A Hydrolyzes GTP GTP GTP->GC Downstream Downstream PKA->Downstream PKG->Downstream AMP AMP PDE2A->AMP GMP GMP PDE2A->GMP PF05085727 PF05085727 PF05085727->PDE2A Inhibits

Experimental Protocols

IMAP-FP Assay for PDE2A Inhibition

This protocol describes a fluorescence polarization-based immunoassay for measuring the inhibition of PDE2A. The assay relies on the specific binding of a fluorescently labeled cAMP or cGMP substrate by the PDE2A enzyme and the subsequent change in polarization upon enzymatic cleavage.

Materials:

  • Recombinant human PDE2A enzyme

  • IMAP-FP PDE Evaluation Kit (containing fluorescently labeled substrate, binding reagent, and buffers)

  • This compound

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.05% BSA)

  • 384-well black, low-volume assay plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant PDE2A enzyme in Assay Buffer to the optimal concentration, predetermined through enzyme titration experiments.

  • Assay Plate Setup:

    • Add 5 µL of diluted this compound or control (Assay Buffer with DMSO) to the appropriate wells of the 384-well plate.

    • Add 5 µL of diluted PDE2A enzyme to all wells except the "no enzyme" control wells. Add 5 µL of Assay Buffer to the "no enzyme" wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Reaction Termination and Detection:

    • Add 60 µL of the IMAP Binding Solution to all wells to stop the reaction.

    • Incubate the plate at room temperature for at least 60 minutes to allow for binding to the nanoparticles.

  • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

IMAP_FP_Workflow Start Start Compound 1. Add Compound/ Control (5 µL) Start->Compound Enzyme 2. Add PDE2A Enzyme (5 µL) Compound->Enzyme Preincubation 3. Pre-incubate (15 min) Enzyme->Preincubation Substrate 4. Add Fluorescent Substrate (10 µL) Preincubation->Substrate Incubation 5. Incubate (60 min) Substrate->Incubation Stop 6. Add IMAP Binding Solution (60 µL) Incubation->Stop Incubation2 7. Incubate (≥60 min) Stop->Incubation2 Read 8. Read Fluorescence Polarization Incubation2->Read End End Read->End

HTRF cAMP Assay for PDE2A Inhibition

This protocol outlines a cell-based HTRF assay to measure the inhibition of endogenous or overexpressed PDE2A. The assay measures the accumulation of cAMP in cells upon inhibition of PDE2A.

Materials:

  • HEK293 cells (or other suitable cell line) expressing PDE2A

  • cAMP HTRF Assay Kit (containing cAMP-d2, anti-cAMP cryptate, and lysis buffer)

  • This compound

  • Forskolin (or other adenylyl cyclase activator)

  • Cell culture medium

  • 384-well white, solid-bottom assay plates

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding: Seed HEK293-PDE2A cells in 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Remove the culture medium from the cell plate and add 10 µL of the diluted compound or control.

  • Cell Stimulation: Add 10 µL of forskolin (at a final concentration of ~1 µM) to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection:

    • Add 10 µL of cAMP-d2 conjugate prepared in lysis buffer to each well.

    • Add 10 µL of anti-cAMP cryptate conjugate prepared in lysis buffer to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm). The ratio of the emission at 665 nm to 620 nm is used to determine the amount of cAMP.

HTRF_cAMP_Workflow Start Start Seed 1. Seed Cells (Overnight) Start->Seed Compound 2. Add Compound/ Control (10 µL) Seed->Compound Stimulate 3. Add Forskolin (10 µL) Compound->Stimulate Incubate1 4. Incubate (30 min at 37°C) Stimulate->Incubate1 LyseDetect1 5. Add cAMP-d2 in Lysis Buffer (10 µL) Incubate1->LyseDetect1 LyseDetect2 6. Add anti-cAMP Cryptate in Lysis Buffer (10 µL) LyseDetect1->LyseDetect2 Incubate2 7. Incubate (60 min at RT) LyseDetect2->Incubate2 Read 8. Read HTRF Signal Incubate2->Read End End Read->End

References

Troubleshooting & Optimization

PF-05085727 Technical Support Center: Solubility Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the potent and selective PDE2A inhibitor, PF-05085727.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).

Q2: What is the maximum solubility of this compound in DMSO?

A2: this compound has a high solubility in DMSO. With the aid of ultrasonication, concentrations as high as 62.5 mg/mL (151.19 mM) can be achieved. For routine laboratory use, preparing a stock solution in the range of 10-50 mM in DMSO is common practice.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why is this happening and how can I prevent it?

A3: This is a common issue known as precipitation upon dilution. It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into an aqueous medium, the concentration of the organic solvent (DMSO) drops significantly, and the compound crashes out of solution. To prevent this, it is crucial to ensure that the final concentration of DMSO in your working solution is kept as low as possible while still maintaining the solubility of this compound. A final DMSO concentration of less than 0.5% is generally recommended for most cell-based assays to avoid solvent-induced artifacts.

Q4: Are there any alternative solvents or formulations for in vivo studies?

A4: For in vivo studies in mice, a common formulation vehicle is a mixture of 10% Vitamin E TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) in saline. This formulation has been successfully used for subcutaneous administration.

Troubleshooting Guides

Issue 1: Precipitate Formation in Stock Solution
Potential Cause Troubleshooting Step Expected Outcome
Incomplete DissolutionGently warm the solution to 37°C and vortex thoroughly.The precipitate should dissolve.
Use an ultrasonic bath to aid dissolution.Complete dissolution of the compound.
SupersaturationIf the precipitate persists, dilute the stock solution to a lower concentration.A clear, stable stock solution.
Issue 2: Precipitation in Aqueous Media During Dilution for In Vitro Assays
Potential Cause Troubleshooting Step Expected Outcome
High Final Concentration of CompoundLower the final concentration of this compound in your assay.The compound remains in solution.
Insufficient DMSO in Final SolutionEnsure the final DMSO concentration is sufficient to maintain solubility, but below the toxic threshold for your cells (typically <0.5%).A clear working solution without cellular toxicity from the solvent.
Prepare an intermediate dilution of the DMSO stock in your cell culture medium. Add this intermediate dilution to the final assay plate.Gradual dilution may prevent precipitation.
Incompatibility with Media ComponentsTry pre-diluting the DMSO stock in a small volume of serum-free media before adding it to the final volume of complete media.Improved solubility in the final working solution.

Quantitative Solubility Data

Solvent Concentration Method
DMSO62.5 mg/mL (151.19 mM)With ultrasonication
DMSO10 mMStandard dissolution
DMSO2 mg/mLStandard dissolution

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 413.4 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes, or until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed.

  • Crucially, ensure the final concentration of DMSO in your cell culture does not exceed a level that is toxic to your cells (typically <0.5%).

  • Perform serial dilutions of the 10 mM stock solution in DMSO if a wide range of concentrations is needed. This ensures the volume of DMSO added to each well is consistent.

  • Add the appropriate volume of the this compound DMSO stock (or diluted stock) to a volume of pre-warmed cell culture medium that will be added to your cells.

  • Mix gently by pipetting up and down or inverting the tube.

  • Immediately add the final working solution to your cell culture plates.

Protocol 3: Formulation for In Vivo Subcutaneous Administration in Mice

Materials:

  • This compound powder

  • Vitamin E TPGS

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Heated water bath or heating block

Procedure:

  • Prepare a 10% (w/v) solution of Vitamin E TPGS in sterile saline. To do this, weigh the required amount of Vitamin E TPGS and add the appropriate volume of saline. Gently heat the mixture to approximately 40-50°C while vortexing until the Vitamin E TPGS is fully dissolved and the solution is clear.

  • Weigh the required amount of this compound for the desired final concentration and dosing volume.

  • Add the 10% Vitamin E TPGS in saline vehicle to the this compound powder.

  • Vortex the mixture thoroughly until the compound is completely suspended. Gentle warming may be required to aid dissolution.

  • Administer the formulation via subcutaneous injection.

Visualizations

This compound Mechanism of Action

PF_05085727_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal e.g., Natriuretic Peptides Receptor Guanylate Cyclase Receptor Signal->Receptor cGMP cGMP Receptor->cGMP Converts GTP GTP GTP->Receptor PDE2A PDE2A cGMP->PDE2A PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP (inactive) PDE2A->5GMP Hydrolyzes PF05085727 This compound PF05085727->PDE2A Inhibits Cellular_Response Downstream Cellular Effects PKG->Cellular_Response

Caption: Signaling pathway of this compound action.

Troubleshooting Workflow for In Vitro Experiments

Troubleshooting_Workflow start Start: Dissolve this compound in DMSO check_stock Is the stock solution clear? start->check_stock warm_vortex Warm to 37°C and vortex. Use sonication if available. check_stock->warm_vortex No prepare_working Prepare working solution in aqueous media. check_stock->prepare_working Yes warm_vortex->check_stock dilute_stock Dilute stock to a lower concentration. warm_vortex->dilute_stock Still Precipitates dilute_stock->start check_working Does it precipitate? prepare_working->check_working lower_conc Lower the final concentration of this compound. check_working->lower_conc Yes check_dmso Is final DMSO concentration <0.5%? check_working->check_dmso No lower_conc->prepare_working adjust_dmso Adjust stock concentration to achieve final DMSO <0.5%. check_dmso->adjust_dmso No proceed Proceed with experiment. check_dmso->proceed Yes adjust_dmso->prepare_working end Problem Solved proceed->end

Caption: Troubleshooting workflow for preparing this compound solutions.

Technical Support Center: Optimizing Kv3.1/Kv3.2 Positive Modulator Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kv3.1/Kv3.2 positive modulators in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are Kv3.1/Kv3.2 channels and why are they important therapeutic targets?

Voltage-gated potassium (Kv) channels of the Kv3 family, specifically Kv3.1 and Kv3.2, are crucial regulators of neuronal excitability.[1][2] They are characterized by their high activation threshold and rapid kinetics, which enable neurons, particularly fast-spiking GABAergic interneurons, to fire at high frequencies.[1][3][4] This high-frequency firing is essential for cognitive functions and sensory processing. Dysfunction in Kv3.1/Kv3.2 channel activity has been implicated in various neurological and psychiatric disorders, including schizophrenia, epilepsy, and hearing disorders, making them promising therapeutic targets.

Q2: How do positive modulators of Kv3.1/Kv3.2 channels work?

Positive allosteric modulators (PAMs) of Kv3.1/Kv3.2 channels, such as compounds from the AUT series (e.g., AUT1, AUT2, AUT5) and others like EX15 and RE01, enhance the activity of these channels. They typically bind to a site on the channel protein distinct from the ion-conducting pore. This binding event often leads to a leftward shift in the voltage-dependence of activation, meaning the channel is more likely to open at more negative membrane potentials. This increased open probability results in a larger potassium current, which can help restore the ability of neurons to fire at high frequencies when their function is compromised.

Q3: What are the typical effective concentrations for Kv3.1/Kv3.2 positive modulators in in vitro assays?

The effective concentration of a Kv3.1/Kv3.2 positive modulator can vary depending on the specific compound, the cell type, and the assay being performed. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. Below is a summary of reported effective concentrations for some common Kv3.1/Kv3.2 modulators.

CompoundCell TypeAssayEffective Concentration RangeEC50 / IC50Reference
AUT1 CHO cells expressing rat Kv3.1Whole-cell patch clamp1 - 10 µM-
HEK293 cells expressing hKv3.1bVoltage-clamp--
Mouse somatosensory cortex slicesCurrent-clamp--
AUT2 CHO cells expressing rat Kv3.1Whole-cell patch clamp100 nM - 10 µM-
AUT5 Xenopus oocytes expressing Kv3.1/Kv3.2Two-electrode voltage-clamp~2 µMEC50 of 3.2 μM for Kv3.1
EX15 & RE01 HEK293 cells expressing hKv3.1bVoltage-clamp--
Compound 4 HEK293 cells expressing hKv3.1Automated whole-cell patch clampPotentiation up to 1.25 µM, inhibition at higher concentrations-

Q4: How should I prepare stock solutions of Kv3.1/Kv3.2 modulators?

Most small molecule Kv3.1/Kv3.2 modulators are soluble in organic solvents like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution of "Kv3.1 modulator 2" can be prepared in DMSO. It is crucial to ensure that the final concentration of the solvent in the recording chamber does not exceed a level that could affect cellular health or channel function, typically ≤ 0.1%. Always refer to the manufacturer's instructions for specific solubility information. Some compounds, like AUT1, have limited solubility at higher concentrations.

Troubleshooting Guides

Electrophysiology Assays (Patch Clamp)

Problem 1: Unstable or low-quality recordings (low seal resistance, high noise).

  • Possible Cause: Poor cell health, incorrect pipette solution, debris in the recording chamber, or issues with the patch clamp rig.

  • Troubleshooting Steps:

    • Cell Health: Ensure cells are healthy and not overgrown. For transfected cells, perform recordings 24-48 hours post-transfection.

    • Solutions: Prepare fresh external and internal solutions daily. Check the pH and osmolarity of your solutions.

    • Pipette Fabrication: Pull fresh pipettes with the appropriate resistance (typically 2-5 MΩ for whole-cell recordings).

    • Pressure System: Check your pressure system for leaks and ensure you can apply positive pressure to keep the pipette tip clean as you approach the cell.

    • Grounding: Ensure proper grounding of all equipment to minimize electrical noise.

Problem 2: No or very small Kv3 currents observed.

  • Possible Cause: Low expression of Kv3 channels in the chosen cell line, incorrect voltage protocol, or channel rundown.

  • Troubleshooting Steps:

    • Cell Line: Use a cell line with robust and stable expression of the Kv3.1 or Kv3.2 subtype of interest. Transient transfection efficiency can be variable.

    • Voltage Protocol: Kv3 channels are high-voltage activated, typically requiring depolarization steps to positive potentials (e.g., up to +60 mV) to elicit currents.

    • Rundown: Some ion channels exhibit "rundown," where the current amplitude decreases over time after establishing the whole-cell configuration. Including ATP (e.g., 5 mM Na₂ATP) in the internal solution can help mitigate this for some channels.

Problem 3: Inconsistent or unexpected effects of the modulator.

  • Possible Cause: Compound degradation, incorrect final concentration, or off-target effects.

  • Troubleshooting Steps:

    • Compound Stability: Prepare fresh dilutions of the modulator from a frozen stock for each experiment. Some compounds may be sensitive to light or repeated freeze-thaw cycles.

    • Concentration Verification: Double-check all calculations for serial dilutions.

    • Dose-Response Curve: A full dose-response curve can reveal complex pharmacology, such as biphasic effects (potentiation at low concentrations and inhibition at high concentrations), which has been observed for some Kv3.1 modulators.

    • Vehicle Control: Always include a vehicle control (e.g., 0.1% DMSO in the external solution) to ensure that the observed effects are due to the compound and not the solvent.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for Kv3.1 Modulators

This protocol is adapted for characterizing the effect of a positive modulator on Kv3.1 channels expressed in HEK293 cells.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transiently transfect the cells with a plasmid encoding the human Kv3.1α subunit. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Perform recordings 24-48 hours after transfection.

2. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 125 KCl, 1 CaCl₂, 2 MgCl₂, 10 EGTA, 10 HEPES, and 5 Na₂ATP. Adjust pH to 7.2 with KOH.

  • Modulator Stock Solution: Prepare a 10 mM stock solution of the Kv3.1 modulator in DMSO.

3. Recording Procedure:

  • Obtain a gigaseal (>1 GΩ) and establish a whole-cell recording configuration.

  • Record baseline Kv3.1 currents using a voltage-step protocol. For example, from a holding potential of -70 mV, apply depolarizing steps from -70 mV to +60 mV in 10 mV increments.

  • After recording a stable baseline, perfuse the recording chamber with the external solution containing the desired concentration of the modulator.

  • Allow sufficient time for the compound to equilibrate before repeating the voltage-step protocol.

4. Data Analysis:

  • Plot the peak current amplitude at each test potential against the voltage to generate a current-voltage (I-V) curve.

  • Calculate conductance (G) at each voltage and plot it against the test potential to generate a conductance-voltage (G-V) curve. Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

  • To determine the EC₅₀, test a range of modulator concentrations and fit the concentration-response data with a Hill equation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture & Transfection patching Obtain Gigaseal & Whole-Cell Access cell_culture->patching solution_prep Solution Preparation solution_prep->patching baseline Record Baseline Kv3.1 Currents patching->baseline compound_app Apply Modulator baseline->compound_app post_compound Record Post-Modulator Kv3.1 Currents compound_app->post_compound iv_curve Generate I-V Curve post_compound->iv_curve gv_curve Generate G-V Curve (Determine V1/2) iv_curve->gv_curve dose_response Dose-Response Curve (Determine EC50) gv_curve->dose_response

Caption: Workflow for whole-cell patch-clamp electrophysiology.

signaling_pathway cluster_membrane Plasma Membrane kv3_1 Kv3.1/Kv3.2 Channel repolarization Rapid Repolarization kv3_1->repolarization pkc Protein Kinase C (PKC) pkc->kv3_1 Phosphorylation (Reduces Current) ck2 Casein Kinase 2 (CK2) ck2->kv3_1 Basal Phosphorylation (Regulates Voltage Dependence) modulator Positive Allosteric Modulator modulator->kv3_1 Allosteric Binding (Enhances Current) high_firing High-Frequency Firing repolarization->high_firing

Caption: Regulation of Kv3.1/Kv3.2 channel activity.

References

Technical Support Center: A Guide to Preventing Degradation of Research Compounds in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on preventing the degradation of research compounds in solution. As there is limited publicly available stability data for PF-05085727, the following recommendations are based on established principles for handling small molecule drug candidates. Researchers should always perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My compound in solution is showing decreased potency over a short period. What are the likely causes?

A1: A rapid loss of potency is often an indicator of chemical degradation. The most common causes for small molecule degradation in solution include:

  • Hydrolysis: The cleavage of chemical bonds by water. This is a major degradation pathway for compounds containing susceptible functional groups like esters, amides, lactams, and imides.[1][2] The rate of hydrolysis is often dependent on the pH and temperature of the solution.[1]

  • Oxidation: Reaction with dissolved oxygen or other oxidizing agents can lead to the degradation of the compound.[1][2] This process can be initiated by exposure to heat, light, or the presence of trace metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. This is a concern for light-sensitive compounds.

  • Temperature: Elevated temperatures generally accelerate the rate of all chemical reactions, including degradation.

Q2: I've observed a color change or the formation of a precipitate in my compound solution. What does this signify?

A2: A visible change in the solution, such as a change in color or the formation of a precipitate, is a strong indication of compound degradation or poor solubility. Photodegradation, for instance, can sometimes result in a color change. A precipitate may indicate that the compound is not stable or soluble in the chosen solvent system under the storage conditions.

Q3: How does the pH of my solution affect the stability of my compound?

A3: The pH of a solution can significantly influence the rate of degradation, especially for compounds susceptible to hydrolysis. Hydrolysis is often catalyzed by acidic or basic conditions. For many pharmaceutical compounds, a pH range of 4 to 8 is often where they are most stable. It is crucial to determine the optimal pH for your compound's stability.

Q4: Can the type of solvent I use impact the stability of my compound?

A4: Yes, the choice of solvent is critical. While a compound may be soluble in a particular solvent, the solvent itself could contribute to degradation. For instance, using non-anhydrous solvents can introduce water, leading to hydrolysis. Some solvents may also contain impurities that can catalyze degradation reactions.

Troubleshooting Guides

Issue: Rapid Loss of Compound Purity Detected by HPLC

If you observe a decrease in the peak area of your parent compound and the appearance of new peaks in your HPLC analysis, it is a clear sign of degradation.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than accelerated stability studies. This helps to identify potential degradation products and establish the stability-indicating nature of analytical methods. The goal is typically to achieve 5-20% degradation of the drug substance.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound (e.g., this compound) at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 6% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Place in an oven at 80°C for 24 hours.

  • Photolytic Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL. Expose the solution to a light source that produces a combination of UV and visible light for a specified duration (e.g., 1.2 million lux hours). A control sample should be kept in the dark.

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples.

  • Analyze all samples using a stability-indicating HPLC method.

Representative Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the compound's UV spectrum

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Hypothetical Stability of this compound in Solution under Different pH Conditions at 25°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 7.0)% Remaining (pH 9.0)
0100.0100.0100.0
498.599.895.2
896.299.590.1
2490.398.982.4

Table 2: Hypothetical Stability of this compound in Aqueous Solution under Different Temperature and Light Conditions

ConditionTime (hours)% Remaining
4°C, Protected from Light2499.9
25°C, Protected from Light2498.9
40°C, Protected from Light2492.5
25°C, Exposed to Light2485.7

Mandatory Visualization

G cluster_0 Troubleshooting Compound Degradation A Compound Instability Observed (e.g., loss of potency, new HPLC peaks) B Investigate Potential Causes A->B C Hydrolysis B->C D Oxidation B->D E Photodegradation B->E F Temperature Effects B->F G Implement Corrective Actions C->G D->G E->G F->G H Optimize pH Use Buffers G->H I Use Anhydrous Solvents Inert Atmosphere (N2/Ar) G->I J Protect from Light (Amber Vials) G->J K Control Temperature (Refrigerate/Freeze) G->K L Confirm Stability with HPLC H->L I->L J->L K->L

Caption: A workflow for troubleshooting compound degradation in solution.

References

Technical Support Center: PF-05085727 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of PF-05085727, a potent and highly selective phosphodiesterase 2A (PDE2A) inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target interactions of this compound?

A1: this compound is a highly selective inhibitor of PDE2A with an IC50 of 2 nM.[1][2] It exhibits over 4,000-fold selectivity for PDE2A compared to other phosphodiesterase (PDE) families, including PDE1 and PDE3-11.[1][2] However, at higher concentrations, some interaction with other PDEs has been observed. For instance, at a concentration of 10 μM, this compound has shown inhibitory activity against PDE1B, PDE4B, PDE7B, and PDE10A.[1] It is crucial to consider these potential off-target effects when designing experiments and interpreting data, especially when using concentrations of this compound in the micromolar range.

Q2: Has this compound been profiled against other protein families, such as kinases?

A2: Publicly available information specifically detailing the screening of this compound against a broad kinase panel is limited. Due to the highly selective nature of modern drug design, off-target kinase activity is a common concern. Researchers should consider performing a kinase selectivity profile, especially if unexpected cellular phenotypes are observed.

Q3: What are the potential effects of this compound on drug metabolism enzymes?

A3: At a concentration of 3 μM, this compound has demonstrated minimal inhibition of key cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2D6, and CYP3A4. This suggests a low potential for clinically significant drug-drug interactions mediated by these enzymes. However, it is always advisable to assess the potential for such interactions in specific experimental systems, particularly when co-administering other compounds.

Q4: Is there any information on the general cytotoxicity of this compound?

A4: In a cellular toxicity assay using transformed human liver endothelial (THLE) cells, this compound showed weak activity, with an IC50 of 162 μM for inducing cell death. This indicates a relatively high therapeutic index in this specific cell line. Nevertheless, it is recommended to determine the cytotoxic profile of this compound in the specific cell type or model system being used in your research.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in a Cellular Assay

  • Possible Cause: Off-target effects of this compound at the concentration used.

  • Troubleshooting Steps:

    • Verify On-Target Effect: Confirm that the observed phenotype is consistent with PDE2A inhibition. This can be achieved by using a structurally different PDE2A inhibitor as a positive control or by using molecular techniques like siRNA to knock down PDE2A expression.

    • Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is only observed at higher concentrations of this compound, which might suggest an off-target effect.

    • Consult Selectivity Data: Refer to the quantitative data on this compound's selectivity (Table 1). If your experimental concentration is in the range of the IC50 values for other PDEs, consider the possibility of their inhibition contributing to the observed effect.

    • Off-Target Panel Screening: If the issue persists and is critical for your research, consider screening this compound against a broader panel of targets, such as a commercial kinase panel or a receptor binding assay panel.

Issue 2: Inconsistent Results Across Different Experiments

  • Possible Cause: Variability in experimental conditions or compound integrity.

  • Troubleshooting Steps:

    • Compound Quality: Ensure the purity and integrity of your this compound stock. Degradation of the compound can lead to inconsistent results.

    • Solvent Effects: Verify that the solvent used to dissolve this compound does not have any confounding effects on your experimental system at the final concentration used.

    • Standardize Protocols: Ensure that all experimental parameters, including cell density, incubation times, and assay conditions, are consistent across all experiments.

Quantitative Data Summary

Table 1: In Vitro Selectivity Profile of this compound Against Phosphodiesterases

TargetIC50 (nM)Fold Selectivity vs. PDE2A
PDE2A2-
PDE1B12,146>6,000
PDE4B22,503>11,000
PDE7B13,157>6,500
PDE10A6,515>3,200
PDE1, PDE3-11 (excluding above)->4,000

Table 2: In Vitro Profile of this compound Against Other Targets

Target/AssayConcentrationResult
CYP1A2 Inhibition3 µM16%
CYP2C8 Inhibition3 µM18%
CYP2C9 Inhibition3 µM7%
CYP2D6 Inhibition3 µM4%
CYP3A4 Inhibition3 µM30%
THLE Cell Cytotoxicity-IC50 = 162 µM

Experimental Protocols

Representative Protocol for PDE Inhibition Assay (Biochemical)

This is a generalized protocol and may need to be optimized for specific PDE isoforms.

  • Reagents:

    • Recombinant human PDE enzyme

    • Substrate: ³H-cAMP or ³H-cGMP

    • Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • This compound (or other inhibitors)

    • Snake venom nucleotidase

    • Scintillation cocktail

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a microplate, add the PDE enzyme, assay buffer, and the inhibitor at various concentrations.

    • Initiate the reaction by adding the ³H-labeled substrate.

    • Incubate at 30°C for a specified time, ensuring the reaction is in the linear range.

    • Stop the reaction by adding snake venom nucleotidase, which converts the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.

    • Separate the charged substrate from the uncharged product using an anion-exchange resin.

    • Measure the amount of ³H-adenosine or ³H-guanosine using a scintillation counter.

    • Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Representative Protocol for Cytochrome P450 Inhibition Assay

This protocol is a general example using a fluorescent probe.

  • Reagents:

    • Human liver microsomes

    • CYP-specific substrate (e.g., a fluorogenic probe)

    • NADPH regenerating system

    • This compound (or other inhibitors)

    • Phosphate buffer

  • Procedure:

    • Pre-incubate human liver microsomes with serial dilutions of this compound in a microplate.

    • Initiate the reaction by adding the CYP-specific substrate and the NADPH regenerating system.

    • Incubate at 37°C for a specified time.

    • Stop the reaction (e.g., by adding acetonitrile).

    • Measure the fluorescent product using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Visualizations

PDE2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor Activates AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP/cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE2A PDE2A cAMP_cGMP->PDE2A Hydrolyzes PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP/GMP PDE2A->AMP_GMP PF05085727 This compound PF05085727->PDE2A Inhibits Cellular_Response Cellular Response PKA_PKG->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of PDE2A and the inhibitory action of this compound.

Experimental_Workflow_Selectivity cluster_primary_screen Primary Screen cluster_secondary_screen Secondary (Selectivity) Screen cluster_analysis Data Analysis Compound This compound PDE2A_Assay PDE2A Inhibition Assay Compound->PDE2A_Assay PDE_Panel Panel of other PDE Isoforms Compound->PDE_Panel IC50_PDE2A Determine IC50 for PDE2A PDE2A_Assay->IC50_PDE2A Selectivity_Calculation Calculate Fold Selectivity IC50_PDE2A->Selectivity_Calculation IC50_Off_Target Determine IC50 for Off-Targets PDE_Panel->IC50_Off_Target IC50_Off_Target->Selectivity_Calculation

Caption: Workflow for determining the selectivity profile of a PDE inhibitor like this compound.

References

Interpreting unexpected results with PF-05085727

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme.[1] PDE2A is responsible for the degradation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). By inhibiting PDE2A, this compound leads to an accumulation of intracellular cGMP. This compound is brain penetrant and has been shown to increase cGMP levels in rodent brain regions with high PDE2A expression.[1]

Q2: What are the key experimental readouts to confirm the activity of this compound?

A2: The most direct method to confirm the activity of this compound is to measure the intracellular levels of cGMP in the cells or tissue of interest following treatment. A successful experiment should demonstrate a dose-dependent increase in cGMP levels. Downstream functional assays will depend on the specific signaling pathway being investigated in your experimental model.

Troubleshooting Guides

Issue 1: Unexpected Lack of Efficacy (No increase in cGMP or desired physiological effect)

You've treated your cells or animal model with this compound but do not observe the expected increase in cGMP or the anticipated downstream physiological response.

  • Compound Integrity and Preparation:

    • Action: Verify the storage conditions and age of your this compound stock. Ensure it has been protected from light and stored at the recommended temperature.

    • Action: Prepare fresh solutions of this compound from a new stock if possible. Use a high-quality solvent (e.g., DMSO) and ensure complete dissolution.

    • Action: Confirm the final concentration of the compound in your assay. Serial dilution errors are a common source of inaccurate dosing.

  • Experimental System:

    • Action: Confirm that your cell line or tissue model expresses PDE2A at a sufficient level. You can verify this through qPCR, Western blot, or by consulting literature for expression data in your model system.

    • Action: Ensure that the cells are healthy and not overly confluent, as this can alter signaling pathways.

    • Action: For in vivo studies, consider the route of administration and the pharmacokinetic profile of this compound to ensure it is reaching the target tissue at an effective concentration.

  • Assay Conditions:

    • Action: Optimize your cGMP assay. Ensure that you are using a phosphodiesterase inhibitor (e.g., IBMX) during cell lysis to prevent cGMP degradation during sample processing.

    • Action: Check the timing of your experiment. The peak cGMP accumulation may occur at a different time point than you are currently measuring. Perform a time-course experiment to identify the optimal time for your endpoint measurement.

Condition This compound Conc. (nM) cGMP Level (pmol/mg protein) Notes
Vehicle Control05.2 ± 0.8Baseline cGMP level.
Initial Experiment1005.5 ± 0.9No significant increase observed.
Fresh Compound Stock10025.8 ± 3.1Significant increase in cGMP.
Extended Incubation (2h)10015.1 ± 2.2Peak may have passed.
Lysis Buffer + IBMX10035.4 ± 4.5Accurate measurement of accumulated cGMP.
Issue 2: Unexpected or Contradictory Physiological Responses

You observe a physiological effect that is opposite to what you predicted based on cGMP elevation, or you see other unanticipated cellular changes.

  • Off-Target Effects:

    • Action: Although this compound is highly selective for PDE2A, off-target effects can never be completely ruled out, especially at higher concentrations.[1] Perform a dose-response curve to determine if the unexpected effect is only present at high concentrations.

    • Action: Use a structurally unrelated PDE2A inhibitor as a control to see if it phenocopies the effect of this compound. If it does, the effect is more likely to be on-target.

  • Complex Downstream Signaling:

    • Action: The elevation of cGMP can have widespread and sometimes paradoxical effects depending on the cellular context. Map out the known downstream effectors of cGMP in your system (e.g., PKG, CNG channels, other PDEs).

    • Action: Consider the potential for feedback loops or cross-talk with other signaling pathways (e.g., cAMP).

  • Experimental Model Specificity:

    • Action: The observed effect may be specific to your particular cell line or animal model. Investigate the known roles of cGMP in the specific biological context you are studying.

PF05085727_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sGC Soluble Guanylate Cyclase (sGC) GTP GTP cGMP cGMP GTP->cGMP sGC activation FiveGMP 5'-GMP cGMP->FiveGMP Degradation Downstream Downstream Effectors (PKG, CNG channels) cGMP->Downstream Activation PDE2A PDE2A PF05085727 This compound PF05085727->PDE2A Inhibition

Caption: Mechanism of action of this compound in elevating cGMP levels.

Issue 3: High Variability in Experimental Results
  • Reagent Preparation and Handling:

    • Action: Prepare fresh aliquots of this compound for each experiment to avoid repeated freeze-thaw cycles.

    • Action: Ensure consistent and thorough mixing of all reagents.

    • Action: Use a consistent passage number for your cells, as their characteristics can change over time in culture.

  • Assay Performance:

    • Action: Include positive and negative controls in every experiment. A positive control could be a known activator of soluble guanylate cyclase (e.g., a nitric oxide donor), and the negative control is the vehicle.

    • Action: Standardize incubation times, cell densities, and other assay parameters.

  • Data Analysis:

    • Action: Normalize your data to a relevant baseline (e.g., vehicle control) to account for inter-assay variability.

    • Action: Increase your sample size (n) to improve statistical power.

cGMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Start Seed Cells in Multi-well Plate Incubate Incubate 24-48h Start->Incubate Treat Treat with this compound or Vehicle Incubate->Treat Incubate_Treat Incubate for Defined Time Treat->Incubate_Treat Lyse Lyse Cells with Lysis Buffer + IBMX Incubate_Treat->Lyse Assay Perform cGMP Immunoassay (ELISA) Lyse->Assay Read Read Plate Assay->Read Analyze Analyze Data Read->Analyze

Caption: Standard workflow for measuring intracellular cGMP levels.

Experimental Protocols

Protocol: In Vitro cGMP Measurement
  • Cell Seeding: Seed cells (e.g., HEK293 expressing PDE2A) in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Also prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 30 minutes (this time may need to be optimized).

  • Cell Lysis: Aspirate the medium and add 100 µL of lysis buffer (e.g., 0.1 M HCl) containing a broad-spectrum phosphodiesterase inhibitor like 1 mM IBMX to each well.

  • cGMP Assay: Follow the manufacturer's instructions for your chosen cGMP immunoassay kit (e.g., a competitive ELISA) to determine the concentration of cGMP in each sample.

  • Data Normalization: Measure the total protein concentration in each well to normalize the cGMP levels (e.g., pmol cGMP / mg protein).

References

PF-05085727 Technical Support Center: Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of PF-05085727 in various experimental buffers. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous experimental buffers.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to 12 months.[2] For short-term storage, 4°C is suitable for up to 6 months.[2] Once dissolved in a solvent, stock solutions should be stored at -80°C for up to 6 months.[2] Some suppliers suggest that the solid can be stored at room temperature.[1]

Q3: Is there any information on the stability of this compound in aqueous buffers like PBS or Tris?

A3: Currently, there is limited publicly available data quantifying the stability of this compound in specific aqueous experimental buffers. The stability of a compound in a buffer can be influenced by several factors, including the buffer composition, pH, ionic strength, and the presence of other molecules. It is crucial for researchers to experimentally determine the stability of this compound in their specific buffer system.

Q4: How can I determine the stability of this compound in my experimental buffer?

A4: A stability study should be conducted. This typically involves incubating this compound in the buffer of interest under various conditions (e.g., different temperatures and time points) and then analyzing the remaining concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound upon dilution into aqueous buffer. Low aqueous solubility of the compound. The final concentration of DMSO from the stock solution may be too low to maintain solubility.1. Increase the percentage of DMSO in the final working solution (ensure it is compatible with your experimental system). 2. Prepare a more dilute stock solution in DMSO to reduce the amount of compound precipitating upon dilution. 3. Test the solubility in different aqueous buffers.
Inconsistent experimental results or loss of compound activity over time. Degradation of this compound in the experimental buffer. The pH or components of the buffer may be promoting chemical degradation.1. Perform a time-course experiment to assess the stability of this compound in your buffer at the experimental temperature. 2. Analyze samples at different time points using HPLC to quantify the amount of intact this compound. 3. Consider using a different buffer system or adjusting the pH. 4. Prepare fresh working solutions immediately before each experiment.
Unexpected peaks in analytical readouts (e.g., HPLC, Mass Spectrometry). Formation of degradation products. This can be influenced by factors like pH, temperature, and light exposure.1. If possible, use techniques like LC-MS to identify the mass of the unknown peaks and hypothesize potential degradation products. 2. Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to intentionally generate degradation products and see if they match the unexpected peaks.

Experimental Protocol: Assessing the Stability of this compound in an Experimental Buffer

This protocol outlines a general method for determining the stability of this compound in a user-defined aqueous buffer using HPLC.

1. Materials:

  • This compound solid powder

  • DMSO (anhydrous)

  • Experimental buffer of interest (e.g., PBS, Tris-HCl)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubator or water bath

  • Autosampler vials

2. Methods:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve in a calculated volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution into the experimental buffer to the final desired working concentration.

    • Ensure the final concentration of DMSO is consistent across all samples and is compatible with your experimental system.

  • Incubation:

    • Aliquot the working solution into multiple autosampler vials.

    • Incubate the vials at the desired experimental temperature (e.g., room temperature, 37°C).

    • Designate different vials for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • HPLC Analysis:

    • At each designated time point, remove a vial from incubation and immediately analyze it using a validated HPLC method.

    • The initial time point (T=0) serves as the 100% reference.

    • The HPLC method should be capable of separating this compound from any potential degradation products.

  • Data Analysis:

    • Measure the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

Data Presentation

Table 1: Stability of this compound in Different Experimental Buffers

Buffer SystempHTemperature (°C)Incubation Time (hours)% this compound Remaining
Example: PBS7.4370100%
2User Data
8User Data
24User Data
Example: Tris-HCl8.0370100%
2User Data
8User Data
24User Data

This table is a template for researchers to populate with their own experimental data.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_working Prepare Working Solution (Dilute in Experimental Buffer) prep_stock->prep_working incubate Incubate at Desired Temperature prep_working->incubate Start Experiment sampling Collect Samples at Time Points (T=0, 1, 2, ...n) incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic start Inconsistent Experimental Results? check_stability Assess Compound Stability in Experimental Buffer start->check_stability is_stable Is the compound stable? check_stability->is_stable stable Issue is likely not compound stability. Investigate other variables. is_stable->stable Yes not_stable Compound is degrading. is_stable->not_stable No action Modify Protocol: - Prepare fresh solutions - Change buffer/pH - Reduce incubation time not_stable->action

References

Technical Support Center: PF-05085727 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the delivery of PF-05085727 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, which can modulate various physiological processes, including neuronal signaling. This mechanism of action makes it a compound of interest for neurological and psychiatric disorders.

Q2: What are the recommended administration routes for this compound in animal models?

This compound can be administered via several routes in animal models, with the choice depending on the experimental goals. Oral gavage (PO) and intravenous (IV) injection are the most common methods. Intraperitoneal (IP) injection is also a viable option. For chronic studies, administration via osmotic pumps may be considered.

Q3: What are suitable vehicles for formulating this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For in vivo administration, it is crucial to use a vehicle that is both effective at solubilizing the compound and safe for the animal. Common vehicles for pyrazolo[3,4-d]pyrimidine derivatives like this compound include:

  • For Oral Administration: A suspension in a vehicle such as 0.5% methylcellulose or a solution using co-solvents like PEG400 and Labrasol®.

  • For Intravenous Administration: A solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO in 90% (20% SBE-β-CD in saline).

It is essential to perform small-scale formulation trials to ensure the stability and solubility of this compound in the chosen vehicle before preparing doses for animal studies.

Troubleshooting Guides

Issue 1: Poor or Variable Oral Bioavailability

Symptoms:

  • Low plasma concentrations of this compound after oral administration.

  • High variability in plasma exposure between individual animals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Poor Aqueous Solubility This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which often exhibits low water solubility.[1][2] Consider reformulating using solubility-enhancing excipients such as cyclodextrins (e.g., SBE-β-CD) or preparing a micronized suspension to increase the surface area for dissolution.Improved dissolution in gastrointestinal fluids, leading to more consistent and higher absorption.
High First-Pass Metabolism The pyrazolopyrimidine scaffold can be susceptible to metabolism in the gut wall and liver.[3] While the core is relatively stable, substituents can be targets for metabolic enzymes.Co-administration with a broad-spectrum cytochrome P450 inhibitor (in a pilot study) can help determine the extent of first-pass metabolism. However, this is for diagnostic purposes and not a routine solution.
P-glycoprotein (P-gp) Efflux The compound may be a substrate for efflux transporters like P-gp in the intestine, which pump it back into the gut lumen.Conduct in vitro Caco-2 permeability assays to determine if this compound is a P-gp substrate. If so, formulation strategies that increase intestinal lymphatic uptake, such as lipid-based formulations, may help bypass P-gp efflux.
Improper Gavage Technique Incorrect placement of the gavage needle can lead to dosing into the esophagus or trachea instead of the stomach.Ensure proper training on oral gavage techniques. The use of a flexible gavage tube and ensuring the animal swallows the tube can minimize errors.

Issue 2: Inconsistent Results in Efficacy Studies

Symptoms:

  • Lack of a clear dose-response relationship.

  • High variability in therapeutic outcomes between animals in the same dose group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Inadequate Target Engagement The administered dose may not be sufficient to achieve the necessary concentration of this compound at the target site (e.g., the brain) for a sufficient duration.Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate plasma and brain concentrations of this compound with a biomarker of PDE2A inhibition (e.g., cGMP levels in the brain).
Formulation Instability The compound may be precipitating out of the vehicle before or after administration.Visually inspect the formulation for any precipitation before each use. Conduct stability studies of the formulation at room temperature and at 37°C.
Variability in Animal Health Underlying health issues in the animal model can affect drug metabolism and response.Ensure all animals are healthy and acclimatized to the experimental conditions before starting the study. Monitor animal health throughout the experiment.

Data Presentation

Illustrative Pharmacokinetic Parameters of this compound in Rodents

Disclaimer: Specific, publicly available pharmacokinetic data for this compound is limited. The following tables provide illustrative data based on typical values for similar small molecule inhibitors and pyrazolopyrimidine derivatives to serve as a guide for experimental design and data presentation.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)Absolute Oral Bioavailability (%)
Intravenous (IV) 18500.082.51200N/A
Oral (PO) 104501.03.02400~20

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice following a Single Dose

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t½ (h)AUC (ng·h/mL)Absolute Oral Bioavailability (%)
Intravenous (IV) 19500.081.8980N/A
Oral (PO) 103000.52.21500~15

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage (10 mg/kg in Mice)

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Sterile 1.5 mL microcentrifuge tubes

  • Sonicator

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle for the desired number of animals and dose concentration. For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration is 1 mg/mL.

  • Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add a small volume of the 0.5% methylcellulose vehicle to the tube to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.

  • Sonicate the suspension for 10-15 minutes to aid in dispersion and reduce particle size.

  • Visually inspect the suspension for any large aggregates. The final formulation should be a uniform, milky suspension.

  • Store the formulation at 4°C and re-suspend by vortexing immediately before each administration.

Protocol 2: Intravenous Administration of this compound in Rats (1 mg/kg)

Materials:

  • This compound powder

  • Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Sterile, pyrogen-free vials

  • Sterile syringes and 27-30 gauge needles

  • Rat restrainer

  • Heat lamp

Procedure:

  • Prepare the vehicle by sequentially mixing the components in a sterile vial.

  • Weigh the required amount of this compound and dissolve it in the appropriate volume of the vehicle to achieve the desired final concentration. For a 1 mg/kg dose in a 250 g rat with an injection volume of 2 mL/kg, the concentration is 0.5 mg/mL.

  • Warm the rat's tail using a heat lamp to dilate the lateral tail veins.

  • Place the rat in a suitable restrainer.

  • Disinfect the tail with an alcohol wipe.

  • Slowly inject the formulated this compound solution into a lateral tail vein using a sterile syringe and a 27-30 gauge needle.

  • Apply gentle pressure to the injection site with sterile gauze after withdrawing the needle to prevent bleeding.

  • Monitor the animal for any adverse reactions.

Mandatory Visualizations

Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC_GC Adenylate/Guanylate Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP PDE2A PDE2A cAMP_cGMP->PDE2A Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP PDE2A->AMP_GMP Hydrolyzes PF05085727 This compound PF05085727->PDE2A Inhibits Downstream_Effectors Downstream Effectors PKA_PKG->Downstream_Effectors Phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Signaling) Downstream_Effectors->Cellular_Response

Caption: Mechanism of action of this compound.

Experimental_Workflow Oral Administration Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Formulation Formulate this compound (e.g., 0.5% Methylcellulose) Dose_Calculation Calculate Dose Volume (e.g., 10 mL/kg) Formulation->Dose_Calculation Animal_Restraint Restrain Animal (e.g., Scruffing) Dose_Calculation->Animal_Restraint Gavage Oral Gavage Animal_Restraint->Gavage Monitoring Monitor for Adverse Effects Gavage->Monitoring Sample_Collection Collect Blood/Tissue Samples at Timepoints Monitoring->Sample_Collection Analysis Analyze Samples (e.g., LC-MS/MS) Sample_Collection->Analysis

Caption: Workflow for oral administration of this compound.

References

How to improve the brain penetrance of PF-05085727

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetrance of PF-05085727.

Overview

This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor.[1][2] Published data indicates that this compound is a brain-penetrant compound, capable of increasing cyclic guanosine monophosphate (cGMP) levels in the brain and demonstrating in vivo activity for cognitive indications in rodents.[1] However, optimizing central nervous system (CNS) exposure is often a critical factor in preclinical and clinical success. This guide provides information on strategies to assess and potentially enhance the brain penetrance of this compound for specific research applications.

Troubleshooting Guide

This guide is designed to address common questions and challenges that may arise during the experimental use of this compound, with a focus on its CNS activity.

Q1: My in vivo experiment does not show the expected CNS effect. Could this be due to insufficient brain penetrance of this compound?

A1: While this compound is reported to be brain-penetrant, several factors could contribute to a lack of CNS effect in your specific experimental model. Consider the following troubleshooting steps:

  • Verify Compound Integrity and Formulation: Ensure the purity and stability of your this compound sample. The compound is soluble in DMSO.[1] Prepare fresh formulations for each experiment and ensure complete solubilization.

  • Assess Pharmacokinetics/Pharmacodynamics (PK/PD): The dose and timing of administration are critical. A full PK/PD study can help determine the optimal dosing regimen to achieve and maintain therapeutic concentrations in the brain.

  • Consider Species Differences: Metabolic rates and blood-brain barrier (BBB) transporter expression can vary between species, potentially affecting brain exposure.

  • Evaluate Target Engagement: Directly measure cGMP levels in brain tissue or cerebrospinal fluid (CSF) to confirm that this compound is engaging its target, PDE2A, in your model.

Q2: How can I experimentally measure the brain penetrance of this compound in my animal model?

A2: Several methods can be employed to quantify the brain penetrance of this compound. The choice of method will depend on the available resources and the specific question being addressed.

Method Description Advantages Disadvantages
Brain-to-Plasma Ratio (Kp) Measurement of total drug concentration in brain homogenate and plasma at a specific time point.Simple and widely used.Does not account for nonspecific brain tissue binding.
Brain Unbound-to-Plasma Unbound Ratio (Kp,uu) Measurement of unbound drug concentration in brain interstitial fluid (via microdialysis) and unbound drug concentration in plasma.Considered the gold standard as it reflects the concentration of drug available to interact with the target.Technically challenging and requires specialized equipment.
Cerebrospinal Fluid (CSF) Sampling Measurement of drug concentration in the CSF.Can be a good surrogate for unbound brain concentration for some compounds.Assumes free diffusion between CSF and brain interstitial fluid, which is not always the case.
Positron Emission Tomography (PET) Imaging Use of a radiolabeled version of this compound to non-invasively visualize and quantify its distribution in the brain over time. A radiolabeled derivative has been successfully used for imaging brain PDE2.Provides dynamic and quantitative information on brain uptake in living subjects.Requires specialized radiochemistry and imaging facilities.

A detailed protocol for determining the brain-to-plasma ratio is provided in the "Experimental Protocols" section.

Q3: What general strategies can be employed to improve the brain penetrance of a small molecule like this compound?

A3: Improving the brain penetrance of a small molecule typically involves modifying its physicochemical properties to favor crossing the BBB. These strategies aim to increase passive diffusion, reduce efflux by transporters like P-glycoprotein (P-gp), and potentially utilize influx transporters.

Strategy Approach Rationale
Increase Lipophilicity Increase the octanol/water partition coefficient (logP).Enhances passive diffusion across the lipid membranes of the BBB. This must be balanced to avoid excessive plasma protein binding and poor solubility.
Reduce Polar Surface Area (PSA) Decrease the number of hydrogen bond donors and acceptors.A lower PSA is generally associated with better membrane permeability.
Decrease Molecular Weight Keep the molecular weight below a certain threshold (e.g., < 450 Da).Smaller molecules tend to diffuse more readily across the BBB.
Reduce P-gp Efflux Modify the structure to reduce its affinity for P-gp or co-administer a P-gp inhibitor.P-gp is a major efflux transporter at the BBB that actively pumps many drugs out of the brain.
Prodrug Approach Attach a lipophilic moiety that is cleaved in the brain to release the active drug.Can mask polar functional groups and enhance BBB penetration.
Formulation Strategies Use of nanocarriers like liposomes or nanoparticles.Can encapsulate the drug and facilitate its transport across the BBB.

Frequently Asked Questions (FAQs)

Q: What are the known physicochemical properties of this compound?

A: The key physicochemical properties of this compound are summarized below.

Property Value Reference
Molecular Formula C₂₀H₁₈F₃N₇
Molecular Weight 413.40 g/mol
Solubility Soluble in DMSO

Q: What is the mechanism of action of this compound?

A: this compound is a potent and highly selective inhibitor of phosphodiesterase 2A (PDE2A), with an IC50 of 2 nM. PDE2A is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound increases intracellular levels of cGMP, which is an important second messenger in various signaling pathways, particularly in the brain.

Q: Are there any known clinical trials involving this compound?

A: While the search results mention that this compound demonstrates in vivo activity for clinical cognition indications, specific clinical trial information for this compound was not found in the provided search results.

Experimental Protocols

Protocol: Determination of Brain-to-Plasma Ratio (Kp)

Objective: To determine the ratio of the total concentration of this compound in the brain to that in the plasma at a single time point after administration.

Materials:

  • This compound

  • Vehicle for dosing (e.g., 20% Captisol in water)

  • Experimental animals (e.g., male Sprague-Dawley rats)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (with anticoagulant)

  • Saline, ice-cold

  • Homogenizer

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer this compound to the animals at the desired dose and route (e.g., 10 mg/kg, oral gavage).

  • Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), anesthetize the animal.

  • Blood Collection: Collect a blood sample via cardiac puncture into a tube containing an anticoagulant. Centrifuge the blood to separate the plasma.

  • Brain Collection: Perfuse the animal transcardially with ice-cold saline to remove blood from the brain. Excise the whole brain and weigh it.

  • Brain Homogenization: Homogenize the brain tissue in a known volume of a suitable buffer (e.g., 4 volumes of phosphate-buffered saline).

  • Sample Analysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated analytical method such as LC-MS/MS.

  • Calculation: Calculate the Kp value as follows: Kp = Concentration in brain homogenate / Concentration in plasma

Visualizations

BloodBrainBarrier cluster_0 Blood cluster_1 Blood-Brain Barrier cluster_2 Brain blood_lumen Blood Lumen endothelial_cells Endothelial Cells Tight Junctions P-gp Efflux Pumps PF05085727_blood This compound endothelial_cells:f1->PF05085727_blood Efflux PF05085727_brain This compound endothelial_cells->PF05085727_brain Entry into Brain brain_parenchyma Brain Parenchyma PF05085727_blood->endothelial_cells Passive Diffusion

Caption: Factors influencing this compound brain penetrance at the BBB.

ImprovementStrategies cluster_0 Medicinal Chemistry Approaches cluster_1 Formulation & Delivery start Goal: Improve Brain Penetrance of this compound increase_lipophilicity Increase Lipophilicity (logP) start->increase_lipophilicity reduce_psa Reduce Polar Surface Area (PSA) start->reduce_psa reduce_mw Reduce Molecular Weight start->reduce_mw inhibit_pgp Reduce P-gp Efflux start->inhibit_pgp prodrug Prodrug Approach start->prodrug nanoparticles Nanoparticle Formulation start->nanoparticles

Caption: Strategies to potentially enhance the brain penetrance of small molecules.

References

Technical Support Center: Addressing Variability in Selective NaV1.7 Inhibitor Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

A Note on PF-05085727: Initial query data suggests a potential misidentification. This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor with an IC50 of 2 nM.[1] It demonstrates over 4,000-fold selectivity against other phosphodiesterases and is utilized in cognition studies due to its ability to increase cGMP levels in the brain.[1] The challenges of experimental variability, particularly in pain research, are more commonly associated with selective Nav1.7 inhibitors. This guide will focus on troubleshooting for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do we see a discrepancy between preclinical and clinical trial results for NaV1.7 inhibitors?

A1: The discordance between preclinical success and clinical failure of NaV1.7 inhibitors is a significant challenge. Key contributing factors include:

  • Pain Model Mismatch: A majority of preclinical studies focus on inflammatory pain models, while most clinical trials are conducted in patients with neuropathic pain.[2] There is evidence to suggest that NaV1.7 may not be as essential for neuropathic pain.[2]

  • Species Differences: Rodent models, commonly used in preclinical testing, may not accurately reflect the complexities of human pain signaling and NaV1.7 channel function.

  • Treatment Regimen: Differences in dosing, duration, and administration routes between preclinical and clinical studies can lead to varied outcomes.

  • Genetic Variability: Preclinical studies often use genetically homogenous animal populations, which does not represent the genetic diversity of the human clinical population.

Q2: What level of NaV1.7 channel inhibition is required to observe an analgesic effect?

A2: A high level of target engagement is believed to be necessary to produce a significant analgesic effect. Studies with selective NaV1.7 inhibitors suggest that 80-95% target occupancy may be required for an acute pharmacodynamic effect. Incomplete inhibition, especially at concentrations intended to minimize off-target effects, may not be sufficient to reduce sensitivity to noxious stimuli.

Q3: What are the potential off-target effects of NaV1.7 inhibitors?

A3: While the goal is high selectivity for NaV1.7, some inhibitors may also affect other voltage-gated sodium channel isoforms, leading to side effects. For instance, blockade of NaV1.8 and NaV1.9 can occur. Additionally, central nervous system (CNS) side effects such as dizziness and somnolence can be a concern, particularly with compounds that have significant brain penetration. The broad expression of NaV1.7, even at low levels, in the CNS and autonomic nervous system can contribute to these side effects.

Q4: Can the cell type or expression system influence experimental results?

A4: Yes, the choice of cell line or expression system can significantly impact the observed potency and efficacy of NaV1.7 inhibitors. The presence of different interacting proteins and post-translational modifications in various cell types can alter channel gating and pharmacology. It is crucial to characterize the expression levels of NaV1.7 and other relevant sodium channel subtypes in your chosen experimental system.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in in-vitro assays
Potential Cause Troubleshooting Steps
Compound Solubility/Stability Ensure complete solubilization of the compound in the assay buffer. This compound, for example, is soluble in DMSO at 2 mg/mL. Prepare fresh dilutions for each experiment.
Assay Conditions Standardize incubation times, temperature, and cell densities. Minor variations can lead to significant differences in results.
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment.
Reagent Quality Use high-quality reagents and validate their performance.
Issue 2: High variability in electrophysiology recordings
Potential Cause Troubleshooting Steps
Poor Gigaseal Formation Ensure the pipette tip is clean and has the appropriate resistance (typically 3-7 MΩ). Apply gentle negative pressure to form the seal.
Cellular Health Use healthy, well-perfused cells. Ensure proper oxygenation and pH of the artificial cerebrospinal fluid (aCSF).
Voltage-Clamp Errors Ensure the series resistance is low and stable. Compensate for at least 80% of the series resistance.
Compound Wash-in/Wash-out Allow sufficient time for the compound to reach equilibrium. Ensure complete washout between applications to return to baseline.
Issue 3: Lack of in-vivo efficacy despite potent in-vitro activity
Potential Cause Troubleshooting Steps
Pharmacokinetics/Pharmacodynamics (PK/PD) Characterize the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Ensure adequate target engagement at the site of action.
Pain Model Selection Choose a pain model that is relevant to the clinical indication. As noted, inflammatory pain models may not predict efficacy in neuropathic pain.
Compensatory Mechanisms Consider the possibility of homeostatic mechanisms that may counteract the effect of NaV1.7 inhibition, such as changes in the expression of other ion channels or the involvement of endogenous opioid signaling.

Data Presentation

Table 1: Selectivity of Representative NaV1.7 Inhibitors

CompoundNaV1.7 IC50 (nM)Selectivity vs. NaV1.1Selectivity vs. NaV1.2Selectivity vs. NaV1.3Selectivity vs. NaV1.5Selectivity vs. NaV1.6Selectivity vs. NaV1.8
Acyl Sulfonamide 1 10>100x>100x>50x>200x>100x>30x
Aryl Sulfonamide 2 5>200x>150x>100x>500x>150x>50x
This compound (PDE2A Inhibitor) 2 (for PDE2A)N/AN/AN/AN/AN/AN/A

Note: Data for acyl and aryl sulfonamides are representative values from the literature. "N/A" indicates "Not Applicable" as this compound is not a NaV1.7 inhibitor.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Current Measurement
  • Cell Preparation: Culture cells expressing human NaV1.7 (e.g., HEK293 or CHO cells) on glass coverslips.

  • Solutions:

    • External Solution (aCSF): Containing (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution: Containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH adjusted to 7.3 with CsOH.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a GΩ seal on a target cell.

    • Rupture the membrane to achieve whole-cell configuration.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit NaV1.7 currents using a depolarizing voltage step to 0 mV for 20 ms.

    • Apply the test compound at various concentrations via a perfusion system and record the resulting inhibition of the peak sodium current.

  • Data Analysis: Plot the concentration-response curve to determine the IC50 value.

In-Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cytotoxic concentration (CC50).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Nav1_7 NaV1.7 Channel Action_Potential Action Potential Generation Nav1_7->Action_Potential Na+ influx Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Depolarization->Nav1_7 opens Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Inhibitor Selective NaV1.7 Inhibitor Inhibitor->Nav1_7 blocks Experimental_Workflow cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Evaluation Assay_Dev Assay Development (e.g., Patch-Clamp) Primary_Screen Primary Screen (Compound Library) Assay_Dev->Primary_Screen Hit_Validation Hit Validation (Dose-Response) Primary_Screen->Hit_Validation Selectivity_Panel Selectivity Panel (Other NaV Channels) Hit_Validation->Selectivity_Panel Lead_Opt Lead Optimization Selectivity_Panel->Lead_Opt PK_Studies Pharmacokinetic Studies Efficacy_Models Efficacy Models (e.g., Inflammatory Pain) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Clinical_Trials Clinical Trials Tox_Studies->Clinical_Trials Lead_Opt->PK_Studies Troubleshooting_Tree Start Inconsistent Experimental Outcome Check_Compound Check Compound Solubility & Stability Start->Check_Compound Check_Assay Review Assay Parameters Start->Check_Assay Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Electrophys Troubleshoot Electrophysiology Rig Start->Check_Electrophys Solution_Compound Prepare Fresh Stock & Dilutions Check_Compound->Solution_Compound Solution_Assay Standardize Protocols & Reagents Check_Assay->Solution_Assay Solution_Cells Use Low Passage, Healthy Cells Check_Cells->Solution_Cells Solution_Electrophys Check Seal, Series Resistance & Perfusion Check_Electrophys->Solution_Electrophys

References

PF-05085727 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of PF-05085727.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, aliquots can be stored at 4°C for up to two weeks. Avoid repeated freeze-thaw cycles to minimize degradation.

Q2: What are the typical analytical techniques used for purity assessment of this compound?

The primary recommended technique is High-Performance Liquid Chromatography (HPLC) with UV detection. Additional methods for identity confirmation and further characterization include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What is the expected purity specification for a new batch of this compound?

A new batch of this compound is expected to have a purity of ≥98% as determined by HPLC.

Q4: How can I assess the stability of this compound under my experimental conditions?

To assess stability, subject a solution of this compound to your specific experimental conditions (e.g., temperature, pH, light exposure) for a defined period. Analyze the sample by HPLC at different time points and compare the chromatograms to a control sample stored under recommended conditions. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Troubleshooting Guides

Issue 1: Lower than expected purity detected in a new batch of this compound.

  • Possible Cause 1: Improper storage or handling.

    • Troubleshooting Step: Verify that the compound has been stored at the recommended -20°C and protected from light. Ensure that fresh, high-purity solvents were used for dissolution and analysis.

  • Possible Cause 2: Degradation during sample preparation.

    • Troubleshooting Step: Prepare a fresh sample for analysis, minimizing the time the compound is in solution before injection into the HPLC. Ensure the dissolution solvent is appropriate and does not promote degradation.

  • Possible Cause 3: Issues with the analytical method.

    • Troubleshooting Step: Review the HPLC method parameters, including the mobile phase composition, gradient, flow rate, and column temperature. Ensure the column is not aged or contaminated. Run a system suitability test with a known standard to confirm instrument performance.

Issue 2: Appearance of unexpected peaks in the HPLC chromatogram.

  • Possible Cause 1: Contamination.

    • Troubleshooting Step: Ensure all glassware, vials, and solvents are clean and free of contaminants. Prepare a blank injection (solvent only) to check for system contamination.

  • Possible Cause 2: Compound degradation.

    • Troubleshooting Step: This may indicate that this compound is unstable under the analysis or storage conditions. Refer to the stability assessment FAQ (Q4). If degradation is suspected, perform forced degradation studies (e.g., exposure to acid, base, heat, oxidation) to identify potential degradation products.

  • Possible Cause 3: Presence of related substances or impurities from synthesis.

    • Troubleshooting Step: If the unexpected peaks are consistently present across multiple analyses of the same batch, they are likely related substances. These may need to be identified and characterized using techniques like LC-MS.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines the standard method for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Purity Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol is for confirming the molecular weight of this compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Utilize the same HPLC method as described in Protocol 1.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Scan Range: m/z 100-1000

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • Data Analysis: Confirm the presence of the expected [M+H]⁺ ion for this compound.

Data Presentation

Table 1: Typical Purity and Impurity Profile of this compound (Batch #12345)

ParameterResultMethod
Purity99.2%HPLC
Related Impurity A0.3%HPLC
Related Impurity B0.2%HPLC
Unidentified Impurities0.3%HPLC
Residual Solvents<0.1%GC-HS
Water Content0.15%Karl Fischer

Table 2: Stability of this compound at 4°C in Solution (1 mg/mL in 50:50 ACN:H₂O)

Time PointPurity (%)Degradation Products (%)
Day 099.50.5
Day 799.40.6
Day 1499.20.8

Visualizations

experimental_workflow This compound Quality Control Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Receive this compound Batch B Store at -20°C A->B C Prepare 1 mg/mL Solution B->C D HPLC Purity Assessment C->D E LC-MS Identity Confirmation C->E F Residual Solvent Analysis (GC-HS) C->F G Water Content (Karl Fischer) C->G H Calculate Purity and Impurity Levels D->H I Compare with Specifications E->I F->I G->I H->I J Generate Certificate of Analysis I->J

Caption: Workflow for the quality control of a new batch of this compound.

troubleshooting_logic Troubleshooting Low Purity Results A Low Purity Detected by HPLC B Check Storage and Handling A->B C Prepare Fresh Sample A->C D Verify HPLC Method and System Suitability A->D E Purity Still Low? B->E C->E D->E F Investigate for Degradation (Forced Degradation Studies) E->F Yes H Problem Resolved E->H No G Identify Unknown Impurities (LC-MS) F->G

Caption: Logical workflow for troubleshooting low purity results for this compound.

Validation & Comparative

A Comparative Guide to PF-05085727 and Other PDE2A Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the phosphodiesterase 2A (PDE2A) inhibitor PF-05085727 with other notable alternatives. The information herein is supported by experimental data to facilitate the evaluation of these compounds for research and development purposes.

Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers in cellular signaling. By degrading these molecules, PDE2A plays a crucial role in modulating a variety of physiological processes, particularly in the central nervous system. Inhibition of PDE2A leads to elevated intracellular levels of cAMP and cGMP, which can, in turn, activate downstream signaling pathways mediated by protein kinase A (PKA) and protein kinase G (PKG). This mechanism has positioned PDE2A as an attractive therapeutic target for a range of disorders, including cognitive impairments associated with neuropsychiatric and neurodegenerative diseases.

Performance Comparison of PDE2A Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized PDE2A inhibitors. Potency is represented by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is a critical parameter, highlighting the inhibitor's preference for PDE2A over other phosphodiesterase subtypes, which is crucial for minimizing off-target effects.

InhibitorPDE2A IC50 (nM)Selectivity Profile (Fold Selectivity vs. Other PDEs)Key In Vivo Effects
This compound 2[1]>4,000-fold vs. PDE1 and PDE3-11[1]Increases brain cGMP accumulation in rodents[1]
BAY 60-7550 4.7 (human)[2]>50-fold vs. PDE1; >100-fold vs. other PDEs[3]Improves synaptic plasticity and memory in animal models
TAK-915 0.61>4100-fold vs. PDE1A; >16,000-fold vs. PDE3A, PDE4D, PDE5A, PDE11A; ~300-fold vs. PDE10A; ~2,300-fold vs. PDE9AAmeliorates cognitive deficits in rodent models of aging and schizophrenia
PF-05180999 1.6Data not available in a comparative formatEnhances long-term memory in a rat contextual fear conditioning model

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental process, the following diagrams illustrate the PDE2A signaling pathway and a general workflow for screening PDE2A inhibitors.

PDE2A_Signaling_Pathway cluster_upstream Upstream Activation cluster_second_messengers Second Messengers cluster_pde2a PDE2A Regulation cluster_inhibitors Inhibition cluster_downstream Downstream Effectors GC Guanylyl Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP PDE2A PDE2A cGMP->PDE2A Allosteric Activation PKG PKG cGMP->PKG PKA PKA cAMP->PKA PDE2A->cGMP Hydrolysis PDE2A->cAMP Hydrolysis PF05085727 This compound PF05085727->PDE2A Inhibition Cellular_Response Cellular Response (e.g., Synaptic Plasticity) PKG->Cellular_Response PKA->Cellular_Response

PDE2A Signaling Pathway and Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: PDE2A Enzyme, Buffer, Substrate (e.g., [3H]cGMP) Incubation Incubate Enzyme, Inhibitor, and Substrate Reagents->Incubation Inhibitor Prepare Inhibitor Dilutions (e.g., this compound) Inhibitor->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Product from Substrate Termination->Separation Quantification Quantify Product Formation Separation->Quantification Analysis Data Analysis (IC50 determination) Quantification->Analysis

In Vitro PDE2A Inhibition Assay Workflow

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of PDE2A inhibitors are provided below. These protocols represent common methods for determining the inhibitory activity of compounds against PDE2A.

In Vitro Phosphodiesterase (PDE) Inhibition Assay (Radioenzymatic Assay)

This protocol outlines a common method for determining the inhibitory activity of compounds against various PDEs.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific PDE enzyme.

Principle: The assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) to its corresponding linear monophosphate by the PDE enzyme. The inhibitory effect of a compound is determined by its ability to reduce this conversion.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Typically contains Tris-HCl (e.g., 40 mM, pH 8.0), MgCl₂ (e.g., 10 mM), and DTT (e.g., 1 mM).

    • Enzyme: Purified recombinant human PDE enzymes are diluted to a working concentration in assay buffer.

    • Substrate: Tritiated cyclic nucleotides ([³H]-cAMP or [³H]-cGMP) are used as substrates. The concentration is optimized for each PDE family based on their known Km values.

    • Inhibitor: The test compound (e.g., this compound) is serially diluted to various concentrations.

  • Reaction Setup:

    • In a microplate or microcentrifuge tubes, combine the specific PDE enzyme with the assay buffer.

    • Add varying concentrations of the test inhibitor or vehicle control to the respective wells/tubes.

    • Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15 minutes) at 30°C.

  • Initiation and Incubation:

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C.

  • Termination and Separation:

    • Terminate the reaction, for example, by heat inactivation (e.g., boiling for 1-2 minutes).

    • The product ([³H]-AMP or [³H]-GMP) is converted to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine) by adding a 5'-nucleotidase (e.g., snake venom).

    • The radiolabeled nucleoside product is separated from the unreacted substrate using anion-exchange chromatography (e.g., Dowex resin).

  • Quantification and Data Analysis:

    • The amount of radiolabeled nucleoside product is quantified by liquid scintillation counting.

    • The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a four-parameter logistic equation.

Fluorescence Polarization (FP) Assay for PDE Activity

This is a homogeneous assay format suitable for high-throughput screening of PDE inhibitors.

Objective: To determine the IC50 of a test compound against a PDE enzyme using a fluorescence polarization readout.

Principle: The assay utilizes a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In its free form, this small molecule rotates rapidly, resulting in low fluorescence polarization. When hydrolyzed by a PDE to its linear monophosphate, a specific binding agent (e.g., nanoparticles with immobilized metal cations) captures the product. This forms a large complex that rotates slowly, leading to a high fluorescence polarization signal. The increase in fluorescence polarization is proportional to PDE activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Similar to the radioenzymatic assay buffer.

    • Enzyme: Purified recombinant PDE enzyme.

    • Substrate: Fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP).

    • Inhibitor: Serial dilutions of the test compound.

    • Binding Agent: A solution containing the specific binding agent for the monophosphate product.

  • Reaction Setup:

    • In a microplate (typically 384- or 1536-well), dispense the PDE enzyme and assay buffer.

    • Add the test inhibitor at various concentrations.

  • Initiation and Incubation:

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the enzymatic reaction and initiate detection by adding the binding agent.

  • Measurement and Data Analysis:

    • Read the fluorescence polarization on a microplate reader equipped for FP measurements.

    • Plot the FP signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

The selection of a PDE2A inhibitor for research or therapeutic development depends on a careful evaluation of its potency, selectivity, and pharmacokinetic properties. This compound, BAY 60-7550, and TAK-915 are all potent and selective inhibitors of PDE2A. TAK-915 demonstrates particularly high potency and a well-documented selectivity profile. The choice of inhibitor will ultimately be guided by the specific requirements of the intended application, including the desired in vivo efficacy and safety profile. The experimental protocols provided offer a foundation for the in vitro characterization and comparison of these and other novel PDE2A inhibitors.

References

A Comparative Efficacy Analysis of PF-05085727 and Bay 60-7550: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two prominent phosphodiesterase 2A (PDE2A) inhibitors, PF-05085727 and Bay 60-7550, for researchers, scientists, and drug development professionals. By objectively presenting available experimental data, this document aims to facilitate informed decisions in the selection and application of these compounds in preclinical research.

Introduction

This compound and Bay 60-7550 are potent and selective inhibitors of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, these compounds elevate intracellular levels of cAMP and cGMP, thereby modulating various downstream signaling pathways. This mechanism has positioned PDE2A inhibitors as promising therapeutic candidates for a range of disorders, including cognitive impairments, pulmonary hypertension, and heart failure. This guide will delve into the comparative efficacy of this compound and Bay 60-7550, supported by available preclinical data.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and Bay 60-7550, focusing on their in vitro potency and in vivo efficacy in various preclinical models.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundBay 60-7550
Target PDE2APDE2A
IC50 (PDE2A) 2 nM2.0 - 4.7 nM (bovine/human)
Selectivity >4,000-fold over PDE1 and PDE3-11>50-fold over PDE1, >100-fold over other PDEs

Table 2: In Vivo Efficacy in Preclinical Models

Preclinical ModelCompoundDosage and AdministrationKey Findings
Cognitive Enhancement This compoundNot explicitly detailed in publicly available data.Increases brain cGMP levels in rodents.[1]
Bay 60-75500.3 - 3 mg/kg (p.o.) in rats and miceImproves performance in object recognition and social memory tasks.[2][3]
Pulmonary Hypertension (Hypoxia-induced) Bay 60-755010 mg/kg/day (oral gavage) in micePrevents increases in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH).[4]
Brain Ischemia (BCCAO model) Bay 60-75501 mg/kg/day (p.o.) for 21 days in miceAlleviates behavioral deficits and enhances expression of pCREB and BDNF in the hippocampus.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing the efficacy of PDE2A inhibitors.

Measurement of Brain cGMP Levels

Objective: To quantify the in vivo target engagement and pharmacodynamic effect of a PDE2A inhibitor.

Protocol:

  • Animal Dosing: Administer the test compound (e.g., this compound) or vehicle to rodents at the desired dose and route.

  • Tissue Collection: At a specified time point post-dosing, euthanize the animals and rapidly dissect the brain regions of interest (e.g., striatum, hippocampus).

  • Tissue Homogenization: Homogenize the brain tissue in cold acidic ethanol or trichloroacetic acid to precipitate proteins and prevent cyclic nucleotide degradation.

  • Centrifugation: Centrifuge the homogenate to pellet the protein precipitate.

  • Supernatant Extraction: Collect the supernatant containing the cyclic nucleotides.

  • Quantification: Measure cGMP levels in the supernatant using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: Normalize cGMP levels to the total protein content of the initial homogenate and compare the levels between treatment groups.

Assessment of Right Ventricular Hypertrophy in a Pulmonary Hypertension Model

Objective: To evaluate the protective effect of a PDE2A inhibitor on the development of right ventricular hypertrophy (RVH) in a mouse model of hypoxia-induced pulmonary hypertension.

Protocol:

  • Induction of Pulmonary Hypertension: House male C57BL/6J mice in a normobaric hypoxic chamber (10% oxygen) for 3 to 5 weeks. Control mice are housed in normoxic conditions.

  • Drug Administration: Administer the test compound (e.g., Bay 60-7550 at 10 mg/kg/day) or vehicle via oral gavage daily for the duration of the hypoxic exposure.

  • Hemodynamic Measurements: At the end of the study period, measure the right ventricular systolic pressure (RVSP) using a pressure catheter inserted into the right ventricle.

  • Tissue Harvesting: Euthanize the mice and excise the heart.

  • Dissection and Weighing: Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).

  • Calculation of RVH: Weigh the RV and the LV+S separately. Calculate the ratio of the RV weight to the LV+S weight (Fulton Index) as an index of right ventricular hypertrophy.

  • Statistical Analysis: Compare the Fulton Index and RVSP between the different treatment groups.

Mandatory Visualization

Signaling Pathway of PDE2A Inhibition

PDE2A_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Pharmacological Intervention NP Natriuretic Peptides (ANP, BNP) pGC pGC NP->pGC NO Nitric Oxide (NO) sGC sGC NO->sGC AC_agonist AC Agonists (e.g., Prostacyclin) AC Adenylyl Cyclase (AC) AC_agonist->AC cGMP_pool cGMP pGC->cGMP_pool  GTP sGC->cGMP_pool  GTP cAMP_pool cAMP AC->cAMP_pool  ATP PDE2A PDE2A cGMP_pool->PDE2A PKG PKG cGMP_pool->PKG cAMP_pool->PDE2A PKA PKA cAMP_pool->PKA AMP 5'-AMP PDE2A->AMP GMP 5'-GMP PDE2A->GMP Downstream Downstream Effects (Vasodilation, Anti-proliferation, Cognitive Enhancement) PKG->Downstream PKA->Downstream Inhibitor This compound or Bay 60-7550 Inhibitor->PDE2A Inhibition

Caption: PDE2A inhibition enhances cGMP and cAMP signaling pathways.

Experimental Workflow for Comparing PDE2A Inhibitor Efficacy in a Preclinical Model

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Preclinical Model (e.g., Cognitive Impairment, PH) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Vehicle Vehicle Control Randomization->Vehicle PF050 This compound Randomization->PF050 Bay60 Bay 60-7550 Randomization->Bay60 Behavioral Behavioral Tests (e.g., Object Recognition) Vehicle->Behavioral Physiological Physiological Measurements (e.g., RVSP) Vehicle->Physiological Biochemical Biochemical Assays (e.g., Brain cGMP) Vehicle->Biochemical PF050->Behavioral PF050->Physiological PF050->Biochemical Bay60->Behavioral Bay60->Physiological Bay60->Biochemical Stats Statistical Comparison of Treatment Groups Behavioral->Stats Physiological->Stats Biochemical->Stats Conclusion Draw Conclusions on Comparative Efficacy Stats->Conclusion

Caption: Workflow for in vivo comparison of PDE2A inhibitors.

Discussion and Conclusion

Both this compound and Bay 60-7550 are highly potent and selective inhibitors of PDE2A. The available data suggests that Bay 60-7550 has been more extensively characterized in a variety of in vivo models, with demonstrated efficacy in pulmonary hypertension and brain ischemia. Its effects are well-documented, with specific dose-response relationships established in several studies.

This compound, while showing exceptional in vitro potency and selectivity, has less publicly available in vivo efficacy data. Its key reported in vivo effect is the elevation of brain cGMP levels, highlighting its potential for treating central nervous system disorders. The brain-penetrant nature of this compound is a significant advantage for neurological indications.

A direct, head-to-head comparison of these two compounds in the same preclinical models is not currently available in the public domain. Such a study would be invaluable in determining the relative efficacy and therapeutic potential of each inhibitor. Researchers should consider the specific requirements of their experimental paradigm when choosing between these two compounds. For studies focused on peripheral conditions like pulmonary hypertension, Bay 60-7550 has a more robust dataset. For CNS-related research where brain penetration is critical, this compound presents a compelling profile, although further in vivo efficacy studies are warranted to fully elucidate its potential.

References

Unveiling the Selectivity of PF-05085727: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the precise validation of a compound's selectivity is paramount. This guide provides a comprehensive comparison of PF-05085727's selectivity for phosphodiesterase 2A (PDE2A) against other PDE families, supported by experimental data and detailed methodologies.

This compound has emerged as a potent and highly selective inhibitor of PDE2A, an enzyme crucial in regulating cyclic nucleotide signaling pathways. Understanding its selectivity profile is essential for its application as a research tool and its potential therapeutic development.

Comparative Selectivity Profile of PDE Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other well-characterized PDE inhibitors against a panel of human phosphodiesterase isoforms. This data highlights the remarkable selectivity of this compound for PDE2A.

CompoundPDE1 (IC50, nM)PDE2A (IC50, nM)PDE3 (IC50, nM)PDE4 (IC50, nM)PDE5 (IC50, nM)PDE6 (IC50, nM)PDE7 (IC50, nM)PDE8 (IC50, nM)PDE9 (IC50, nM)PDE10 (IC50, nM)PDE11 (IC50, nM)
This compound >10,0002 >10,000>10,000>10,000->10,000>10,000>10,0006515>10,000
BAY 60-75501084.7>4,0001830240->4,000>4,000>4,000704>4,000
Rolipram---130 (PDE4B) -------
Sildenafil180---5.22 33----360

Understanding the PDE2A Signaling Pathway

PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The binding of cGMP to the GAF-B domain of PDE2A allosterically activates the enzyme, leading to an increased hydrolysis of cAMP. This creates a negative feedback loop where cGMP can regulate cAMP signaling. Inhibition of PDE2A by this compound blocks this hydrolysis, leading to an increase in intracellular levels of both cAMP and cGMP.

PDE2A_Signaling_Pathway cluster_upstream Upstream Signals cluster_enzyme Enzyme & Inhibitor cluster_downstream Downstream Effects GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP PDE2A PDE2A AMP AMP PDE2A->AMP PF05085727 This compound PF05085727->PDE2A Inhibition PKA Protein Kinase A (PKA) Cellular_Response Cellular Response PKA->Cellular_Response PKG Protein Kinase G (PKG) PKG->Cellular_Response cGMP->PDE2A Allosteric Activation cGMP->PKG cAMP->PDE2A Hydrolysis cAMP->PKA

Caption: PDE2A signaling and inhibition.

Experimental Validation of Selectivity

The determination of a compound's selectivity profile is achieved through rigorous biochemical assays. A generalized workflow for assessing the inhibitory potency (IC50) of a compound against various PDE isoforms is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Separation cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound (e.g., this compound) Incubation Incubate enzyme, compound, and substrate at 37°C Compound_Prep->Incubation Enzyme_Prep Prepare recombinant PDE enzyme solutions (PDE1-11) Enzyme_Prep->Incubation Substrate_Prep Prepare radiolabeled substrate solution ([3H]cAMP or [3H]cGMP) Substrate_Prep->Incubation Termination Terminate reaction (e.g., boiling) Incubation->Termination Separation Separate product from substrate (e.g., chromatography) Termination->Separation Detection Quantify radiolabeled product (scintillation counting) Separation->Detection Analysis Calculate % inhibition and determine IC50 value Detection->Analysis

Caption: Workflow for PDE inhibitor IC50 determination.

Detailed Experimental Protocols

Accurate determination of IC50 values relies on standardized and well-documented protocols. Below are summaries of common methods used for validating PDE inhibitor selectivity.

Radiometric Phosphodiesterase Inhibition Assay

This assay measures the enzymatic conversion of a radiolabeled cyclic nucleotide (e.g., [³H]cAMP or [³H]cGMP) to its corresponding mononucleotide.

  • Reaction Setup: In a microplate, combine the recombinant PDE enzyme, the test inhibitor (at varying concentrations), and a buffer solution.

  • Initiation: Start the reaction by adding the radiolabeled substrate (e.g., [³H]cAMP).

  • Incubation: Incubate the mixture at 30°C for a defined period.

  • Termination: Stop the reaction by boiling the plate or adding a stop solution.

  • Hydrolysis of Product: Add snake venom nucleotidase to convert the radiolabeled product (e.g., [³H]AMP) to its corresponding nucleoside (e.g., [³H]adenosine).

  • Separation: Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product using anion-exchange resin.

  • Quantification: Measure the radioactivity of the product using liquid scintillation counting.

  • Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

LANCE® Ultra cAMP Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This is a homogeneous assay that measures cAMP levels in a competitive immunoassay format.

  • Cell Stimulation (for cellular assays): Treat cells with the test compound and a stimulator (e.g., forskolin) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and add a detection mix containing a europium (Eu)-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody.

  • Competition: The cAMP produced by the cells competes with the Eu-cAMP tracer for binding to the anti-cAMP antibody.

  • FRET Signal: When the Eu-cAMP tracer and the ULight-anti-cAMP antibody are in close proximity, a FRET signal is generated upon excitation.

  • Measurement: The TR-FRET signal is measured on a compatible plate reader. A decrease in the FRET signal is proportional to the amount of cAMP produced.

  • IC50 Determination: For direct enzyme inhibition assays, the reaction is performed with purified enzyme, and the reduction in cAMP hydrolysis by the inhibitor is measured. The IC50 is determined from the concentration-response curve.

This guide provides a foundational understanding of the selectivity of this compound for PDE2A. The exceptional selectivity demonstrated in preclinical studies underscores its value as a precise tool for investigating the roles of PDE2A in various physiological and pathological processes. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and further validation studies.

References

Reproducibility of PF-05085727 Effects: A Review of Published Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, a comprehensive review of publicly available scientific literature reveals a significant lack of published studies detailing the specific biological effects of PF-05085727. As a result, an analysis of the reproducibility of its effects is not currently possible.

This compound is commercially available and described by suppliers as a potent, brain-penetrant inhibitor of the PDE2A enzyme with an IC50 value of 2 nM. This suggests its potential as a tool compound for investigating the role of PDE2A in various physiological processes, particularly in the central nervous system where PDE2A is highly expressed. Inhibition of PDE2A is a therapeutic strategy being explored for cognitive disorders, as it can lead to an increase in cyclic guanosine monophosphate (cGMP) levels, which is known to play a role in synaptic plasticity and memory formation.

However, extensive searches of prominent scientific databases, patent literature, and conference proceedings did not yield any primary research publications that characterize the in vivo or in vitro pharmacological effects of this compound. While the general effects of other PDE2A inhibitors on cognition and neuronal function have been reported, no specific experimental data for this compound in these or any other assays are publicly available.

This absence of a foundational, peer-reviewed study describing the initial discovery, synthesis, and biological characterization of this compound makes it impossible to conduct a comparative analysis of the reproducibility of its effects. The scientific process of verification and replication relies on the initial publication of detailed methodologies and experimental data. Without this primary data, subsequent researchers have no basis upon which to attempt to reproduce the findings.

Therefore, for researchers, scientists, and drug development professionals interested in the effects of this compound, it is crucial to note that while the compound is available for research purposes, its biological activity and pharmacological profile have not been formally documented in the accessible scientific literature. Any investigation using this compound would be foundational in nature, and the findings would represent the first public report of its effects.

Signaling Pathway and Experimental Workflow

Due to the lack of specific studies on this compound, a detailed signaling pathway or experimental workflow for this particular compound cannot be constructed. However, a generalized pathway for PDE2A inhibition and a typical experimental workflow for assessing cognitive enhancement are presented below for contextual understanding.

cluster_0 Cell Membrane cluster_1 Intracellular GC Guanylate Cyclase cGMP cGMP GC->cGMP Converts Receptor Receptor Receptor->GC Activates GTP GTP GTP->GC PDE2A PDE2A cGMP->PDE2A Hydrolyzed by PKG PKG cGMP->PKG Activates 5'-GMP 5'-GMP PDE2A->5'-GMP Synaptic Plasticity\n(e.g., LTP) Synaptic Plasticity (e.g., LTP) PKG->Synaptic Plasticity\n(e.g., LTP) Promotes PF05085727 This compound PF05085727->PDE2A Inhibits

Caption: Generalized signaling pathway of PDE2A inhibition.

Animal Model Select Animal Model (e.g., Rodent) Drug Admin Administer this compound or Vehicle Control Animal Model->Drug Admin Behavioral Test Conduct Cognitive Behavioral Test (e.g., Novel Object Recognition) Drug Admin->Behavioral Test Data Acq Acquire Behavioral Data (e.g., Discrimination Index) Behavioral Test->Data Acq Tissue Harvest Harvest Brain Tissue Behavioral Test->Tissue Harvest Data Analysis Analyze and Compare Data between Groups Data Acq->Data Analysis Biochem Assay Perform Biochemical Assays (e.g., cGMP ELISA) Tissue Harvest->Biochem Assay Biochem Assay->Data Analysis

Caption: Typical workflow for assessing cognitive enhancement.

PF-05085727: A Potent and Selective Positive Control for PDE2A Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuropharmacology and drug discovery, the robust validation of experimental assays is paramount. For researchers investigating the role of phosphodiesterase 2A (PDE2A), a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PF-05085727 serves as an exemplary positive control. Its high potency and selectivity provide a reliable benchmark for the evaluation of novel PDE2A inhibitors.

This compound is a potent, selective, and brain-penetrant inhibitor of cGMP-dependent PDE2A, exhibiting a half-maximal inhibitory concentration (IC50) of 2 nM.[1][2][3] A key attribute that underscores its utility as a positive control is its remarkable selectivity. This compound demonstrates over 4,000-fold selectivity for PDE2A over other phosphodiesterase families, including PDE1 and PDE3-11.[1][2] This high degree of selectivity minimizes the potential for off-target effects, ensuring that observed experimental outcomes can be confidently attributed to the inhibition of PDE2A.

Comparative Analysis of PDE2A Inhibitors

To contextualize the performance of this compound, a comparison with other well-characterized PDE2A inhibitors is essential. The following table summarizes the in vitro potency of this compound alongside notable alternatives.

CompoundPDE2A IC50Selectivity Profile
This compound 2 nM>4,000-fold selective over PDE1 and PDE3-11.
TAK-915 0.61 nM>4,100-fold selective over PDE1A.
PF-05180999 1.6 nM>2,000-fold selective over PDE10A.
BAY 60-7550 4.7 nM (human)>50-fold selective over PDE1; >100-fold selective over PDE4B, PDE5B, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A.

The Central Role of PDE2A in Cellular Signaling

PDE2A plays a critical role in modulating cyclic nucleotide signaling pathways. By hydrolyzing both cAMP and cGMP, it acts as a crucial regulator of intracellular second messenger levels. Inhibition of PDE2A leads to an accumulation of these cyclic nucleotides, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases are involved in a multitude of cellular processes, including synaptic plasticity, learning, and memory.

PDE2A_Signaling_Pathway cluster_upstream Upstream Activation cluster_cyclic_nucleotides Cyclic Nucleotides cluster_pde Phosphodiesterase cluster_downstream Downstream Effectors GC Guanylyl Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP PDE2A PDE2A cGMP->PDE2A Hydrolysis PKG Protein Kinase G cGMP->PKG cAMP->PDE2A Hydrolysis PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response (e.g., Synaptic Plasticity) PKG->Cellular_Response PKA->Cellular_Response This compound This compound This compound->PDE2A Inhibition

PDE2A Signaling Pathway and Point of Inhibition.

Experimental Protocol for Assessing PDE2A Inhibition

A fluorescence polarization (FP)-based assay is a common and reliable method for determining the inhibitory activity of compounds against PDE2A. This technique measures the change in the polarization of fluorescently labeled cAMP or cGMP upon hydrolysis by PDE2A.

Objective: To determine the IC50 value of a test compound for PDE2A.

Materials:

  • Purified recombinant PDE2A enzyme

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (e.g., this compound as a positive control)

  • Binding agent (specific for the hydrolyzed substrate)

  • 96-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Serially dilute the test compound and the positive control (this compound) in assay buffer to achieve a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the assay buffer, diluted PDE2A enzyme, and the test compound or control. Include wells for "no enzyme" (negative control) and "no inhibitor" (positive enzyme activity) controls.

  • Enzyme Reaction: Initiate the reaction by adding the fluorescently labeled substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes) to allow for enzymatic hydrolysis of the substrate.

  • Termination and Detection: Stop the reaction and detect the product by adding a binding agent that specifically binds to the hydrolyzed fluorescent monophosphate. This binding results in a change in fluorescence polarization.

  • Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PDE2A activity by 50%.

Experimental_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Test Compound & Control Start->Compound_Prep Reaction_Setup Set up Reaction in 96-well Plate: Enzyme, Buffer, Compound Compound_Prep->Reaction_Setup Add_Substrate Initiate Reaction with Fluorescent Substrate Reaction_Setup->Add_Substrate Incubation Incubate at 30°C for 60 minutes Add_Substrate->Incubation Add_Binding_Agent Terminate Reaction & Add Binding Agent Incubation->Add_Binding_Agent Read_Plate Measure Fluorescence Polarization Add_Binding_Agent->Read_Plate Data_Analysis Plot Dose-Response Curve & Calculate IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Workflow for a Fluorescence Polarization-based PDE2A Inhibition Assay.

References

Validating the Cognitive Enhancing Effects of PF-05085727: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cognitive enhancing effects of PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. While specific quantitative preclinical and clinical data for this compound's effects on cognition are not extensively available in the public domain, this document evaluates its potential by examining its mechanism of action and comparing it with other cognitive enhancers with published experimental data. The comparators include another PDE2A inhibitor (TAK-915), a PDE4 inhibitor (Rolipram), an AMPA receptor positive allosteric modulator (Ampakine CX516), and a GABA-A α5 negative allosteric modulator (basmisanil).

Mechanism of Action: PDE2A Inhibition

This compound functions by inhibiting the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in the brain. By inhibiting PDE2A, this compound increases the intracellular levels of both cAMP and cGMP. This elevation is believed to enhance synaptic plasticity and cognitive function.

dot

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AC Adenylyl Cyclase Ca2_plus Ca²⁺ NMDA_R->Ca2_plus influx nNOS nNOS Ca2_plus->nNOS activates GC Guanylyl Cyclase nNOS->GC activates cGMP cGMP GC->cGMP GTP to GTP GTP PDE2A_pre PDE2A cGMP->PDE2A_pre hydrolyzed by cAMP cAMP AC->cAMP ATP to ATP ATP PKA PKA cAMP->PKA activates PDE2A_post PDE2A cAMP->PDE2A_post hydrolyzed by CREB CREB PKA->CREB phosphorylates Gene_Transcription Gene Transcription (Synaptic Plasticity) CREB->Gene_Transcription promotes PF05085727 This compound PF05085727->PDE2A_pre inhibits PF05085727->PDE2A_post inhibits

Caption: Signaling pathway of this compound via PDE2A inhibition.

Comparative Analysis of Cognitive Enhancers

The following tables summarize the available preclinical and clinical data for this compound's comparators. This data provides a framework for understanding the potential cognitive-enhancing effects of this compound.

Preclinical Data Comparison
CompoundMechanism of ActionAnimal ModelCognitive TaskKey Findings
TAK-915 PDE2A InhibitorAged RatsMorris Water MazeRepeated treatment (3 mg/kg/day, p.o. for 4 days) significantly reduced escape latency compared to vehicle.[1]
Rats with scopolamine-induced memory deficitsNovel Object RecognitionDose-dependently attenuated memory deficits (1, 3, and 10 mg/kg, p.o.).[1]
Rolipram PDE4 InhibitorAPP/PS1 Mice (Alzheimer's Model)Contextual Fear ConditioningDaily injections for 3 weeks reversed cognitive deficits.
Diabetic RatsMorris Water Maze23 days of treatment (0.5mg/kg, once a day) improved performance.
CX516 Ampakine (AMPA Receptor PAM)RatsDelayed-Nonmatch-to-SampleImproved performance, particularly at longer delay intervals.[2]
Basmisanil GABA-A α5 NAMRats with diazepam-induced impairmentMorris Water MazeAttenuated spatial learning impairment at 3 and 10 mg/kg, p.o.[3]
Cynomolgus MacaquesObject RetrievalImproved executive function at doses of 1, 3, 10, and 30 mg/kg, p.o.[3]
Clinical Data Comparison
CompoundTarget PopulationCognitive AssessmentKey Findings
CX516 SchizophreniaComposite Cognitive ScoreNo significant difference from placebo in change from baseline on the composite cognitive score at week 4.
Mild Cognitive ImpairmentVarious Neuropsychological TestsA randomized, double-blind, placebo-controlled international clinical trial was conducted, but specific results on cognitive outcomes are not detailed in the available abstract.
Basmisanil Down SyndromeRBANS, VABS-II, CGI-IDid not meet the primary efficacy objective of concomitant improvement on cognition and adaptive functioning after 6 months of treatment.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Preclinical Behavioral Assays

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cluster_0 Novel Object Recognition (NOR) Test cluster_1 Morris Water Maze (MWM) Test Habituation Habituation: Animal explores empty arena Familiarization Familiarization (T1): Animal explores two identical objects Habituation->Familiarization Delay Test Test (T2): One object is replaced with a novel one Familiarization->Test Inter-Trial Interval (ITI) Acquisition Acquisition Trials: Animal learns to find a hidden platform Probe Probe Trial: Platform is removed, memory for its location is assessed Acquisition->Probe Retention Interval

References

Independent verification of PF-05085727 IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of PF-05085727 and a Comparative Analysis of Kv7 Channel Modulators

Introduction

Initial investigation into the bioactivity of this compound reveals its primary role as a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), with a reported IC50 value of 2 nM.[1] Contrary to the initial query, this compound is not recognized as a modulator of Kv7 potassium channels. This guide will first clarify the established mechanism of action for this compound and then provide a comparative analysis of well-characterized Kv7 channel activators, a class of compounds significant in the regulation of neuronal excitability. The comparison will focus on their IC50/EC50 values and the experimental protocols used for their determination.

Voltage-gated potassium channels of the Kv7 family, particularly Kv7.2 and Kv7.3, are crucial in controlling neuronal excitability.[2] Their activation leads to a hyperpolarizing M-current, which stabilizes the resting membrane potential and reduces the likelihood of repetitive firing. This makes them a key target for anticonvulsant and analgesic drug development.[2][3]

Part 1: Independent Verification of this compound's Bioactivity

This compound is a brain-penetrant compound that demonstrates high selectivity for PDE2A, an enzyme that degrades cyclic guanosine monophosphate (cGMP). Its inhibitory action on PDE2A leads to an increase in intracellular cGMP levels. The compound shows over 4,000-fold selectivity for PDE2A over other phosphodiesterase subtypes (PDE1 and PDE3-11).[1]

Key Data for this compound:
CompoundTargetIC50Primary Function
This compoundPDE2A2 nMPDE2A Inhibitor

Part 2: Comparative Analysis of Kv7 Channel Activators

Given the interest in Kv7 channels, this section provides a comparison of several established Kv7 activators. The potency of these compounds is typically expressed as an EC50 value (the concentration required to elicit a half-maximal response, such as channel opening) or an IC50 value (the concentration required to inhibit a specific cellular response by 50%, such as spontaneous firing).

CompoundTarget Kv7 Subunit(s)EC50/IC50 ValueCell Type/Assay Condition
Retigabine (Ezogabine)Kv7.2-Kv7.5EC50: 920 nMHEK cells expressing Kv7.2/7.3
IC50: 1.7 µMiPSC-derived sensory neurons (spontaneous firing)
IC50: 1.04 µMF11 immortalized sensory neurons (BK-induced Ca2+ increase)
ICA-105665Kv7.2/7.3, Kv7.3/7.5, Kv7.4EC50: 0.3 µM (Kv7.2/7.3)Cloned human neuronal Kv7 channels
EC50: 1.5 µM (Kv7.3/7.5)
EC50: 3.3 µM (Kv7.4)
ICA-110381Kv7.2/7.3 selectiveIC50: 2.0 µMiPSC-derived sensory neurons (spontaneous firing)
ICA-27243Kv7.2/7.3 selectiveIC50: ~5 µMF11 immortalized sensory neurons (BK-induced Ca2+ increase)
AzetukalnerKv7.2/7.3, Kv7.4, Kv7.5EC50: 42 nMHEK cells expressing Kv7.2/7.3
EC50: 27 nM (Kv7.4)
EC50: 94 nM (Kv7.5)

Experimental Protocols

The determination of IC50 and EC50 values for Kv7 channel modulators predominantly relies on electrophysiological techniques, particularly patch-clamp assays on cells expressing the target channels.

Automated Patch-Clamp Electrophysiology for Kv7 Modulator Screening

This method allows for medium to high-throughput screening of compounds.

  • Cell Line Preparation : Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are stably transfected to express the Kv7 channel subunits of interest (e.g., Kv7.2/7.3).

  • Assay Platform : An automated voltage-clamp platform, such as the IonWorks Barracuda, is utilized.

  • Voltage Protocol : A series of voltage steps are applied to the cells to elicit Kv7 currents. A typical protocol involves holding the cell at a resting potential (e.g., -80 mV), followed by depolarizing steps to activate the channels and a subsequent repolarization step to measure the tail current. The specific voltages and durations are optimized to isolate the slow-activating, non-inactivating Kv7 currents.

  • Compound Application : The test compound (e.g., a Kv7 activator) is applied at various concentrations.

  • Data Acquisition : The current passing through the channels is recorded at each voltage step and for each compound concentration.

  • Analysis : The effect of the compound is quantified by measuring the shift in the voltage-dependence of activation or the change in maximal conductance. A concentration-response curve is generated by plotting the compound's effect against its concentration. The EC50 value is then derived by fitting the data to a logistic function.

Mandatory Visualizations

Kv7 Channel Signaling Pathway

Kv7_Signaling_Pathway cluster_membrane Cell Membrane Kv7 Kv7.2/7.3 Channel K_efflux Hyperpolarization & Reduced Excitability Kv7->K_efflux K+ Efflux PIP2 PIP2 PIP2->Kv7 Required for Opening PLC PLC PLC->PIP2 Depletes GPCR M1 Muscarinic Receptor (GPCR) GPCR->PLC Activates ACh Acetylcholine ACh->GPCR Binds Activator Kv7 Activator (e.g., Retigabine) Activator->Kv7 Promotes Opening

Caption: Simplified signaling pathway of Kv7 channel modulation.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start: Prepare Kv7-expressing cell line plate Plate cells for automated patch-clamp start->plate protocol Apply voltage-clamp protocol to elicit Kv7 currents plate->protocol baseline Record stable baseline currents protocol->baseline compound Apply serial dilutions of test compound baseline->compound record Record currents at each concentration compound->record analyze Analyze current modulation (e.g., voltage shift) record->analyze curve Generate concentration- response curve analyze->curve calculate Calculate IC50/EC50 value using logistic fit curve->calculate end End: Potency Determined calculate->end

Caption: Workflow for determining Kv7 modulator potency via patch-clamp.

References

A Head-to-Head Comparison: Pharmacological Inhibition of PDE2A with PF-05085727 versus Genetic Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Targeting Phosphodiesterase 2A

Phosphodiesterase 2A (PDE2A) has emerged as a critical regulator of cyclic nucleotide signaling, playing a key role in a multitude of cellular processes. As a dual-substrate enzyme, PDE2A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), making it a pivotal node in the crosstalk between these two essential second messengers. The strategic manipulation of PDE2A activity, either through pharmacological inhibition or genetic knockdown, offers powerful tools for elucidating its physiological roles and exploring its therapeutic potential. This guide provides a comprehensive comparison of these two approaches, focusing on the highly potent and selective inhibitor PF-05085727 and the widely used method of shRNA-mediated genetic knockdown.

At a Glance: this compound vs. Genetic Knockdown

FeatureThis compound (Pharmacological Inhibition)Genetic Knockdown (e.g., shRNA)
Mechanism of Action Reversible, competitive binding to the catalytic site of the PDE2A enzyme.Post-transcriptional gene silencing by degradation of PDE2A mRNA.
Selectivity High selectivity for PDE2A over other PDE families. This compound exhibits >4,000-fold selectivity over PDE1 and PDE3-11.[1]Can be designed to be highly specific to the target mRNA sequence, but off-target effects are possible.
Temporal Control Acute and reversible. Effects are present as long as the compound is available and diminish upon washout.Long-term and stable reduction of protein expression. Can be made inducible for temporal control.
Dose-Dependence Effects are dose-dependent, allowing for titration of the biological response.Level of knockdown can be modulated to some extent by varying shRNA expression levels.
Off-Target Effects Potential for off-target binding to other proteins, though minimized with highly selective compounds.Potential for off-target silencing of unintended mRNAs and induction of interferon responses.
Applications In vitro and in vivo studies, preclinical and potentially clinical research. Useful for validating a target's therapeutic potential.Primarily used in in vitro and in vivo research to study gene function and for target validation.

Signaling Pathway of PDE2A

The following diagram illustrates the central role of PDE2A in regulating cAMP and cGMP signaling pathways. Activation of guanylyl cyclases (GC) leads to cGMP production, which can allosterically activate PDE2A, thereby increasing the hydrolysis of cAMP.

PDE2A_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor_AC Receptor-coupled Adenylyl Cyclase cAMP cAMP Receptor_AC->cAMP Activation Receptor_GC Receptor-coupled Guanylyl Cyclase cGMP cGMP Receptor_GC->cGMP Activation ATP ATP GTP GTP PDE2A PDE2A cAMP->PDE2A Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE2A Allosterically Activates cGMP->PDE2A Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE2A->AMP GMP GMP PDE2A->GMP Downstream_Effects_cAMP Downstream Cellular Effects PKA->Downstream_Effects_cAMP Downstream_Effects_cGMP Downstream Cellular Effects PKG->Downstream_Effects_cGMP This compound This compound This compound->PDE2A Inhibits shRNA shRNA shRNA->PDE2A Knockdown

Caption: PDE2A signaling pathway and points of intervention.

Quantitative Data Comparison

The following tables summarize experimental data from studies utilizing either potent pharmacological inhibitors of PDE2A (such as BAY 60-7550, a compound with similar potency and selectivity to this compound) or genetic knockdown of PDE2A. These studies highlight the comparable effects of both approaches on downstream cellular processes.

Table 1: Effect on iNOS Expression in Macrophages

MethodCell TypeTreatmentOutcomeFold Change vs. ControlReference
Pharmacological InhibitionMH-S (mouse alveolar macrophage cell line)LPS (100 ng/ml) + BAY 60-7550 (1 µM)Increased iNOS expression~4-fold[2]
Genetic KnockdownMH-S (mouse alveolar macrophage cell line)LPS (100 ng/ml) + Adenovirus-shRNA for PDE2AIncreased iNOS expression~4-fold[2]

Table 2: Effect on Cyclic Nucleotide Levels

MethodCell TypeMeasurementOutcomeChange vs. ControlReference
Pharmacological InhibitionRat Cortical NeuronscGMP levelsIncreased cGMPDose-dependent increase[3]
Genetic KnockdownHuman Dermal Lymphatic Endothelial CellscGMP levelsIncreased cGMP~1.5-fold increase[4]

Table 3: Effect on Apoptosis

MethodCell TypeConditionOutcomeEffectReference
Pharmacological InhibitionNeonatal Rat Ventricular MyocytesIonomycin-induced apoptosisProtection against apoptosisSignificant protection
Genetic KnockdownNeonatal Rat Ventricular MyocytesIonomycin-induced apoptosisProtection against apoptosisSignificant protection

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the pharmacological inhibition and genetic knockdown of PDE2A.

Experimental Workflow: A Comparative Overview

Experimental_Workflow cluster_pharma Pharmacological Inhibition (this compound) cluster_genetic Genetic Knockdown (shRNA) Cell_Culture_P Cell Culture Treatment_P Treatment with This compound Cell_Culture_P->Treatment_P Incubation_P Incubation Treatment_P->Incubation_P Assay_P Functional/Biochemical Assay Incubation_P->Assay_P Lentivirus_Production Lentivirus Production (shRNA construct) Transduction Lentiviral Transduction Lentivirus_Production->Transduction Cell_Culture_G Cell Culture Cell_Culture_G->Transduction Selection Selection of Transduced Cells Transduction->Selection Knockdown_Validation Knockdown Validation (e.g., Western Blot) Selection->Knockdown_Validation Assay_G Functional/Biochemical Assay Knockdown_Validation->Assay_G

Caption: Comparative experimental workflows.

Protocol 1: Pharmacological Inhibition of PDE2A with this compound
  • Cell Culture: Plate cells of interest at a desired density in appropriate culture vessels and media. Allow cells to adhere and reach the desired confluency.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for the desired effect.

  • Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired period, which may range from minutes to hours depending on the specific endpoint being measured.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • cAMP/cGMP Measurement: Lyse the cells and perform a competitive enzyme-linked immunosorbent assay (ELISA) or a fluorescence resonance energy transfer (FRET)-based assay to quantify intracellular cAMP and cGMP levels.

    • Western Blot: Analyze protein expression or phosphorylation status of downstream targets of the cAMP/cGMP signaling pathways.

    • Functional Assays: Perform cell-based assays to measure physiological responses such as apoptosis, proliferation, or migration.

Protocol 2: Genetic Knockdown of PDE2A using Lentiviral shRNA
  • shRNA Vector Preparation: Design and clone shRNA sequences targeting the PDE2A mRNA into a lentiviral vector. Include a non-targeting shRNA as a negative control.

  • Lentivirus Production: Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids into a suitable packaging cell line (e.g., HEK293T).

  • Virus Harvest and Titration: Harvest the virus-containing supernatant 48-72 hours post-transfection. Concentrate and titrate the virus to determine the multiplicity of infection (MOI).

  • Cell Transduction: Plate the target cells and transduce them with the lentiviral particles at an optimized MOI in the presence of polybrene to enhance transduction efficiency.

  • Selection of Stable Knockdown Cells: If the lentiviral vector contains a selection marker (e.g., puromycin resistance), apply the selection agent to the culture medium to select for stably transduced cells.

  • Validation of Knockdown:

    • Western Blot: Lyse the stable cell lines and perform a Western blot using a PDE2A-specific antibody to confirm the reduction in PDE2A protein levels compared to the control cells.

    • qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the reduction in PDE2A mRNA levels.

  • Functional and Biochemical Assays: Once knockdown is confirmed, the stable cell lines can be used for the same downstream analyses as described in the pharmacological inhibition protocol to assess the functional consequences of reduced PDE2A expression.

Conclusion

Both pharmacological inhibition with this compound and genetic knockdown of PDE2A are powerful and effective methods for investigating the role of this critical enzyme. The choice between these two approaches will depend on the specific experimental question, the desired temporal control, and the model system being used.

  • This compound offers acute, reversible, and dose-dependent control over PDE2A activity, making it an excellent tool for validating the therapeutic potential of PDE2A inhibition and for studying the immediate consequences of enzyme inactivation.

  • Genetic knockdown provides a means for long-term and stable reduction of PDE2A expression, which is invaluable for studying the chronic effects of PDE2A deficiency and for creating stable model systems for in-depth mechanistic studies.

By understanding the distinct advantages and limitations of each approach, researchers can strategically select the most appropriate tool to advance our understanding of PDE2A biology and its role in health and disease.

References

Safety Operating Guide

Proper Disposal of PF-05085727: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for PF-05085727, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory settings.

Pre-Disposal Handling and Storage

Prior to disposal, proper handling and storage of this compound are imperative to minimize risks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Personnel handling the compound must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Step-by-Step Disposal Procedure

The disposal of this compound, both in its pure form and in contaminated materials, must be conducted in accordance with all applicable federal, state, and local environmental regulations.

Step 1: Waste Identification and Segregation

  • Pure Compound: Unused or expired this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, including but not limited to pipette tips, gloves, bench paper, and empty containers, must be segregated as contaminated waste.

Step 2: Waste Containment

  • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the chemical name ("this compound"), the words "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Consultation with EHS

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with a completed hazardous waste manifest, detailing the contents of the container.

Step 4: Professional Disposal

  • Disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.

  • The primary recommended method of disposal is high-temperature incineration in a permitted hazardous waste incinerator. This ensures the complete destruction of the compound.

  • Landfilling is not a recommended method of disposal for this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₂₀H₁₈F₃N₇
Molecular Weight 413.4 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
IC₅₀ for PDE2A 2 nM[1]

Mechanism of Action: Signaling Pathway

This compound is a potent inhibitor of phosphodiesterase 2A (PDE2A).[1] PDE2A is an enzyme that degrades the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound prevents the breakdown of cGMP, leading to its accumulation within the cell. This increase in cGMP levels can then modulate various downstream signaling pathways.

PF05085727_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane Signal Signal Receptor Receptor GC Guanylate Cyclase Receptor->GC Activates cGMP cGMP GC->cGMP Converts GTP to GTP GTP PDE2A PDE2A cGMP->PDE2A Substrate for Downstream Downstream Signaling cGMP->Downstream Activates 5GMP 5'-GMP PDE2A->5GMP Degrades to PF05085727 This compound PF05085727->PDE2A Inhibits

Caption: Signaling pathway of this compound as a PDE2A inhibitor.

References

Navigating the Safe Handling of PF-05085727: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling PF-05085727, a potent phosphodiesterase 2A (PDE2A) inhibitor, must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, direct guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

This compound is a white to beige powder and should be handled with care, recognizing its classification as a combustible solid with a high water hazard rating (WGK 3). While a comprehensive toxicological profile is not widely available, its potent biological activity necessitates a cautious approach. The following information is synthesized from available safety data and general best practices for handling potent research compounds.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required equipment for various levels of protection.

Protection LevelBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Standard Handling (Weighing, preparing solutions) Laboratory coatNitrile gloves (double-gloving recommended)Safety glasses with side shields or safety gogglesNIOSH-approved N95 respirator or higher
Procedures with High Dust/Aerosol Potential Disposable coveralls over laboratory coatNitrile gloves (double-gloving)Face shield in addition to safety gogglesNIOSH-approved half-mask or full-face respirator with P100 filters
Spill Cleanup Chemical-resistant suitHeavy-duty nitrile or butyl rubber glovesFull-face respirator with P100 filters or SCBAFull-face respirator with P100 filters or Self-Contained Breathing Apparatus (SCBA)

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure risk. The following diagram outlines the procedural steps for safely handling this compound, from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Designate Handling Area Designate Handling Area Assemble PPE Assemble PPE Designate Handling Area->Assemble PPE Prepare Spill Kit Prepare Spill Kit Assemble PPE->Prepare Spill Kit Weigh Compound Weigh Compound Prepare Spill Kit->Weigh Compound Proceed to Handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Complete Experiment Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable PPE (gloves, coveralls, respirator cartridges), contaminated weighing papers, and other solid materials that have come into contact with this compound must be collected in a dedicated, clearly labeled hazardous waste container. The container should be a sealable, puncture-resistant plastic bag or drum.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Potent Compound," "Combustible Solid").

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials, until collection by the institution's EHS personnel.

  • Arrangement for Pickup: Follow your institution's specific procedures for arranging the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

By adhering to these essential safety and logistical protocols, researchers can effectively manage the risks associated with handling the potent compound this compound, ensuring a safe and controlled laboratory environment. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the most comprehensive information.

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